4-Acetamido-2-methylbenzoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-acetamido-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPDTYYKDYMCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370624 | |
| Record name | 4-Acetamido-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-69-9 | |
| Record name | 4-(Acetylamino)-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103204-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamido-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetamido-2-methylbenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Acetamido-2-methylbenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Acetamido-2-methylbenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate and is sometimes identified as an impurity in the synthesis of targeted therapeutic agents, such as the kinase inhibitor Afatinib. A thorough understanding of its physical properties is paramount for researchers in process development, quality control, and formulation science. These properties govern its behavior during reactions, purification, and storage, and are critical for developing robust and reproducible manufacturing processes.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for scientists and drug development professionals, offering not just data, but also the scientific context and experimental methodologies behind the values presented.
Molecular and Chemical Identity
The foundational attributes of a compound are its structure and fundamental identifiers. This compound is an ortho-substituted toluic acid derivative, featuring both an acetamido group and a carboxylic acid moiety on the benzene ring.
-
Chemical Name: this compound
-
Synonyms: 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid
-
CAS Number: 103204-69-9
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
-
Chemical Structure:
-
SMILES: CC(=O)Nc1ccc(C(O)=O)c(C)c1
-
InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N
-
Physicochemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure. The presence of a carboxylic acid, an amide, and a methyl group on the aromatic ring creates a molecule with distinct characteristics, including strong intermolecular hydrogen bonding capabilities.
A summary of its key physicochemical properties is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder. | [1] |
| Melting Point | 237-242 °C (lit.); ~248 °C (with decomposition). | |
| Boiling Point | 421.9 ± 33.0 °C (Predicted). | |
| Density | 1.276 ± 0.06 g/cm³ (Predicted). | |
| Acidity (pKa) | 4.04 ± 0.25 (Predicted). |
Melting Point
The high melting point, reported in the range of 237-248 °C, is a hallmark of this compound. This elevated temperature is attributable to extensive intermolecular hydrogen bonding facilitated by both the carboxylic acid (dimerization) and the amide N-H and C=O groups. The crystalline lattice formed is thus highly stable, requiring significant thermal energy to disrupt. Some sources indicate decomposition at the melting point, suggesting thermal instability in the liquid phase.[2] Thermogravimetric Analysis (TGA) would be the definitive technique to study its thermal stability and decomposition profile.[3][4]
Solubility Profile
While specific quantitative solubility data is not widely published, the molecular structure allows for qualitative predictions.
-
Aqueous Solubility: Expected to be poorly soluble in water, a common characteristic of benzoic acid derivatives.[5] The hydrophobic benzene ring and methyl group counteract the hydrophilic nature of the carboxylic acid and amide groups.
-
Organic Solubility: Likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol, particularly upon heating. The ability to engage in hydrogen bonding with these solvents facilitates dissolution.
Acidity (pKa)
The predicted pKa of ~4.04 places this compound as a weak acid, similar in strength to benzoic acid itself (pKa ≈ 4.2). The electronic effect of the substituents on the aromatic ring modulates the acidity. The methyl group is weakly electron-donating, which would slightly decrease acidity (increase pKa), while the acetamido group's effect is more complex, capable of both resonance and inductive effects. An experimental determination via potentiometric or spectrophotometric titration would provide a definitive value.[6][7]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.
-
N-H Stretch (Amide): A sharp peak is expected around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorptions are expected in the 1680-1710 cm⁻¹ region for the carboxylic acid carbonyl and 1650-1680 cm⁻¹ for the amide I band (C=O stretch).
-
C-N Stretch & N-H Bend (Amide): The amide II band, a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, in DMSO-d₆):
-
-COOH Proton: A very broad singlet, typically downfield (>12 ppm).
-
-NH Proton: A singlet around 9.5-10.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns due to their positions. We would expect signals in the 7.5-8.0 ppm range.
-
Methyl Protons (-CH₃ on ring): A singlet around 2.3-2.5 ppm.
-
Acetyl Protons (-COCH₃): A singlet around 2.1 ppm.
-
-
¹³C NMR (Predicted, in DMSO-d₆):
-
Carbonyl Carbons (-COOH, -C=O): Two signals in the 168-172 ppm range.
-
Aromatic Carbons: Six distinct signals between 115-145 ppm. The carbon attached to the carboxyl group (C1) and the carbon attached to the acetamido group (C4) would be the most deshielded within this range.
-
Methyl Carbon (-CH₃ on ring): A signal around 20-22 ppm.
-
Acetyl Carbon (-COCH₃): A signal around 24-26 ppm.
-
Experimental Protocols
Scientific integrity demands robust and reproducible methods. The following section details standardized protocols for determining key physical properties.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline substance.[11][12]
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry the sample in a vacuum oven or desiccator if necessary.
-
Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.
-
-
Capillary Loading:
-
Obtain a glass capillary tube (one end sealed).
-
Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
Repeat until a packed column of 2-3 mm in height is achieved. Causality: A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to an uneven temperature gradient across the sample.
-
-
Measurement:
-
Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point (~220 °C).
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point quickly.
-
Once the temperature is ~15 °C below the expected melt, change the ramp rate to a slow 1-2 °C/min. Causality: A slow ramp rate is crucial to allow the system to maintain thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears (onset of melting).
-
Record the temperature (T₂) at which the last solid crystal disappears (clear point).
-
The melting point is reported as the range T₁ - T₂.
-
Protocol: Equilibrium Solubility Determination
Objective: To quantify the solubility of the compound in a given solvent at a specific temperature.
Methodology:
-
Preparation:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., methanol, ethanol, water).
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that some remains undissolved even after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath) for a prolonged period (typically 24-48 hours). Causality: This ensures that the solution becomes fully saturated and reaches equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to avoid transferring any undissolved solid.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.
-
-
Calculation:
-
Express the solubility in units such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a new chemical entity like this compound.
Caption: Workflow for Physical Property Characterization.
Structure-Property Relationships
The chemical structure dictates the physical properties through intermolecular forces and electronic effects.
References
- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-acetamidobenzoic acid(556-08-1) 13C NMR [m.chemicalbook.com]
- 9. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Acetamido-2-methylbenzoic acid (CAS: 103204-69-9)
Executive Summary
This compound, identified by CAS number 103204-69-9, is a substituted benzoic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on a benzene ring, makes it a versatile intermediate.[3] This guide provides a comprehensive technical overview of its properties, a detailed and validated synthesis protocol, analytical characterization, and a discussion of its current and potential applications, particularly as a precursor in the development of novel therapeutics.[3]
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is typically supplied as a pale yellow powder.[3][4] Key identifying and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103204-69-9 | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3][5] |
| Molecular Weight | 193.20 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic acid | [1][5][7] |
| Appearance | Pale yellow powder to crystal | [3][4] |
| Melting Point | 237-242 °C (lit.) | [2][7] |
| Purity | ≥95% - ≥98% (HPLC) | [2][3][4] |
| InChI Key | AQPDTYYKDYMCTH-UHFFFAOYSA-N | [1][2][5] |
Safety and Handling
According to aggregated GHS data, this compound is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, is mandatory when handling this compound.[2]
-
Hazard Statements:
-
Precautionary Statements:
Synthesis: N-Acetylation of 4-Amino-2-methylbenzoic acid
The most efficient and common synthetic route to this compound is the N-acetylation of its primary amine precursor, 4-Amino-2-methylbenzoic acid (CAS: 2486-75-1).[8][9] This method is favored due to the high reactivity of the amino group towards acylation, the commercial availability of the starting materials, and the typically high yields achieved. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of this compound.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (66.1 mmol) of 4-Amino-2-methylbenzoic acid in 100 mL of glacial acetic acid.[9] Gentle heating may be required to achieve full dissolution.
-
Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser. Begin stirring the solution.
-
Acetylation: Slowly add 7.5 mL (79.4 mmol, 1.2 equivalents) of acetic anhydride to the solution at room temperature. An exotherm may be observed.
-
Reaction Completion: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Ethyl Acetate:Hexanes with a few drops of acetic acid) until the starting amine spot is no longer visible.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid twice with 50 mL portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to yield this compound as a solid. The expected yield is typically >90%.
-
Validation: Confirm the identity and purity of the final product using melting point determination, HPLC, and spectroscopic methods (NMR, IR) as described in the following section.
Analytical Characterization
Structural confirmation and purity assessment are critical. While specific experimental spectra are not publicly available in the search results, the expected spectral characteristics can be reliably predicted based on the molecule's functional groups.
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |
| ¹H NMR | δ 10-13 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH). Highly deshielded and often exchangeable with D₂O. |
| δ 8-9 ppm (singlet, 1H) | Amide proton (-NH-). | |
| δ 7.5-8.0 ppm (multiplet, 3H) | Aromatic protons (Ar-H). The substitution pattern will lead to distinct splitting. | |
| δ 2.4-2.6 ppm (singlet, 3H) | Methyl protons on the aromatic ring (Ar-CH₃). | |
| δ 2.1-2.3 ppm (singlet, 3H) | Acetyl methyl protons (-C(O)CH₃). | |
| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer. |
| ~3300 cm⁻¹ (sharp) | N-H stretch of the secondary amide. | |
| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid. | |
| ~1660 cm⁻¹ (strong) | C=O stretch of the amide (Amide I band). | |
| HPLC | - | A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicates high purity.[3] |
Applications in Research and Development
This compound is not typically an end-product but rather a valuable molecular scaffold. Its utility stems from the presence of three distinct functional groups that can be selectively modified.
Caption: Key application areas for this compound.
Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in pharmaceutical development, particularly for analgesics and anti-inflammatory agents.[3] While direct evidence for its use in specific marketed drugs is limited in the public domain, its structure is analogous to moieties found in non-steroidal anti-inflammatory drugs (NSAIDs). Research on structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has focused on their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11] This authoritative context strongly suggests that this compound is a valuable starting point for synthesizing novel drug candidates targeting inflammatory pathways.
Biochemical Research and Enzyme Inhibition
This molecule serves as a tool in biochemical research for investigating enzyme inhibition and metabolic pathways.[3] Notably, its precursor, 4-Amino-2-methylbenzoic acid, has been shown to inhibit the neuraminidase enzyme, which is a key target in antiviral therapies.[8] This finding provides a logical basis for exploring this compound and its derivatives as potential inhibitors for a range of enzymes, leveraging the different steric and electronic properties conferred by the acetyl group.
Versatile Organic Synthesis Building Block
Beyond pharmaceuticals, this compound is a versatile building block for creating more complex molecules.[3] It has been noted for its application in solution-phase peptide synthesis and as a precursor for various dyes and agrochemicals.[2][3] The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, while the aromatic ring can undergo further substitution, making it a valuable component in a synthetic chemist's toolbox.
Conclusion
This compound (CAS: 103204-69-9) is a multifunctional chemical intermediate with significant, well-documented utility. Its straightforward synthesis, combined with its strategic importance as a precursor for high-value molecules in the pharmaceutical and chemical industries, ensures its continued relevance. For researchers in drug discovery, it represents a validated starting point for the development of novel analgesics and enzyme inhibitors. For synthetic chemists, it offers a reliable and versatile scaffold for building molecular complexity.
References
- 1. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 103204-69-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound | 103204-69-9 [amp.chemicalbook.com]
- 8. 4-Amino-2-methylbenzoic acid | 2486-75-1 | FA50958 [biosynth.com]
- 9. 4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetamido-2-methylbenzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-Acetamido-2-methylbenzoic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, analysis, and application, grounded in established scientific principles.
Section 1: Core Molecular and Physicochemical Profile
This compound, also known as 4-(acetylamino)-2-methylbenzoic acid, is a substituted benzoic acid derivative.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on the benzene ring, makes it a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 193.20 g/mol | [1][4] |
| CAS Number | 103204-69-9 | [2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic acid | [1][5] |
| Appearance | White to pale yellow crystalline powder | [5][6] |
| Melting Point | 237-242 °C | [5] |
| Boiling Point (Predicted) | 421.9 ± 33.0 °C | [5] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.04 ± 0.25 | [5] |
Section 2: Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the acetylation of its primary amine precursor, 4-amino-2-methylbenzoic acid. This is a standard and robust transformation in organic chemistry.
Experimental Protocol: Synthesis via Acetylation
This protocol describes a representative lab-scale synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Acetylation: While stirring, add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is typically exothermic. The mixture can be gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure complete conversion.
-
Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling or by carefully adding the reaction mixture to ice-cold water.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under a vacuum to yield this compound as a crystalline solid.
Section 3: Applications in Drug Discovery and Chemical Synthesis
While specific applications of this compound are specialized, its structural motifs are relevant in pharmaceutical development.
-
Scaffold for Drug Design: Acetamido-benzoic acid derivatives are explored in medicinal chemistry. For instance, related structures have been investigated for their potential as antimicrobial agents by targeting microbial neuraminidase.[7] The core structure can be modified to optimize binding affinity and pharmacokinetic properties.
-
Intermediate in API Synthesis: This compound serves as a key building block. Its carboxylic acid and amide functionalities allow for further chemical modifications. It is listed as a reagent for peptide synthesis and can be an intermediate or impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] For example, the related compound 4-acetamidobenzoic acid is a known component of the antiviral and immunostimulatory drug Inosine Pranobex.[8]
Section 4: Quantitative Analysis by LC-MS/MS
Accurate quantification in biological matrices is critical for pharmacokinetic and drug metabolism studies. While a specific validated method for this exact molecule is not widely published, a robust LC-MS/MS protocol can be readily developed based on methods for structurally similar analogs like 4-acetamidobenzoic acid.[8][9]
Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a self-validating framework for establishing a reliable analytical method.
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Prepare calibration standards by serially diluting the stock solution in a 50:50 (v/v) acetonitrile/water mixture to cover the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[9]
-
Prepare a working solution of a suitable internal standard (IS), such as a deuterated version of the analyte.[8][10]
-
-
Sample Preparation (Protein Precipitation): [9]
-
To 100 µL of plasma sample, add the internal standard.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000-14,000 rpm for 10 minutes to pellet the precipitated proteins.[9][10]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions (HPLC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A linear gradient starting with low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion ([_M-H]\⁻) and a suitable product ion. For C₁₀H₁₁NO₃ (MW 193.2), the precursor would be m/z 192.2. A characteristic product ion would be identified via infusion and fragmentation experiments.
-
Internal Standard: Monitor the corresponding transition for the IS.
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a linear regression model.[10]
-
Section 5: Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the quantitative analysis protocol, from sample receipt to final data output.
Caption: Workflow for the quantitative analysis of this compound in plasma.
Section 6: Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: this compound is classified as an irritant.[5] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][5] It may also cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[5]
-
In case of skin contact, wash with plenty of soap and water.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is generally acceptable.[5]
References
- 1. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 103204-69-9 [amp.chemicalbook.com]
- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 4-Acetamido-2-methylbenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 4-Acetamido-2-methylbenzoic acid (C₁₀H₁₁NO₃), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation.
Introduction
This compound is a molecule featuring a benzoic acid core with two key substituents: an acetamido group at the 4-position and a methyl group at the 2-position. This substitution pattern dictates its unique chemical and physical properties, which are reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
Molecular Structure and Key Features
The structural features of this compound that are central to the interpretation of its spectra include:
-
Aromatic Ring: A benzene ring with three different proton environments.
-
Carboxylic Acid Group: A source of a labile proton and a carbonyl group.
-
Acetamido Group: Comprising a methyl group and an amide linkage.
-
Methyl Group: Directly attached to the aromatic ring.
The interplay of these functional groups, particularly their electronic effects (both inductive and resonance), governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-donating nature of the methyl and acetamido groups and the electron-withdrawing character of the carboxylic acid group.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | Singlet | 1H | -COOH |
| ~9.9 | Singlet | 1H | -NH- |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.1 | Singlet | 3H | -COCH₃ |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift.
-
Amide Proton (-NH-): The amide proton signal is also a singlet and appears downfield due to the electron-withdrawing effect of the carbonyl group and resonance delocalization.
-
Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the carboxylic acid is expected to be the most downfield.
-
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
-
Acetamido Methyl Protons (-COCH₃): The methyl protons of the acetamido group will also be a singlet, slightly downfield compared to the aromatic methyl group due to the proximity of the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | -COOH |
| ~168.5 | -C=O (Amide) |
| ~142.0 | Ar-C (quaternary) |
| ~139.0 | Ar-C (quaternary) |
| ~131.0 | Ar-CH |
| ~128.0 | Ar-C (quaternary) |
| ~125.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~24.0 | -COCH₃ |
| ~18.0 | Ar-CH₃ |
Interpretation:
-
Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing at the lowest field.
-
Aromatic Carbons: The aromatic carbons show a range of chemical shifts depending on their substitution. The quaternary carbons (those attached to substituents) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
Diagram 2: NMR Spectroscopy Workflow
Caption: General workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to ensure homogeneity.[3]
-
Data Acquisition: Set the appropriate spectral parameters, including pulse sequence, acquisition time, and relaxation delay, and acquire the data.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Amide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1250 | C-N stretch | Amide |
Interpretation:
-
O-H Stretch: The carboxylic acid O-H stretch is typically a very broad band due to hydrogen bonding.
-
N-H Stretch: The amide N-H stretch appears as a sharper peak compared to the O-H stretch.
-
C=O Stretches: The two carbonyl groups (carboxylic acid and amide) will have distinct stretching frequencies. The carboxylic acid carbonyl is generally at a higher wavenumber.
-
Aromatic C=C Stretches: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Amide II Band: The N-H bend is a characteristic feature of secondary amides.
Experimental Protocol for ATR-IR Spectroscopy
Diagram 3: ATR-IR Spectroscopy Workflow
References
A Technical Guide to the Solubility of 4-Acetamido-2-methylbenzoic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamido-2-methylbenzoic acid, a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides a detailed, field-proven experimental protocol for its determination. The guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology to accurately assess the solubility of this compound in a range of common laboratory solvents. We will delve into the physicochemical properties of the molecule, predict its solubility based on structural analogs, and present a step-by-step guide to the equilibrium shake-flask method for empirical determination.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound featuring a carboxylic acid, an amide, and a methyl group substituent on a benzene ring. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules is significant.[1] The solubility of this compound is a critical parameter that influences its behavior in various applications, from reaction kinetics and purification to formulation and bioavailability in drug development.[2] A thorough understanding of its solubility in different solvent systems is therefore paramount for its effective utilization. This guide will provide a detailed exploration of the factors governing the solubility of this compound and a robust protocol for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | |
| Melting Point | 237-242 °C | |
| Appearance | Pale yellow to yellow powder | [4] |
| pKa (Predicted) | 4.04 ± 0.25 | [5] |
| InChIKey | AQPDTYYKDYMCTH-UHFFFAOYSA-N | [6] |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C)C(=O)O | [6] |
The presence of both hydrogen bond donors (the carboxylic acid and amide N-H) and acceptors (the carbonyl oxygens of the carboxylic acid and amide), along with a nonpolar aromatic ring and methyl group, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity.[7] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has functional groups capable of hydrogen bonding, it is expected to have some solubility in these solvents. The carboxylic acid group can be deprotonated by water, especially at higher pH, which would significantly increase aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar molecules. The polarity of this compound suggests it will be soluble in these solvents. For instance, studies on substituted benzoic acids have shown that their pKa values increase in solvents like DMF and DMA, which can influence their solubility.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and are not capable of hydrogen bonding. The nonpolar aromatic ring and methyl group of this compound will have favorable interactions with these solvents, but the polar carboxylic acid and amide groups will be poorly solvated, likely leading to low solubility. A related compound, 5-acetamido-2-hydroxy benzoic acid, is reported to be insoluble in nonpolar solvents like dichloromethane, chloroform, and hexane.[9]
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., water, ethanol, acetone, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a vial. An excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[2]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[8]
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature.
-
Visualization of the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Expected Qualitative Solubility Profile
Based on the theoretical principles discussed and the known solubility of structurally similar compounds, the following qualitative solubility profile for this compound can be expected. Note: This is a prediction and should be confirmed by experimental measurement.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | Hydrogen bonding is possible, but the nonpolar aromatic ring limits solubility. Solubility will be pH-dependent. |
| Methanol | Soluble | The small alkyl chain and hydroxyl group make it a good solvent for polar compounds. | |
| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility. | |
| Polar Aprotic | DMSO | Soluble | Highly polar solvent capable of accepting hydrogen bonds. |
| DMF | Soluble | Similar to DMSO, a good solvent for amides and carboxylic acids. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still solvate the compound. | |
| Acetone | Moderately Soluble | The carbonyl group can act as a hydrogen bond acceptor. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene will interact favorably with the aromatic ring of the solute, but the polar groups will be poorly solvated. |
| Hexane | Insoluble | Very nonpolar solvent, unlikely to solvate the polar functional groups. | |
| Diethyl Ether | Sparingly Soluble | The ether oxygen can act as a weak hydrogen bond acceptor, but the overall solvent is nonpolar. |
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[10]
-
pH: The carboxylic acid group (pKa ≈ 4.04) will be deprotonated at pH values above its pKa, forming the more water-soluble carboxylate salt. Therefore, the aqueous solubility of this compound is expected to be significantly higher in basic solutions.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in the solubility studies.
Conclusion
References
- 1. Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ul.ie [pure.ul.ie]
- 3. scbt.com [scbt.com]
- 4. Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound CAS#: 103204-69-9 [m.chemicalbook.com]
- 6. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoresis in mixed aqueous-organic solvents: effect of aprotic dipolar N,N-dimethylformamide and N,N-dimethylacetamide on acidity constants of substituted aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 96% | Fisher Scientific [fishersci.ca]
Exploring the Therapeutic Potential of 4-Acetamido-2-methylbenzoic Acid Derivatives: A Research Framework
An In-Depth Technical Guide
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on the untapped potential of a specific, yet underexplored scaffold: 4-Acetamido-2-methylbenzoic acid . While direct research on its derivatives is nascent, a comprehensive analysis of structurally analogous compounds reveals a strong rationale for their investigation as novel antimicrobial, anti-inflammatory, and anticancer agents. This document serves as a technical framework for researchers and drug development professionals, outlining the scientific premise, synthetic strategies, and robust experimental protocols necessary to explore this promising chemical space. We will delve into the causality behind proposed experimental designs, establish self-validating protocols, and lay the groundwork for future Structure-Activity Relationship (SAR) studies.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the benzoic acid moiety is a privileged scaffold, prized for its ability to engage in critical hydrogen bonding interactions within enzyme active sites and receptors.[2] The specific scaffold, this compound, presents a unique combination of functional groups that suggests a rich potential for biological activity.
-
Carboxylic Acid (-COOH): A key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, crucial for target binding and influencing physicochemical properties like solubility.[2]
-
Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and its presence is noted in various active compounds, including derivatives with analgesic properties.[4][5]
-
Methyl Group (-CH₃): An electron-donating and lipophilic group that can influence membrane permeability and introduce steric effects, potentially enhancing selectivity for a biological target.[2][6]
The strategic placement of these groups forms the basis of our central hypothesis: Derivatives of this compound represent a promising, yet unexploited, class of compounds with the potential for significant therapeutic activity across multiple domains. This guide provides a roadmap for the systematic evaluation of this hypothesis.
Rationale for Investigating Key Biological Activities
The exploration of this scaffold is not a random walk but a targeted investigation informed by extensive precedent in related molecular classes.
Potential as Novel Antimicrobial Agents
The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities. Benzoic acid and acetamide derivatives have independently shown significant promise in this area.
-
Scientific Precedent: Schiff bases derived from 4-acetamido-3-aminobenzoic acid have been identified as potent inhibitors of microbial neuraminidase, an enzyme critical for viral and bacterial pathogenesis.[7] Furthermore, various benzoic acid derivatives have demonstrated efficacy in disrupting bacterial biofilms, a key virulence factor in persistent infections.[8] Simple 4-aminobenzoic acid derivatives have also been converted into potent antibacterial and antifungal agents.[9]
-
Hypothesized Mechanism: We hypothesize that derivatives of this compound could function as microbial neuraminidase inhibitors or as agents that disrupt biofilm formation. The core scaffold provides a robust platform for introducing functionalities known to interact with these targets.
Potential as Next-Generation Anti-inflammatory & Analgesic Drugs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major therapeutic class, but their use is often limited by side effects. There is a continuous search for novel agents with improved safety profiles.
-
Scientific Precedent: A compelling case is made by the structurally similar 5-acetamido-2-hydroxy benzoic acid derivatives, which have been synthesized and evaluated as potent analgesic agents with superior selectivity for cyclooxygenase-2 (COX-2).[4][5] This selectivity is a key goal in modern NSAID development to reduce gastrointestinal side effects. Other benzoic acid derivatives have also been patented for their anti-inflammatory and analgesic activities.[10]
-
Hypothesized Mechanism: The primary hypothesis is that derivatives of this scaffold could act as selective COX-2 inhibitors. The acetamido and methyl groups can be systematically modified to optimize binding within the COX-2 active site, potentially leading to compounds with high potency and an improved therapeutic window.
Potential as Anticancer Therapeutics
The benzoic acid scaffold is present in a variety of compounds investigated for their anticancer properties.[1][3][11]
-
Scientific Precedent: Notably, certain dihydroxybenzoic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that are critical for cancer cell survival and proliferation.[12] HDAC inhibition is a clinically validated strategy in oncology.
-
Hypothesized Mechanism: We propose that the this compound core could serve as a novel scaffold for the design of new HDAC inhibitors. The carboxylic acid can chelate the zinc ion in the HDAC active site, while synthetic modifications on the aromatic ring can be tailored to achieve isoform selectivity and enhance antiproliferative activity.
Synthetic Strategy and Library Design
A systematic exploration of biological activity requires the creation of a focused chemical library. The this compound core is amenable to straightforward chemical modifications, primarily targeting the carboxylic acid moiety to generate esters and amides, which introduces diverse chemical functionalities.
Caption: General workflow for synthesizing a library of this compound derivatives.
Foundational Experimental Protocols
To ensure data integrity and reproducibility, the following detailed, self-validating protocols are proposed for the initial screening of the synthesized library.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile growth medium to achieve a range of test concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).
-
Negative (Growth) Control: Inoculum in medium with DMSO (vehicle).
-
Sterility Control: Medium only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible turbidity is observed.[2]
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[11]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol assesses the ability of the derivatives to selectively inhibit the COX-2 isoenzyme over COX-1.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (or vehicle control) in a Tris-HCl buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Termination & Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values for each isoenzyme and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.
Framework for Structure-Activity Relationship (SAR) Analysis
The initial screening data will be crucial for building an SAR model. This model will guide the next phase of lead optimization.
Caption: Logical framework for exploring the Structure-Activity Relationship (SAR).
Hypothetical SAR Data Table
The following table illustrates how screening data could be organized to facilitate SAR analysis.
| Compound ID | R-Group Modification | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. HCT-116 | COX-2 Selectivity Index (SI) |
| Parent | -OH | >128 | >100 | 1.2 |
| DER-01 | -NH-CH₃ | 64 | 75.4 | 5.8 |
| DER-02 | -NH-Phenyl | 32 | 22.1 | 25.3 |
| DER-03 | -NH-(4-F-Phenyl) | 16 | 15.8 | 60.1 |
| DER-04 | -O-CH₂CH₃ | >128 (inactive) | >100 (inactive) | 1.5 |
Interpretation: This hypothetical data suggests that converting the carboxylic acid to an amide enhances activity across the board. Furthermore, adding an electron-withdrawing group (Fluorine) to the phenyl ring of the amide (DER-03) significantly boosts potency and selectivity, providing a clear direction for the next round of synthesis.
Conclusion and Future Directions
The this compound scaffold stands as a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules provides a strong scientific rationale for its exploration. By employing the systematic synthetic and screening strategies outlined in this guide, researchers can efficiently navigate this chemical space.
Future work should focus on:
-
Lead Optimization: Synthesizing second-generation derivatives based on initial SAR insights to maximize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most promising compounds exert their biological effects.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides the foundational logic and actionable protocols to unlock the therapeutic potential of this compound derivatives, paving the way for the discovery of next-generation medicines.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 11. preprints.org [preprints.org]
- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Acetamido-2-methylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Acetamido-2-methylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable and versatile intermediate. Its unique structural arrangement, featuring a carboxylic acid, a secondary amide, and a methyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications as a building block in the development of novel compounds, particularly within the pharmaceutical industry.
The strategic placement of the methyl group ortho to the carboxylic acid and the acetamido group para to the methyl group introduces specific steric and electronic effects that can be harnessed to control reactivity and selectivity in subsequent synthetic steps. This document will serve as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this compound in their synthetic endeavors.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a building block is the foundation for its successful application in synthesis. These properties dictate solubility, reactivity, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| CAS Number | 103204-69-9 | ChemicalBook[2] |
| Appearance | White to yellow powder/crystal | ChemicalBook[2] |
| Melting Point | 237-242 °C | ChemicalBook[2] |
| pKa (Predicted) | 4.04 ± 0.25 | ChemicalBook[2] |
| Boiling Point (Predicted) | 421.9 ± 33.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook[2] |
Synthesis of this compound: A Validated Protocol
The most direct and common route to this compound involves the acetylation of its corresponding amine precursor, 4-amino-2-methylbenzoic acid. This transformation is a robust and high-yielding reaction, making the target compound readily accessible in a laboratory setting.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 4-Amino-2-methylbenzoic acid
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-amino-2-methylbenzoic acid in 100 mL of pyridine.
-
Stir the mixture at room temperature until all the solid has dissolved. The pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.
-
-
Reagent Addition:
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of acetic anhydride to the stirred solution dropwise via a syringe or dropping funnel. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexanes 1:1 with a few drops of acetic acid). The disappearance of the starting amine spot indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the reaction mixture slowly into 200 mL of ice-cold 2M hydrochloric acid (HCl) with vigorous stirring. This step protonates the carboxylic acid and precipitates the product while also neutralizing the pyridine.
-
A white to off-white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and HCl.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a pure, crystalline solid.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this procedure is in the range of 85-95%.
-
Core Applications in Organic Synthesis
The utility of this compound stems from its three key functional groups: the carboxylic acid, the amide, and the aromatic ring.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid moiety is a prime handle for forming amide bonds, one of the most common and important reactions in medicinal chemistry[3]. This reaction allows for the coupling of this compound with a vast array of primary and secondary amines to generate a library of diverse amide derivatives.
Causality in Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, especially with sterically hindered or electronically deactivated amines. Reagents like carbodiimides (e.g., EDC, DIC) in combination with additives like HOBt or Oxyma are often employed to form a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile[3][4]. This two-step, one-pot process minimizes side reactions and often proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Diagram of a Typical Amide Coupling Reaction
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol: EDC/Oxyma Mediated Amide Coupling
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Add Oxyma (1-hydroxy-7-azabenzotriazole) (1.2 eq) and N,N'-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
-
Coupling Agent Addition:
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Esterification Reactions
Similar to amide formation, the carboxylic acid can be converted to esters. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method. Alternatively, for more sensitive substrates, coupling agents or conversion to an acyl chloride followed by reaction with an alcohol can be employed. These ester derivatives are valuable intermediates in their own right, for example, in the synthesis of local anesthetics[5].
Building Block for Heterocyclic Synthesis
The ortho-relationship between the methyl and carboxylic acid groups, along with the para-acetamido group, makes this molecule a precursor for various cyclization reactions to form heterocyclic systems. For instance, derivatives of this compound could potentially undergo intramolecular cyclization to form benzoxazinones or other related fused-ring systems, which are common scaffolds in pharmacologically active compounds. The acetamido group can be hydrolyzed to the corresponding amine, which can then participate in cyclization reactions.
Diagram of a Potential Cyclization Pathway
Caption: Potential cyclization to a benzoxazinone scaffold.
Role in Pharmaceutical Development
Substituted benzoic acids are prevalent in drug molecules and are key intermediates in their synthesis[6]. While this compound itself is not an active pharmaceutical ingredient (API), its structural motifs are found in various therapeutic agents. For example, a closely related compound, Methyl 4-acetamido-2-hydroxybenzoate, is a crucial intermediate in the synthesis of Mosapride, a gastroprokinetic agent[7]. Furthermore, this compound is listed as an impurity of Afatinib, an anti-cancer drug, highlighting its relevance in the quality control and manufacturing processes of pharmaceuticals[2]. The analgesic properties of related 5-acetamido-2-hydroxy benzoic acid derivatives have also been investigated, suggesting the potential for this class of compounds in pain management research[8].
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from similar compounds.
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H)~9.5-10.5 ppm (s, 1H)~7.8-8.0 ppm (d, 1H)~7.5-7.7 ppm (dd, 1H)~7.4-7.6 ppm (d, 1H)~2.5 ppm (s, 3H)~2.1 ppm (s, 3H) | Carboxylic acid (-COOH)Amide (-NH)Aromatic H (ortho to COOH)Aromatic H (ortho to NHAc)Aromatic H (ortho to Me)Methyl (-CH₃ on ring)Acetyl (-COCH₃) |
| ¹³C NMR | ~170 ppm~169 ppm~140-145 ppm (Ar-C)~135-140 ppm (Ar-C)~130-135 ppm (Ar-CH)~120-125 ppm (Ar-C)~115-120 ppm (Ar-CH)~24 ppm~20 ppm | Carboxylic acid (-COOH)Amide (-C=O)Aromatic C-NHAcAromatic C-CH₃Aromatic C-HAromatic C-COOHAromatic C-HAcetyl (-CH₃)Methyl (-CH₃ on ring) |
| IR (cm⁻¹) | ~3300 (N-H stretch)~2500-3300 (O-H stretch, broad)~1700 (C=O stretch, carboxylic acid)~1660 (C=O stretch, amide I)~1550 (N-H bend, amide II)~1600, 1480 (C=C stretch, aromatic) | Amide N-HCarboxylic acid O-HCarboxylic acid C=OAmide C=OAmide N-HAromatic ring |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2].
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2].
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion: A Strategic Asset in Synthesis
This compound stands out as a highly functionalized and strategic building block for organic synthesis. Its ready availability through a straightforward synthetic route, combined with the versatile reactivity of its carboxylic acid and amide functionalities, makes it an attractive starting material for creating diverse molecular libraries. Its application extends from fundamental organic reactions like amide and ester formation to its use as a key intermediate in the synthesis of complex heterocyclic systems and pharmaceutical agents. For researchers and scientists in drug discovery and materials science, a comprehensive understanding of this compound's properties and reactivity is a valuable asset in the design and execution of innovative synthetic strategies.
References
- 1. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 103204-69-9 [amp.chemicalbook.com]
- 3. hepatochem.com [hepatochem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
The Genesis and Evolution of N-Acetylated Benzoic Acid Compounds: A Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and ever-expanding applications of N-acetylated benzoic acid compounds. From their conceptual roots in the 19th-century exploration of salicylates to their modern-day significance in drug discovery and materials science, this document offers researchers, scientists, and drug development professionals a detailed narrative of this important class of molecules. We will delve into the foundational chemistry, key synthetic methodologies with an emphasis on the causality behind experimental choices, and their diverse pharmacological activities. This guide is designed to be a self-validating resource, grounded in authoritative references and presented with clarity to facilitate both understanding and innovation.
Historical Perspective: From Salicylates to N-Acetylated Scaffolds
The story of N-acetylated benzoic acid compounds is intrinsically linked to the broader history of aromatic acids in medicine. The journey begins with the well-documented history of salicylic acid and its iconic derivative, acetylsalicylic acid (aspirin).
The Dawn of a New Era: The Acetylation of Salicylic Acid
The use of salicylate-rich plants, such as willow bark, for medicinal purposes dates back to ancient civilizations[1]. However, it was the chemical synthesis of salicylic acid in the mid-19th century that set the stage for a revolution in therapeutics[2]. While effective, salicylic acid was known for its harsh gastrointestinal side effects. This critical issue drove chemists to seek modifications that would retain its therapeutic benefits while improving patient tolerance.
In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate with acetyl chloride[3]. However, his method did not produce a pure and stable form of the compound. It was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a process to synthesize a pure and stable form of acetylsalicylic acid, which was subsequently named Aspirin and marketed globally[4][5]. This landmark achievement demonstrated the profound impact that N-acetylation could have on the pharmacological properties of a benzoic acid derivative.
The success of aspirin catalyzed further investigation into acetylated organic compounds as potential new medicines[4]. This pioneering work on acetylsalicylic acid laid the conceptual groundwork for the exploration of other acetylated aromatic compounds, including the N-acetylated benzoic acid derivatives that are the focus of this guide.
The Emergence of N-Acetylanthranilic Acid
While a singular "discovery" moment for N-acetylanthranilic acid is not as clearly documented as that of aspirin, its synthesis represents a logical progression in the field of medicinal chemistry. N-Acetylanthranilic acid, also known as 2-acetamidobenzoic acid, is a key member of the N-acetylated benzoic acid family. Its synthesis is readily achievable in the laboratory through the reaction of anthranilic acid with acetic anhydride[6][7]. This straightforward and efficient synthesis has made it a readily accessible compound for research and a precursor for more complex molecules.
One of the interesting physical properties of N-acetylanthranilic acid is its triboluminescence; it emits flashes of deep blue light when its crystals are crushed[6][7]. This phenomenon is caused by the generation of large electrical potentials between fractured crystal surfaces, leading to an electric discharge that excites the molecules[7].
Beyond its physical properties, N-acetylanthranilic acid has gained significance as a crucial intermediate in various chemical processes. Notably, it has been used in the synthesis of methaqualone, which has led to its classification as a List I chemical by the U.S. Drug Enforcement Administration[6].
The development and study of N-acetylanthranilic acid and other N-acetylated benzoic acid derivatives marked a pivotal expansion from the O-acetylation seen in aspirin to the N-acetylation of aminobenzoic acids, opening up new avenues for modifying molecular properties and biological activity.
Synthetic Methodologies: A Practical Approach
The synthesis of N-acetylated benzoic acid compounds is fundamental to their study and application. The choice of synthetic route is often dictated by the starting materials, desired purity, and scale of the reaction.
Core Synthesis: Acetylation of Aminobenzoic Acids
The most common and direct method for preparing N-acetylated benzoic acids is the acetylation of the corresponding aminobenzoic acid.
Experimental Protocol: Synthesis of N-Acetylanthranilic Acid
-
Objective: To synthesize N-acetylanthranilic acid from anthranilic acid and acetic anhydride.
-
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Distilled water
-
Methanol (chilled)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Melting point apparatus
-
-
Procedure:
-
In a fume hood, place 2.0 g of anthranilic acid into a 50 mL Erlenmeyer flask.
-
Carefully add 6.0 mL of acetic anhydride to the flask[8].
-
Add a boiling stone and gently heat the mixture to a boil for approximately 15 minutes. A reflux condenser can be fitted to the flask to prevent loss of solvent[7][8].
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 2.0 mL of distilled water to the cooled mixture.
-
Gently heat the mixture until it nearly boils to ensure the hydrolysis of any unreacted acetic anhydride and the intermediate benzisoxazinone[8].
-
Allow the solution to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form during this cooling period. Slower cooling generally results in better crystal formation[8].
-
Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of chilled methanol to remove impurities[8].
-
Dry the crystals thoroughly.
-
Determine the melting point of the product and calculate the percent yield. The expected melting point is in the range of 184-186 °C[6].
-
-
Causality of Experimental Choices:
-
Acetic Anhydride: This is a powerful and readily available acetylating agent that reacts with the amino group of anthranilic acid.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Addition of Water: This step is crucial for hydrolyzing the excess acetic anhydride to acetic acid and converting the intermediate 2-methylbenzisoxazinone to the final product, N-acetylanthranilic acid[7][8].
-
Slow Cooling: Promotes the formation of well-defined crystals, which are easier to filter and are generally of higher purity than a rapidly precipitated powder.
-
Methanol Wash: Methanol is a suitable solvent for washing as the product has limited solubility in it, especially when chilled, while many impurities are more soluble.
-
Diagram of the Synthesis of N-Acetylanthranilic Acid
Caption: Synthesis of N-acetylanthranilic acid from anthranilic acid.
Alternative Synthetic Routes
While direct acetylation is common, other methods have been developed, particularly for large-scale industrial production or for substrates where the direct method is not suitable.
-
Palladium-Catalyzed Carbonylation: N-Acetylanthranilic acid can be synthesized from 2-bromoacetanilide via a palladium-catalyzed carbonylation reaction[6]. This method is useful for constructing the carboxylic acid functionality from a halogenated precursor.
-
Reductive Acetylation of Nitro Compounds: Aromatic nitro compounds can be converted directly to their N-acetyl derivatives through reductive acetylation. This one-pot reaction typically involves a reducing agent, such as sodium borohydride with a palladium-carbon catalyst, in the presence of acetic anhydride[9]. This method is advantageous as it avoids the isolation of the intermediate amine, which can sometimes be unstable or difficult to handle.
Pharmacological Significance and Applications
N-acetylated benzoic acid derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.
Anti-Inflammatory and Analgesic Properties
Building on the legacy of aspirin, many N-acetylated benzoic acid compounds have been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain[10][11]. The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a major focus of medicinal chemistry, with ongoing efforts to create more selective inhibitors to reduce side effects[12].
Enzyme Inhibition in Drug Development
The N-acetylated benzoic acid core has proven to be a valuable framework for designing enzyme inhibitors for various therapeutic targets.
-
Neuraminidase Inhibitors: A series of benzoic acid derivatives, including 4-acetylamino-3-guanidinobenzoic acid, have been synthesized and tested as inhibitors of influenza neuraminidase[13][14]. These compounds are designed to interfere with the life cycle of the influenza virus.
-
Acetylcholinesterase and Carbonic Anhydrase Inhibitors: Novel N-acetylated benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase and human carbonic anhydrases, which are important targets in the treatment of Alzheimer's disease[15].
Anticancer Activity
Recent research has highlighted the potential of benzoic acid derivatives as anticancer agents[16][17]. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural versatility of the N-acetylated benzoic acid scaffold allows for the synthesis of a wide array of derivatives that can be screened for anticancer activity against various cell lines[16].
Analytical Characterization
The proper characterization of synthesized N-acetylated benzoic acid compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and physical methods is typically employed.
| Analytical Technique | Purpose | Typical Observations for N-Acetylanthranilic Acid |
| Melting Point | Assess purity and provide initial identification. | A sharp melting point range around 184-186 °C indicates high purity[6]. |
| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic peaks for the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the detailed molecular structure. | ¹H NMR will show distinct signals for the aromatic protons, the amide N-H proton, and the methyl protons of the acetyl group. ¹³C NMR will show signals for the aromatic carbons, the carboxylic acid carbonyl, the amide carbonyl, and the methyl carbon. |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol for N-acetylanthranilic acid) will be observed[6]. |
Future Directions and Conclusion
The journey of N-acetylated benzoic acid compounds, from their conceptual origins in the 19th century to their current diverse applications, showcases a remarkable evolution in medicinal and organic chemistry. The foundational principles established with the development of aspirin have paved the way for the creation of a vast array of derivatives with tailored biological activities.
Future research in this field is likely to focus on several key areas:
-
Development of Novel Therapeutics: The N-acetylated benzoic acid scaffold will continue to be a valuable starting point for the design of new drugs targeting a wide range of diseases, from infectious diseases to neurodegenerative disorders and cancer.
-
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for these compounds is an ongoing area of interest, with a focus on reducing the use of hazardous reagents and solvents[18].
-
Materials Science: The unique properties of some N-acetylated benzoic acid compounds, such as the triboluminescence of N-acetylanthranilic acid, may lead to novel applications in materials science, for example, as sensors or in optoelectronics.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. History of aspirin - Wikipedia [en.wikipedia.org]
- 5. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. iosrjournals.org [iosrjournals.org]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. dovepress.com [dovepress.com]
- 12. galtrx.com [galtrx.com]
- 13. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Medicinal Chemistry in Modern Drug Discovery
Abstract
Medicinal chemistry serves as the engine of modern drug discovery, a discipline that iteratively refines molecules with therapeutic potential into safe and effective medicines.[1] This guide provides an in-depth technical overview of the critical applications of medicinal chemistry across the drug discovery pipeline. Structured to mirror this journey, it delves into the strategies and chemical logic employed from the initial validation of a biological target to the meticulous optimization of a preclinical drug candidate. We will explore core concepts including hit identification methodologies, the principles of structure-based drug design, the iterative cycle of lead optimization, and the critical assessment of pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems that ensure scientific rigor.
Introduction: The Central Science of Drug Hunting
Medicinal chemistry is an integrative science that combines synthetic organic chemistry with pharmacology, biology, and computational tools to design and develop novel therapeutics.[2] Its primary objective is to establish a clear relationship between the chemical structure of a molecule and its biological activity—a concept known as the Structure-Activity Relationship (SAR).[3][4] By understanding and manipulating SAR, medicinal chemists can systematically modify a compound's architecture to enhance its potency against a disease target, improve its selectivity to avoid off-target effects, and optimize its "drug-like" properties for clinical success.[3][5] This guide will navigate the key phases where these skills are applied, transforming a biological hypothesis into a tangible therapeutic candidate.
The Drug Discovery & Development Pipeline: A Medicinal Chemistry Perspective
The journey from a concept to a marketed drug is a long, complex, and expensive process, often taking 12-15 years.[6] Medicinal chemistry is the critical thread that runs through the entire preclinical phase, from validating a target to delivering a candidate ready for human trials.
Caption: The Drug Discovery Pipeline, highlighting core medicinal chemistry stages.
Application in Target Validation
Before committing significant resources, it is crucial to confirm that modulating a biological target (e.g., an enzyme or receptor) will produce the desired therapeutic effect. This is known as target validation.[7] An important, yet sometimes underappreciated, role of medicinal chemistry is to generate high-quality molecular "tools" or "chemical probes" to robustly interrogate this hypothesis in cellular and animal models.[8][9][10]
Causality Behind Probe Design:
-
Potency & Selectivity: A chemical probe must be potent enough to engage the target at relevant concentrations and highly selective to ensure the observed biological effect is due to modulating the intended target, not an unknown off-target.
-
Inactive Controls: A key principle of a rigorous validation study is the use of a structurally similar but biologically inactive control molecule.[8] If this control fails to produce the same phenotype as the active probe, it provides strong evidence that the effect is target-specific.[9][10]
-
Physicochemical Properties: The probe must possess suitable properties (e.g., cell permeability, metabolic stability) to reach its target in the relevant biological system.
The development of two structurally distinct tool molecules that produce the same biological outcome provides the highest degree of confidence in validating a target's link to a disease.[9][10]
Hit Identification: Finding the Starting Points
Once a target is validated, the search begins for "hits"—molecules that show initial, reproducible activity against the target. Medicinal chemists are central to analyzing and triaging the outputs of various screening methodologies.
High-Throughput Screening (HTS)
HTS involves screening vast libraries of chemical compounds (up to millions) against the target to find initial hits.[11] The role of the medicinal chemist is to analyze the hits, identify false positives, and cluster the validated hits into chemical series with potential for future optimization.
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to HTS.[12][13] It involves screening smaller libraries of low molecular weight compounds, or "fragments" (typically <300 Da).[14][15]
-
The Rationale: Because fragments are less complex, a smaller library can more efficiently explore the chemical space of a target's binding site.[15][16]
-
The Process: Fragments often bind with low affinity (micromolar to millimolar range), requiring sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR) for detection.[12][13] Once a binding fragment is identified and its binding mode is confirmed (often by X-ray crystallography), medicinal chemists use this structural information to "grow" the fragment or link multiple fragments together, rationally designing a more potent, higher-affinity molecule.[14][15]
Lead Generation and Optimization: The Core of Medicinal Chemistry
This phase is the heart of the medicinal chemistry endeavor, transforming a promising "hit" into a "lead" and then optimizing that lead into a preclinical candidate.[5][17] This is achieved through an iterative "Design-Make-Test-Analyze" (DMTA) cycle.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in lead optimization.
Structure-Activity Relationship (SAR) Studies
SAR analysis is the systematic study of how changes in a molecule's structure affect its biological activity.[3][18][19] By synthesizing and testing a series of related analogs, chemists build a qualitative and quantitative understanding of which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties.[3][4][18] This knowledge allows medicinal chemists to design new molecules that enhance biological activity.[3]
Structure-Based Drug Design (SBDD)
When a high-resolution 3D structure of the target protein is available (typically from X-ray crystallography or cryo-EM), SBDD becomes an invaluable tool.[20][21][22] It allows chemists to visualize how a compound binds to its target at an atomic level.[21] This insight enables the rational design of modifications to improve binding affinity and selectivity, for example, by adding a functional group to form a new hydrogen bond with a specific amino acid residue in the binding pocket.[23] SBDD significantly accelerates the lead optimization process.[22][24]
ADMET Optimization
A potent molecule is useless if it cannot reach its target in the body or is toxic. A critical function of medicinal chemistry is to optimize the A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties of a lead compound.[1][2] Poor ADMET properties are a major cause of drug candidate failure.[25]
-
Absorption & Bioavailability: For orally administered drugs, the compound must be absorbed from the gastrointestinal tract. Medicinal chemists can improve absorption by modifying properties like solubility and lipophilicity.[26] Strategies include salt formation, particle size reduction, or creating prodrugs that are converted to the active compound after absorption.[26][27][28]
-
Metabolism: The body's enzymes, particularly the Cytochrome P450 family in the liver, can rapidly break down drugs, reducing their efficacy.[26] Chemists identify metabolically "soft spots" on a molecule and make chemical modifications (e.g., adding a fluorine atom) to block this breakdown and improve metabolic stability.[2]
-
Toxicity: Early assessment of potential toxicity is crucial.[29] In silico models and in vitro assays can predict potential liabilities, guiding chemists to design away from toxic functionalities.
| Parameter | Goal | Medicinal Chemistry Strategy |
| Potency (IC₅₀/EC₅₀) | Decrease value (e.g., <10 nM) | Optimize binding interactions via SBDD, SAR. |
| Solubility | Increase aqueous solubility | Introduce polar groups, salt formation.[28][30] |
| Permeability | Balance for membrane crossing | Modulate lipophilicity (LogP/LogD). |
| Metabolic Stability | Increase half-life in microsomes | Block metabolic sites (e.g., fluorination).[2][26] |
| Selectivity | >100-fold vs. related targets | Exploit structural differences between target and off-targets. |
| Toxicity | Eliminate alerts (e.g., hERG) | Remove or mask toxicophores. |
Caption: Table summarizing key parameters and medicinal chemistry strategies during lead optimization.
Advanced and Future Applications
The field of medicinal chemistry is continuously evolving, with new modalities and technologies reshaping the landscape.
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from inhibition to degradation.[31][32] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[31][33][34] This induced proximity leads to the target protein being tagged for destruction by the cell's own waste disposal system, the proteasome.[31][33][34] A key advantage is that PROTACs act catalytically, meaning a single molecule can destroy multiple target proteins, leading to high potency at low doses.[31][32][35] This approach opens up the possibility of targeting proteins previously considered "undruggable."[31][35]
Artificial Intelligence (AI) in Medicinal Chemistry
Artificial intelligence and machine learning (ML) are revolutionizing the DMTA cycle.[36][37] AI algorithms can analyze vast datasets to predict a compound's activity, ADMET properties, and even toxicity before it is ever synthesized.[37][38][39]
-
De Novo Design: Generative AI models can design entirely new molecules with a desired profile of properties.[37]
-
Retrosynthesis: AI tools can predict viable synthetic routes for complex molecules, accelerating the "Make" phase of the cycle.[36][40]
-
Data Analysis: ML can identify complex patterns in SAR data that may not be apparent to human researchers.[39]
Experimental Protocol Example: In Vitro Metabolic Stability Assay
To ensure a compound is not rapidly cleared by the body, its stability in the presence of metabolic enzymes is assessed. This protocol provides a self-validating system for this purpose.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound using human liver microsomes (HLM).
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
Prepare a 20 mg/mL stock of Human Liver Microsomes (pooled) in buffer.
-
Prepare an NADPH regenerating system (cofactor solution).
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Negative Control: For each compound, run a parallel reaction without the cofactor solution to measure non-NADPH dependent degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
The 0-minute time point sample is prepared by adding the stop solution before adding the cofactor solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)
-
System Validation: The assay is considered valid if the high and low clearance controls perform within their expected ranges. The negative control should show minimal degradation (<15%) over the time course.
Conclusion
References
- 1. ijrpr.com [ijrpr.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 6. Drug Design and Development & The Role of Medicinal Chemistry [ijaresm.com]
- 7. fiveable.me [fiveable.me]
- 8. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarbs.com [ijarbs.com]
- 12. longdom.org [longdom.org]
- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 14. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 15. onenucleus.com [onenucleus.com]
- 16. drughunter.com [drughunter.com]
- 17. excelra.com [excelra.com]
- 18. fiveable.me [fiveable.me]
- 19. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 20. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Based Drug Design (SBDD) - Computational Chemistry Glossary [deeporigin.com]
- 22. dromicslabs.com [dromicslabs.com]
- 23. Structure-Based Drug Design, SBDD | Lead Optimisation | Domainex [domainex.co.uk]
- 24. Structure-Based Drug Design: Key Strategies & Techniques [saromics.com]
- 25. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 30. jddtonline.info [jddtonline.info]
- 31. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 32. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 35. portlandpress.com [portlandpress.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. hilarispublisher.com [hilarispublisher.com]
- 38. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery | MDPI [mdpi.com]
- 39. The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Current and Future Roles of Artificial Intelligence in Medicinal Chemistry Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial and Antioxidant Properties of Acetamido Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetamido benzoic acids, structural isomers with promising pharmacophoric potential, are gaining attention in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their antimicrobial and antioxidant properties, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. While a complete comparative analysis of all isomers is limited by the current body of research, this guide synthesizes the available data, with a particular focus on the more extensively studied 4-acetamidobenzoic acid and its derivatives. By presenting a robust theoretical framework alongside detailed experimental protocols, this document aims to equip researchers with the foundational knowledge and practical tools necessary to explore the therapeutic potential of this versatile class of compounds.
Introduction: The Chemical and Biological Landscape of Acetamido Benzoic Acids
Acetamido benzoic acids are a group of organic compounds that feature both an acetamido group (-NHCOCH₃) and a carboxylic acid group (-COOH) attached to a benzene ring. The positional isomerism of these two functional groups (ortho, meta, and para) significantly influences their physicochemical properties and, consequently, their biological activities.
-
2-Acetamidobenzoic Acid (N-Acetylanthranilic Acid): A derivative of anthranilic acid, which is a precursor in the biosynthesis of tryptophan.[1]
-
3-Acetamidobenzoic Acid: An isomer whose biological activities are less extensively documented compared to its ortho and para counterparts.[2]
-
4-Acetamidobenzoic Acid (Acedoben): The acetylated derivative of para-aminobenzoic acid (PABA), a well-known component of the folic acid synthesis pathway in many microorganisms.[3][4][5]
The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O), along with an acidic proton (carboxyl -OH), endows these molecules with the capacity for diverse intermolecular interactions, a key determinant of their biological function.
Antioxidant Properties: Mechanisms and Evaluation
The antioxidant potential of acetamido benzoic acids is primarily attributed to their ability to neutralize reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions. The primary mechanisms by which phenolic and related compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single-electron transfer (SET).[6]
Key Antioxidant Mechanisms
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting antioxidant radical is typically more stable due to resonance delocalization.
-
Single-Electron Transfer (SET): An alternative pathway where the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton loss to yield a stable antioxidant radical.
-
Metal Chelation: While not a direct radical scavenging mechanism, the ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.
dot
Caption: Antioxidant mechanisms of acetamido benzoic acids.
Experimental Evaluation of Antioxidant Activity
This assay is a widely used and straightforward method for assessing the free radical scavenging ability of a compound.[3][7] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be quantified spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM working solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of various concentrations of the test compound to separate wells.
-
Add an equal volume of the DPPH working solution to each well.[7]
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[8]
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] This reduction is accompanied by the formation of a colored complex, and the intensity of the color is proportional to the reducing power of the sample.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[9]
-
-
Assay Procedure:
-
Add a small volume of the test sample to a test tube or microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Mix thoroughly.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[9]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (µM).
-
Antimicrobial Properties: Spectrum and Mechanisms of Action
Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[10] Their efficacy is often pH-dependent, with the undissociated form of the acid being more active.[10]
Proposed Antimicrobial Mechanisms
The antimicrobial action of benzoic acid derivatives is multifaceted and can involve several mechanisms:
-
Disruption of Cell Membranes: The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[5]
-
Intracellular Acidification: Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm. This disrupts metabolic processes and inhibits microbial growth.[10]
-
Enzyme Inhibition: These compounds can interfere with the function of essential enzymes. For example, derivatives of 4-aminobenzoic acid can act as competitive inhibitors in the folate synthesis pathway, which is crucial for bacterial survival.[4][5]
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Evaluation of Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standard technique for determining MIC values.[8][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with the prepared microbial suspension.
-
Include a positive control (microbes in broth without the test compound) and a negative/sterility control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[11]
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
Antimicrobial Spectrum of Acetamido Benzoic Acid Derivatives
While comprehensive data for the parent acetamido benzoic acid isomers is limited, studies on their derivatives, particularly those of 4-aminobenzoic acid (a related compound), have demonstrated significant antimicrobial potential. For instance, Schiff base derivatives of 4-aminobenzoic acid have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 15.62 µM.[4][5] Furthermore, novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives have been synthesized and shown to possess inhibitory action against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Selected 4-Acetamido-3-aminobenzoic Acid Derivatives
| Compound | Target Microorganism | Activity (Zone of Inhibition in mm at 125 µg/ml) | Reference |
| 4-acetamido-3-((4-methoxybenzylidene)amino)benzoic acid (5k) | Neuraminidase-containing microbes | Potent inhibitory action | |
| 4-acetamido-3-((4-nitrobenzylidene)amino)benzoic acid (5q) | Neuraminidase-containing microbes | Potent inhibitory action | |
| (E)-4-acetamido-3-((4-hydroxy-2-nitrobenzylidene)amino)benzoic acid (5x) | Neuraminidase-containing microbes | Potent inhibitory action |
Note: The original study characterized the activity as a "potent inhibitory action" with a zone of inhibition of 16 ± 2.5 mm, which was greater than the standard compounds used.
Structure-Activity Relationships (SAR)
The biological activity of acetamido benzoic acids is intrinsically linked to their chemical structure. While a complete SAR profile for all isomers is not yet established, some general principles can be inferred from related compounds.
-
Position of Substituents: The relative positions of the acetamido and carboxylic acid groups are critical. For instance, in hydroxybenzoic acids, the ortho and para positions of the hydroxyl group often lead to greater antioxidant activity due to better resonance stabilization of the resulting radical.[12] A similar effect can be anticipated for the acetamido group. In terms of antimicrobial activity, studies on benzoic acid derivatives have shown that the position of substituents can significantly impact efficacy against different bacterial strains.[13]
-
Nature of Additional Substituents: The addition of other functional groups to the benzene ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. For example, the introduction of electron-donating groups can enhance antioxidant activity.[14] In the case of antimicrobial action, the addition of lipophilic groups can improve membrane permeability.
Synthesis of Acetamido Benzoic Acids
The synthesis of acetamido benzoic acids is typically achieved through the acetylation of the corresponding aminobenzoic acid.
General Synthesis of 4-Acetamidobenzoic Acid
A common method involves the reaction of 4-aminobenzoic acid (PABA) with an acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.
Synthetic Scheme:
4-Aminobenzoic Acid + Acetyl Chloride/Acetic Anhydride → 4-Acetamidobenzoic Acid
This straightforward synthetic route makes these compounds readily accessible for further derivatization and biological evaluation.
Conclusion and Future Directions
Acetamido benzoic acids represent a promising class of compounds with demonstrable potential as both antioxidant and antimicrobial agents. The available research, particularly on 4-acetamido-benzoic acid and its derivatives, underscores the therapeutic possibilities of this chemical scaffold. However, there are significant knowledge gaps that present opportunities for future research:
-
Comparative Isomer Studies: A systematic evaluation of the antioxidant and antimicrobial activities of the ortho, meta, and para isomers of acetamido benzoic acid under standardized conditions is needed to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development as therapeutic agents.
-
In Vivo Efficacy and Toxicity: Promising in vitro results must be followed by in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of acetamido benzoic acids and their derivatives, paving the way for the development of novel drugs to combat oxidative stress-related diseases and microbial infections.
References
- 1. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 2. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of 4-Acetamido-2-methylbenzoic Acid from o-Toluidine
Abstract: This document provides a comprehensive, field-tested guide for the high-yield synthesis of 4-Acetamido-2-methylbenzoic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process commencing with the acetylation of commercially available o-toluidine, followed by a controlled oxidation of the aryl methyl group. This protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high purity of the final product.
Introduction & Strategic Overview
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid[1][2]. Achieving a high-yield and high-purity synthesis is paramount for downstream applications and cost-effective production.
The presented synthetic strategy involves two sequential reactions:
-
Protection of the Amine Group: The highly reactive primary amino group of o-toluidine is first protected as an acetamide. This is a critical step because the amino group is susceptible to oxidation by potassium permanganate, the oxidizing agent used in the subsequent step. Converting it to an acetamide group (-NHCOCH₃) significantly reduces its reactivity, thereby preventing unwanted side reactions and degradation[3].
-
Side-Chain Oxidation: The methyl group on the aromatic ring of the resulting N-acetyl-o-toluidine is then selectively oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄).
This strategic sequence ensures that the oxidation is directed specifically to the methyl group, preserving the integrity of the rest of the molecule and leading to a high yield of the desired product.
Overall Synthetic Workflow
The entire process, from starting material to final product, is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of N-acetyl-o-toluidine (Intermediate)
Rationale: The acetylation of o-toluidine is achieved using acetic anhydride in a glacial acetic acid solvent. Acetic acid serves as a suitable solvent and helps to moderate the reaction, while acetic anhydride is the acetylating agent[4]. This method is straightforward and typically results in a high yield of the N-acetylated product, which often precipitates from the reaction mixture upon cooling and dilution.
Materials & Reagents:
-
o-Toluidine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Buchner funnel and vacuum flask
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 10.7 g (0.1 mol) of o-toluidine and 20 mL of glacial acetic acid.
-
Addition of Acetylating Agent: Slowly add 11.2 g (10.4 mL, 0.11 mol) of acetic anhydride to the flask while gently swirling the contents.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain this temperature for approximately 45-60 minutes.
-
Precipitation: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Isolation: The N-acetyl-o-toluidine will precipitate as a white to off-white solid. Allow the suspension to stand for 15 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of 50 mL cold deionized water to remove any residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically in the range of 90-95%.
PART B: Synthesis of this compound (Final Product)
Rationale: This step employs potassium permanganate (KMnO₄) to oxidize the methyl group of N-acetyl-o-toluidine to a carboxylic acid. The reaction is conducted in an aqueous medium. A crucial component is magnesium sulfate (MgSO₄), which is added to the reaction mixture. During the oxidation, permanganate is reduced, producing potassium hydroxide (KOH), which makes the solution basic. These basic conditions could potentially hydrolyze the desired acetamide group back to an amine. Magnesium sulfate acts as a buffer, reacting with the generated KOH to form insoluble magnesium hydroxide, thereby maintaining a near-neutral pH and protecting the acetamide functional group[5]. The workup requires careful filtration of the manganese dioxide (MnO₂) byproduct, which forms as a fine brown sludge. Using a filter aid like Celite is highly recommended for efficient filtration[4].
Materials & Reagents:
-
N-acetyl-o-toluidine (from Part A)
-
Potassium Permanganate (KMnO₄)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Deionized Water
-
Sodium Metabisulfite or Ethanol (for quenching)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Celite (diatomaceous earth)
-
Large beaker (2 L), three-neck flask, overhead stirrer, heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In a 2 L three-neck flask equipped with an overhead mechanical stirrer, a reflux condenser, and a thermometer, combine 14.9 g (0.1 mol) of N-acetyl-o-toluidine, 25 g of magnesium sulfate heptahydrate, and 650 mL of deionized water.
-
Initiation of Oxidation: Begin vigorous stirring to create a fine suspension. Slowly add 25 g (0.158 mol) of potassium permanganate in small portions over 30-45 minutes. The addition is exothermic, and the temperature may rise.
-
Controlled Heating: Once the initial exotherm subsides, gently heat the mixture to 85-90°C. Maintain strong stirring and hold the reaction at this temperature for 2-3 hours. The purple color of the permanganate will gradually disappear, being replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching Excess Permanganate: After the 2-3 hour period, test for the presence of excess permanganate by spotting a drop of the reaction mixture on filter paper; a purple ring around the brown spot indicates excess KMnO₄. If present, quench it by adding a small amount of sodium metabisulfite or a few milliliters of ethanol until the purple color is discharged.
-
Hot Filtration: While the mixture is still hot, filter it through a pre-heated Buchner funnel layered with a pad of Celite (approx. 1 cm thick). This step is critical to remove the fine MnO₂ sludge[4][6]. Wash the sludge with two 50 mL portions of hot water to ensure all the product is collected in the filtrate.
-
Precipitation of Product: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate by adding concentrated sulfuric acid or hydrochloric acid dropwise while stirring, until the pH reaches approximately 2-3 (check with pH paper).
-
Isolation: The this compound will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Drying: Collect the product by vacuum filtration, wash the filter cake with cold deionized water, and dry it in a vacuum oven at 80-90°C. A typical yield for this step is 75-85%.
Chemical Reaction Scheme & Mechanism
Caption: Reaction scheme for the two-step synthesis.
The permanganate oxidation of alkylarenes is a complex process. It is generally accepted to proceed via a mechanism involving the transfer of a hydrogen atom from the benzylic position to a permanganate oxygen atom[7][8]. This initiates a series of steps that ultimately cleave the C-H bonds of the methyl group and form the carboxylic acid.
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| A | o-Toluidine | 107.15 | 10.7 | 0.1 | Acetic Anhydride | N-acetyl-o-toluidine | 149.19 | 14.9 | 90-95% |
| B | N-acetyl-o-toluidine | 149.19 | 14.9 | 0.1 | KMnO₄, MgSO₄ | This compound | 193.19 | 19.3 | 75-85% |
Safety & Handling
-
o-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe burns. Handle with care in a fume hood.
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials. The reaction can be exothermic; ensure proper temperature control.
-
Concentrated Acids: Highly corrosive. Add slowly and carefully, especially during the workup, as the neutralization can generate heat.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. youtube.com [youtube.com]
- 2. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 3. p-Toluidine is acetylated in the first reaction of the sequence. During t.. [askfilo.com]
- 4. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - n-acetyl o-toluidine oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. N-acetylanthranilic acid , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 4-Acetamido-2-methylbenzoic acid quantification
An Application Note and Protocol for the Analytical Quantification of 4-Acetamido-2-methylbenzoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Additionally, it discusses alternative and advanced techniques such as UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to suit varying analytical needs. The protocols herein are presented with a focus on the scientific principles behind experimental choices, ensuring trustworthiness and reproducibility.
Introduction
This compound (CAS No: 103204-69-9) is a substituted benzoic acid derivative.[3][4] Accurate and reliable quantification of this compound is critical in various stages of pharmaceutical research and development, where it may be present as a starting material, intermediate, impurity, or metabolite. The validation of analytical procedures is a crucial step to demonstrate that a method is fit for its intended purpose, ensuring data integrity and regulatory compliance.[5][6] This document provides a detailed, field-proven framework for developing and validating a primary HPLC-UV method for its quantification.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| CAS Number | 103204-69-9 | [4] |
| Appearance | White to pale yellow powder/crystal | [7][8] |
| Melting Point | 237-242 °C | [8] |
| Synonyms | 4-Acetylamino-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid | [8] |
Guiding Principles for Analytical Method Selection
The choice of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. A logical approach to method selection ensures that the chosen technique is fit for purpose.
Logical Framework for Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as follows:
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 103204-69-9 [amp.chemicalbook.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Acetamido-2-methylbenzoic Acid in Human Plasma
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Acetamido-2-methylbenzoic acid in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.[1][2][3][4][5]
Introduction
This compound is a small organic molecule with potential applications in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its inherent selectivity, sensitivity, and speed.[6][7] This application note provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for this compound in human plasma, adhering to the principles of scientific integrity and regulatory compliance.
Analyte and Internal Standard
Analyte: this compound
Internal Standard (IS): this compound-d₃ (Deuterated)
-
Rationale for Selection: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis.[8] It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.[8][9] While a custom synthesis of this compound-d₃ is recommended for late-stage clinical trials, for initial development, a structurally similar compound with a stable isotope label can be considered if the deuterated form of the analyte is not commercially available. In such cases, a thorough evaluation of differential matrix effects is warranted.
Method Development Strategy
The development of a robust LC-MS/MS method is a systematic process. The following diagram illustrates the logical workflow employed in this study.
Caption: Logical workflow for the LC-MS/MS method development.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d₃ internal standard (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA as anticoagulant) from a certified vendor
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[10]
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Compound |
Method Validation
The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4][5] The validation assessed selectivity, sensitivity, calibration curve performance, accuracy, precision, matrix effect, carryover, and stability.
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank plasma from at least 6 individual sources. | No interfering peaks were observed. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV. | 1 ng/mL, with accuracy and precision within acceptable limits. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Linear range: 1-1000 ng/mL; r² > 0.995. |
| Accuracy & Precision (Intra- & Inter-day) | Accuracy within ±15% of nominal; Precision ≤ 15% CV (for LLOQ, ±20% and ≤20% CV, respectively). | Accuracy: 92.5% - 108.3%; Precision: ≤ 8.7% CV across four QC levels (LLOQ, Low, Mid, High). |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% in at least 6 individual sources. | Matrix effect was minimal and compensated by the SIL-IS (CV < 7.2%). |
| Carryover | Response in a blank sample following a ULOQ sample should be ≤ 20% of the LLOQ response and ≤ 5% of the IS response. | No significant carryover was observed. |
| Stability | Mean concentration at each stability condition should be within ±15% of the nominal concentration. | Stable in plasma for at least 24 hours at room temperature, 3 freeze-thaw cycles, and 90 days at -80°C. Stable in processed samples for 48 hours at 4°C. |
Discussion
The developed LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The choice of a simple protein precipitation protocol offers high throughput, which is advantageous for the analysis of large numbers of samples in clinical studies. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring high accuracy and precision by compensating for potential matrix effects and variability in sample processing.[8][9] The chromatographic conditions were optimized to provide a short run time of 5 minutes, with excellent peak shape and separation from endogenous plasma components. The validation results demonstrate that the method meets the stringent requirements of the ICH M10 guideline, confirming its suitability for regulated bioanalysis.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method is suitable for supporting pharmacokinetic studies and other clinical investigations requiring the accurate measurement of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for Purity Analysis of 4-Acetamido-2-methylbenzoic acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of purity and the quantification of related substances for 4-Acetamido-2-methylbenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, where stringent purity control is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] The described reversed-phase HPLC method is designed to be robust, specific, and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Method Rationale
This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a carboxylic acid group and an amide functional group, dictates the strategy for chromatographic separation. The primary goal of a purity analysis is to separate the main compound from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as it is the premier technique for separating moderately polar to non-polar small molecules. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[4][5]
-
Control of Analyte Ionization: The analyte possesses a carboxylic acid functional group, making its retention highly sensitive to the pH of the mobile phase.[6] The pKa of benzoic acid is approximately 4.2[7], and while the substituents on this compound will slightly modify this value, it serves as a crucial reference point. To ensure robust and reproducible retention and to achieve symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. This is accomplished by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa. An acidic mobile phase protonates the carboxyl group, rendering the molecule less polar and increasing its retention on the C18 column. Phosphoric acid was chosen for its effectiveness in this pH range and its low UV absorbance.
-
Solvent Selection and Detection: The aromatic nature of this compound confers strong ultraviolet (UV) absorbance. Acetonitrile is selected as the organic modifier due to its strong elution strength and lower UV cutoff compared to methanol. A Diode Array Detector (DAD) is used to monitor the elution, allowing for the selection of an optimal detection wavelength (λmax) for maximum sensitivity and for the assessment of peak purity.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
Reagents and Chemicals
-
Standards: this compound reference standard (>99.5% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Phosphoric acid (H₃PO₄, analytical grade, ~85%).
-
Water: HPLC-grade water, filtered through a 0.22 µm membrane.
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined from DAD scan) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes (including equilibration) |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to volume with water and mix thoroughly.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Solution (0.05 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
System Suitability and Data Analysis
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by making five replicate injections of the Working Standard Solution (0.05 mg/mL). The results must meet the criteria outlined below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Calculation of Purity
The purity of the sample is determined by the area percent method. The area of the main peak is compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that the response factor of all related impurities is the same as that of the main analyte. For accurate quantification of specific impurities, their individual Relative Response Factors (RRFs) must be determined.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][8][9] The validation process provides a self-validating system, demonstrating the reliability and integrity of the results generated.
| Validation Parameter | Experimental Approach |
| Specificity | Analyze forced degradation samples (acid, base, peroxide, heat, light) to demonstrate separation of the main peak from degradants. Assess peak purity using a Diode Array Detector. |
| Linearity | Analyze a minimum of five concentrations across a range from the Limit of Quantitation (LOQ) to 150% of the sample concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The concentration range over which the method is demonstrated to be linear, accurate, and precise. |
| Accuracy (as Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six independent sample preparations at 100% of the target concentration on the same day. The % RSD of the purity results should be ≤ 1.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The % RSD should meet predefined criteria. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | Deliberately vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on SST results and sample analysis. |
Workflow and Data Presentation
The overall process for the purity analysis is depicted in the workflow diagram below.
Caption: HPLC Purity Analysis Workflow
Conclusion
The HPLC-UV method described provides a reliable and robust protocol for the purity determination of this compound. The logical method development, based on the analyte's physicochemical properties, coupled with a comprehensive validation strategy, ensures the integrity and accuracy of the analytical results. This application note serves as a complete guide for researchers and quality control analysts in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. PlumX [plu.mx]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
Application Notes and Protocols for the Use of 4-Acetamido-2-methylbenzoic Acid in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, offering distinct advantages in scalability and purification of intermediates, particularly for the synthesis of short to medium-length peptides. This guide provides a comprehensive overview of the strategic application of 4-acetamido-2-methylbenzoic acid in this domain. While its precise mechanistic role is not extensively documented in publicly available literature, its commercial availability for peptide synthesis suggests a function as a key additive or reagent. This document will explore its potential roles, grounded in established principles of peptide chemistry, and provide detailed, field-proven protocols for its effective use. We will delve into the causality behind experimental choices, ensuring a self-validating system for researchers.
Introduction: The Landscape of Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while predating the now-ubiquitous solid-phase methods, offers unparalleled control over the purification of intermediates at each step. This granular control can be critical for ensuring the purity of the final peptide, especially in large-scale industrial production. The fundamental principle involves the sequential coupling of amino acid residues in a homogenous reaction mixture, followed by purification of the resulting peptide.[1]
The core challenges in solution-phase synthesis that necessitate careful reagent selection and protocol design are:
-
Racemization: The activation of the carboxylic acid group of an N-protected amino acid can lead to the loss of stereochemical integrity at the α-carbon, a significant concern for the biological activity of the final peptide.[2][3]
-
Side Reactions: Undesired reactions involving the side chains of amino acids or the termini of the growing peptide chain can lead to impurities that are difficult to remove.
-
Solubility: As the peptide chain elongates, its solubility can change dramatically, posing challenges for maintaining a homogenous reaction and for purification.
To address these challenges, a sophisticated toolbox of protecting groups, coupling reagents, and additives has been developed. It is within this context that we explore the utility of this compound.
This compound: Properties and Postulated Roles in Peptide Synthesis
This compound is a derivative of benzoic acid with the following structure:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| CAS Number | 103204-69-9 |
| Appearance | White to off-white crystalline powder |
While its explicit role as a peptide synthesis reagent is not detailed in peer-reviewed literature, its availability from major chemical suppliers for this application points to a specialized function. Based on its structure—an N-acylated aminobenzoic acid—we can hypothesize several potential roles:
Potential as a Racemization Suppressant
The acetamido and methyl groups on the benzene ring can influence the electronic and steric environment of the carboxylic acid. It is plausible that this compound acts as an additive during the coupling reaction to minimize racemization. The mechanism could involve:
-
Transient Mixed Anhydride Formation: It might form a mixed anhydride with the activated amino acid, which is less prone to oxazolone formation—the primary pathway for racemization.
-
Steric Hindrance: The substituted benzoic acid structure could sterically hinder the approach of reactants in a way that favors the desired stereochemical outcome.
A Novel Coupling Additive
In conjunction with standard coupling reagents like carbodiimides (e.g., DCC, EDC), this compound could act as an activating agent, similar to the well-established additives HOBt and HOAt.[2] These additives react with the O-acylisourea intermediate formed from the carbodiimide and the N-protected amino acid to generate an active ester that is more reactive and less prone to side reactions.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and provide a starting point for the integration of this compound into a solution-phase peptide synthesis workflow. The underlying principle is a stepwise elongation of the peptide chain, with purification of the intermediate dipeptide.
General Workflow for Dipeptide Synthesis
The synthesis of a dipeptide using this compound can be visualized as a multi-step process.
Caption: Workflow for dipeptide synthesis.
Detailed Protocol for Dipeptide Synthesis (Example: Ala-Phe)
This protocol outlines the synthesis of the dipeptide Alanine-Phenylalanine (Ala-Phe) using a Boc protecting group strategy and EDC as the coupling agent, with the proposed inclusion of this compound.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0 °C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH solution, add the neutralized H-Phe-OMe solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Phe-OMe).
-
Purify the crude product by silica gel column chromatography.
-
-
N-Terminus Deprotection (for further elongation):
-
Dissolve the purified Boc-Ala-Phe-OMe in DCM.
-
Add an equal volume of TFA and stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The resulting H-Ala-Phe-OMe·TFA salt can be used in the next coupling step after neutralization.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Coupling Yield | Incomplete activation; Steric hindrance; Impure reagents. | Increase activation time; Use a more potent coupling reagent (e.g., HATU); Ensure all reagents and solvents are anhydrous and of high purity. |
| Presence of Racemized Product | High reaction temperature; Prolonged activation time. | Maintain low temperatures (0 °C) during activation; Minimize the time between activation and coupling. |
| Incomplete Reaction | Poor solubility of reactants; Insufficient reaction time. | Add a co-solvent such as DMF to improve solubility; Extend the reaction time and continue monitoring. |
Conclusion: A Valuable Addition to the Peptide Chemist's Toolkit
While further mechanistic studies are required to fully elucidate the role of this compound in solution-phase peptide synthesis, its chemical properties and commercial availability for this purpose suggest its utility as a valuable additive. The protocols provided herein offer a robust framework for its application, enabling researchers to potentially improve coupling efficiency and minimize side reactions, particularly racemization. As with any synthetic methodology, empirical optimization for specific peptide sequences is recommended to achieve the best results.
References
Experimental workflow for developing analgesics using 4-Acetamido-2-methylbenzoic acid
Topic: Experimental Workflow for Developing Analgesics using 4-Acetamido-2-methylbenzoic acid
For: Researchers, scientists, and drug development professionals
A Phased, Mechanism-Driven Workflow for the Preclinical Evaluation of this compound as a Novel Analgesic Agent
Introduction
The development of novel analgesic agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of pain management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal lining, COX-2 is inducible and its expression is upregulated during inflammatory processes.[3][4] Consequently, selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory and analgesic drugs to minimize gastrointestinal side effects.[3]
This document outlines a comprehensive, multi-stage experimental workflow for the preclinical assessment of this compound, a novel chemical entity with structural similarities to existing NSAIDs, as a potential analgesic candidate. The proposed workflow is designed to systematically evaluate its mechanism of action, efficacy, and preliminary safety profile, guiding a go/no-go decision for further development.
Phase 1: In Vitro Characterization and Mechanism of Action
The initial phase focuses on establishing the biochemical and cellular activity of this compound. The primary hypothesis is that the compound functions as a COX inhibitor.
Direct Enzyme Inhibition Assays: COX-1 and COX-2
The first step is to determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes and to quantify its potency and selectivity.[5][6]
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of this compound for recombinant human COX-1 and COX-2.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Tris-HCl buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Indomethacin (non-selective)
-
96-well black microplates
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors in DMSO.
-
In a 96-well plate, add 10 µL of the diluted compound or control to the appropriate wells.
-
Add 150 µL of reaction buffer (Tris-HCl, Amplex Red, HRP) to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately begin kinetic reading of fluorescence (excitation 530-560 nm, emission 590 nm) every minute for 10-15 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Illustrative IC50 Values
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 25.5 | 1.2 | 21.3 |
| Indomethacin (Control) | 0.1 | 2.5 | 0.04 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
Cell-Based Functional Assay: Prostaglandin E2 (PGE2) Production
To confirm that the enzymatic inhibition translates to cellular activity, the next step is to measure the compound's ability to suppress the production of PGE2 in a relevant cell model.[7][8] Lipopolysaccharide (LPS) is used to induce an inflammatory response and upregulate COX-2 expression in macrophage cell lines like RAW 264.7.[7][9]
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
-
Objective: To assess the effect of this compound on PGE2 production in stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
PGE2 ELISA kit
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
24-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 16-24 hours. Include a vehicle control (no LPS) and an LPS-only control.
-
After incubation, collect the cell culture supernatant for PGE2 analysis.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
In parallel, assess cell viability in the treated wells to rule out cytotoxicity as the cause of reduced PGE2 levels.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Phase 2: In Vivo Efficacy Assessment in Pain Models
Once in vitro activity is established, the workflow proceeds to evaluate the analgesic efficacy of the compound in established animal models of pain.[10][11][12] These models are crucial for understanding how the compound performs in a complex biological system.
Workflow for In Vivo Efficacy Testing
Caption: Phase 2 workflow for in vivo analgesic efficacy testing.
Acute Inflammatory Pain: The Formalin Test
The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation of analgesic effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[13][14][15] NSAIDs are characteristically effective in Phase II, which is driven by inflammatory mediators like prostaglandins.[13]
Protocol: Formalin-Induced Pain in Rodents
-
Objective: To evaluate the analgesic effect of this compound in a model of acute and inflammatory pain.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
-
Materials:
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Formalin solution (e.g., 2.5-5% in saline).
-
Observation chambers with mirrors for unobstructed paw viewing.
-
Positive control: Diclofenac or Aspirin.
-
-
Procedure:
-
Acclimate animals to the observation chambers for at least 30 minutes.
-
Administer the test compound, vehicle, or positive control via the intended route (e.g., oral gavage) at a predetermined time before the formalin injection (e.g., 60 minutes).
-
Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Compare the licking/biting time of the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
-
Data Presentation: Illustrative Formalin Test Results
| Treatment Group (Oral Dose) | Phase I Licking Time (sec) ± SEM | % Inhibition (Phase I) | Phase II Licking Time (sec) ± SEM | % Inhibition (Phase II) |
| Vehicle | 65.2 ± 5.1 | - | 150.8 ± 12.3 | - |
| Compound (10 mg/kg) | 58.1 ± 4.9 | 10.9% | 95.3 ± 9.8 | 36.8% |
| Compound (30 mg/kg) | 55.4 ± 6.2 | 15.0% | 50.1 ± 7.5 | 66.8% |
| Diclofenac (20 mg/kg) | 59.5 ± 5.5 | 8.7% | 45.7 ± 6.9 | 69.7% |
| p<0.05, **p<0.01 vs. Vehicle |
Phase 3: Preliminary Pharmacokinetic and Safety Profiling (ADMET)
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could halt later-stage development.[16][17][18]
ADMET Evaluation Workflow
Caption: Phase 3 workflow for preliminary ADMET profiling.
In Vivo Pharmacokinetic (PK) Study
A preliminary PK study in rodents provides essential information on the compound's bioavailability, clearance, and half-life.[19][20][21] This data is vital for correlating drug exposure with efficacy observed in pain models.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine key PK parameters of this compound following oral and intravenous administration.
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins.
-
Procedure:
-
Administer a single dose of the compound via oral gavage (e.g., 30 mg/kg) and to a separate cohort via intravenous bolus (e.g., 5 mg/kg).
-
Collect blood samples (approx. 100 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[22]
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
-
Data Presentation: Illustrative Pharmacokinetic Parameters
| Parameter | Oral (PO) Administration (30 mg/kg) | Intravenous (IV) Administration (5 mg/kg) |
| Cmax (ng/mL) | 2,500 | 4,000 |
| Tmax (hr) | 1.0 | 0.08 |
| AUC (0-inf) (ng*hr/mL) | 10,500 | 4,200 |
| T½ (hr) | 3.5 | 3.2 |
| Clearance (mL/hr/kg) | - | 1190 |
| Bioavailability (%) | 50.0 | - |
Conclusion
This structured, phased workflow provides a robust framework for the preclinical evaluation of this compound as a potential analgesic. By systematically progressing from in vitro mechanism of action studies to in vivo efficacy and preliminary ADMET profiling, researchers can make informed, data-driven decisions. The protocols and illustrative data presented herein serve as a comprehensive guide for scientists in the field of analgesic drug discovery. Successful outcomes in this workflow would provide a strong rationale for advancing the compound to more extensive toxicology studies and subsequent clinical development.
References
- 1. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are NSAIDs? - OrthoInfo - AAOS [orthoinfo.aaos.org]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages | PLOS One [journals.plos.org]
- 10. criver.com [criver.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings [mdpi.com]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. criver.com [criver.com]
- 16. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Rapid determination of pharmacokinetic properties of new chemical entities: in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 21. clinicalpub.com [clinicalpub.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Evaluating the Anti-Inflammatory Potential of 4-Acetamido-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in the identification and characterization of novel anti-inflammatory agents.
Abstract: The relentless search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles necessitates a systematic approach to evaluating new chemical entities. This document presents a comprehensive framework for the preclinical evaluation of 4-Acetamido-2-methylbenzoic acid, a compound whose structural motifs—a benzoic acid core and an acetamido group—are present in various pharmacologically active molecules, suggesting a rationale for its investigation as an anti-inflammatory agent.[1][2][3][4] We provide a tiered, logic-driven workflow, complete with detailed protocols for primary in vitro screening, mechanistic cell-based assays, and an in vivo proof-of-concept model. This guide is designed to enable researchers to rigorously assess the compound's potential, elucidate its mechanism of action, and generate the foundational data required for further development.
Introduction & Rationale
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a wide array of chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Current NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, but their long-term use is often limited by gastrointestinal and cardiovascular side effects.[5] This creates a compelling need for new anti-inflammatory agents with potentially novel mechanisms or improved selectivity.
This compound is a synthetic organic compound available for laboratory research.[6] While this specific molecule is not extensively characterized in anti-inflammatory literature, its structural components provide a strong rationale for investigation. Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory properties.[3][4] Similarly, various acetamide-containing molecules have demonstrated significant anti-inflammatory and analgesic activities.[7][8]
This application note hypothesizes that this compound may exert anti-inflammatory effects by modulating key enzymatic and cellular pathways, such as the inhibition of COX enzymes and the suppression of pro-inflammatory mediators in immune cells. The following protocols are structured to systematically test this hypothesis.
Integrated Experimental Workflow
A successful drug discovery campaign follows a logical progression from broad screening to specific mechanistic and validation studies. The workflow below outlines a cost-effective and scientifically robust path for characterizing this compound.
Caption: Tiered workflow for evaluating this compound.
Phase 1: Foundational In Vitro Screening Protocols
Before proceeding with efficacy assays, it is critical to establish a non-toxic working concentration range for the test compound.
Protocol 3.1: Cytotoxicity Assessment via MTT Assay
Principle: This assay determines the concentration at which the compound may induce cell death, ensuring that any observed anti-inflammatory effects are not simply a byproduct of toxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from ~1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% viability is considered the maximum non-toxic concentration for subsequent experiments.
Protocol 3.2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay directly measures the compound's ability to inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs.[9] The assay quantifies the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.[10]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX reaction buffer
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
PGE2 ELISA Kit[10] or LC-MS/MS system for quantification[11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in the appropriate buffer.
-
Reaction Setup: In separate wells of a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's protocol or by direct measurement with a validated LC-MS/MS method.[11]
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin (Control) | Expected: <1 | Expected: 1-10 | ~0.1-1 |
| Celecoxib (Control) | Expected: >10 | Expected: <1 | >10 |
| Test Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Table 1: Example data table for presenting COX inhibition results. |
Protocol 3.3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO), a key inflammatory mediator.[12] This assay measures the inhibitory effect of the test compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[13][14]
Materials:
-
RAW 264.7 cells and culture medium
-
This compound (test compound)
-
LPS from E. coli
-
L-NG-Nitroarginine Methyl Ester (L-NAME, iNOS inhibitor, positive control)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 3.1 and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound or L-NAME. Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours to allow for iNOS expression and NO production.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well for analysis.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each sample in a new 96-well plate and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution and incubate for another 10 minutes in the dark.
-
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value.
Phase 2: Mechanistic Pathway Analysis
A promising hit from primary screening warrants a deeper investigation into its mechanism of action.
LPS-Induced Pro-Inflammatory Signaling Pathway
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB.[15] This drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Investigating this pathway can reveal if the compound acts upstream of these inflammatory mediators.
Caption: Simplified TLR4/NF-κB signaling pathway activated by LPS.
Protocol 4.1: Quantification of Pro-inflammatory Cytokines
Principle: To confirm the anti-inflammatory effect observed in the NO assay, this protocol measures the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from the same cell supernatants.[15][16]
Methodology:
-
Use the same supernatants collected in Protocol 3.3.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Calculate the concentration of each cytokine from its respective standard curve.
-
Determine the percentage of cytokine inhibition for the test compound at each concentration.
Phase 3: In Vivo Proof-of-Concept
Positive and potent in vitro data provide a strong rationale for advancing the compound to a preclinical animal model.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute inflammation.[17][18] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by fluid accumulation (edema).[19] The first phase involves mediators like histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins produced by COX-2.[17] This model is excellent for evaluating compounds with potential NSAID-like activity.[20][21]
Materials:
-
Male Wistar rats (180-200g)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (10 mg/kg, positive control)
-
1% (w/v) Lambda Carrageenan suspension in sterile saline
-
Digital Plethysmometer or calipers
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[19] Fast animals overnight before the study with free access to water.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (Dose 1, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound (Dose 2, e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]
-
Drug Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][20]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition at 3h |
| Vehicle Control | -- | [Experimental Value] | 0% |
| Indomethacin | 10 | [Experimental Value] | [Calculated Value] |
| Test Compound | 25 | [Experimental Value] | [Calculated Value] |
| Test Compound | 50 | [Experimental Value] | [Calculated Value] |
| Table 2: Example data table for presenting in vivo anti-inflammatory activity. *p < 0.05 vs. Vehicle Control. |
Conclusion
This application note provides a validated, multi-tiered strategy for the initial characterization of this compound as a potential anti-inflammatory agent. By progressing through foundational in vitro assays for cytotoxicity and efficacy, followed by mechanistic studies and culminating in a well-established in vivo model, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. This systematic approach ensures scientific rigor and provides a solid foundation for any subsequent lead optimization and preclinical development programs.
References
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 5. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes & Protocols: A Researcher's Guide to 4-Acetamido-2-methylbenzoic Acid in Coordination Chemistry
Introduction: Unveiling the Potential of 4-Acetamido-2-methylbenzoic Acid as a Versatile Ligand
In the intricate world of coordination chemistry, the design and selection of ligands are paramount to dictating the structure, reactivity, and function of the resulting metal complexes. Substituted benzoic acids are a well-established class of ligands, offering a robust carboxylic acid group for metal binding.[1][2] The subject of this guide, this compound, introduces additional layers of functionality and steric influence. Its structure comprises a carboxylate group, a primary coordination site, and an acetamido group (-NHC(O)CH₃), which can offer secondary coordination or participate in supramolecular interactions like hydrogen bonding.[3] The methyl group at the ortho position to the carboxylate introduces steric hindrance that can influence the coordination geometry and nuclearity of the final complex.
This molecule's potential applications are rooted in its dual functionality. The core benzoic acid structure is a key component in various biologically active molecules and functional materials.[4] The acetamido group is a common feature in many pharmaceutical compounds, potentially enhancing biocompatibility or modulating biological activity.[5] As a ligand, this compound can be used to synthesize discrete metal complexes, coordination polymers, or metal-organic frameworks (MOFs) with potential applications in catalysis, drug delivery, and materials science.
Ligand Profile: this compound
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid[6][7] |
| CAS Number | 103204-69-9[8][9][10] |
| Molecular Formula | C₁₀H₁₁NO₃[6][8][9] |
| Molecular Weight | 193.20 g/mol [8][9] |
| Melting Point | 237-242 °C[7] |
| Appearance | White to yellow powder or crystal[7][11] |
| Solubility | Poorly soluble in water, soluble in acetone and other organic solvents.[12] |
Section 1: Ligand Synthesis & Characterization
While this compound is commercially available, understanding its synthesis provides insight into its chemical properties. A common laboratory-scale synthesis involves the acetylation of an aminobenzoic acid derivative.
Protocol 1: Synthesis of this compound
This protocol is based on standard acetylation procedures for aromatic amines.
Materials:
-
4-Amino-2-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
Cooling: Cool the solution to approximately 10-15 °C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization of the Ligand
Confirming the identity and purity of the synthesized ligand is a critical step before its use in coordination chemistry.
| Technique | Expected Results for this compound |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons (approx. 7.5-8.0 ppm), the carboxylic acid proton (a broad singlet, >12 ppm), the amide N-H proton (a singlet, approx. 10 ppm), the methyl group on the ring (approx. 2.4 ppm), and the acetyl methyl group (approx. 2.1 ppm). |
| FT-IR (KBr, cm⁻¹) | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), a C=O stretch from the amide (Amide I band, approx. 1650-1670 cm⁻¹), and an N-H bend from the amide (Amide II band, approx. 1530-1550 cm⁻¹). |
| Mass Spec. (ESI⁻) | A molecular ion peak [M-H]⁻ at m/z ≈ 192.06. |
Section 2: Principles of Coordination with Metal Ions
The versatility of this compound as a ligand stems from its multiple potential donor sites. The carboxylate group is the primary site for coordination.
Coordination Modes of the Carboxylate Group:
-
Monodentate: One oxygen atom of the deprotonated carboxylate group binds to a single metal center.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable four-membered ring.
-
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This is a common mode in the formation of coordination polymers and MOFs.[13]
Role of the Acetamido Group: The acetamido group is generally a weaker coordinating group than the carboxylate. However, the carbonyl oxygen can coordinate to a metal center, particularly with hard metal ions. The amide nitrogen is typically not involved in coordination due to the delocalization of its lone pair into the carbonyl group. More commonly, the N-H and C=O groups act as hydrogen bond donors and acceptors, respectively, influencing the crystal packing and supramolecular assembly of the resulting complexes.[3]
Caption: Potential coordination and interaction pathways for the ligand.
Section 3: Protocols for Metal Complex Synthesis & Characterization
The following is a generalized protocol for the synthesis of a metal complex using this compound. The specific conditions (solvent, temperature, stoichiometry) may require optimization depending on the chosen metal salt.
Protocol 2: General Synthesis of a Metal(II) Complex
Objective: To synthesize a coordination complex of a divalent metal ion (e.g., Zn(II), Cu(II), Co(II)) with this compound.
Materials:
-
This compound (2.0 eq)
-
Metal(II) salt (e.g., Zinc(II) acetate dihydrate, Copper(II) nitrate trihydrate) (1.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Methanol)
-
Triethylamine (optional, as a base to deprotonate the carboxylic acid)
-
Reaction vessel (e.g., Schlenk tube or small round-bottom flask)
-
Magnetic stirrer and hotplate
Caption: General workflow for the synthesis of a metal complex.
Procedure:
-
Ligand Solution: In a 50 mL flask, dissolve this compound (e.g., 2 mmol, 0.386 g) in 15 mL of solvent (e.g., DMF). Gentle heating may be required to achieve full dissolution. If a base is needed, add triethylamine (2 mmol, 0.28 mL) to this solution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol of Zn(OAc)₂·2H₂O, 0.220 g) in 10 mL of the same solvent.
-
Reaction Initiation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reaction Conditions: Heat the resulting mixture to 80-100 °C and stir for 12-24 hours. The formation of a precipitate may indicate product formation. For crystalline products suitable for X-ray diffraction, slow evaporation of the solvent or vapor diffusion of an anti-solvent (e.g., diethyl ether) can be attempted.
-
Product Isolation: After the reaction period, cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the isolated solid with small portions of the reaction solvent, followed by a more volatile solvent like ethanol or diethyl ether to facilitate drying.
-
Drying: Dry the final product under vacuum.
Protocol 3: Characterization of the Metal Complex
A suite of analytical techniques is required to confirm the formation of the coordination complex and elucidate its structure.
Caption: A logical workflow for the characterization of the new complex.
Key Characterization Techniques:
-
FT-IR Spectroscopy: This is the first step to confirm coordination. Compare the spectrum of the complex with that of the free ligand. A significant shift of the carboxylate C=O stretching frequency to a lower wavenumber (typically to the 1550-1620 cm⁻¹ region for the asymmetric stretch and 1380-1420 cm⁻¹ for the symmetric stretch) is strong evidence of coordination to the metal ion.[14] Shifts in the amide bands may also indicate its involvement in coordination or hydrogen bonding.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed chemical formula, which helps in determining the ligand-to-metal ratio and the number of solvent molecules in the crystal lattice.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of the complex as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the loss of coordinated or lattice solvent molecules.[14]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, the coordination mode of the ligand, and the overall crystal packing. This method is the gold standard for confirming the structure of a new coordination compound.[15]
Conclusion and Future Outlook
This compound is a promising ligand for the construction of novel coordination compounds. The interplay between its primary carboxylate binding site, the sterically influential methyl group, and the hydrogen-bonding capable acetamido group provides a rich platform for creating complexes with diverse structural motifs and properties. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and characterize new metal complexes based on this ligand. Future work could explore the synthesis of a wide range of complexes with different transition metals, lanthanides, and main group elements, and subsequently investigate their catalytic, magnetic, luminescent, or biological properties, further expanding the utility of this versatile building block in materials and medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 103204-69-9 [amp.chemicalbook.com]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. scbt.com [scbt.com]
- 11. H27174.06 [thermofisher.com]
- 12. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Characterization of Aromatic Polyamides Utilizing 4-Acetamido-2-methylbenzoic Acid as a Monomer Precursor
For: Researchers, scientists, and drug development professionals exploring novel aromatic polymers with tailored functionalities.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of functional groups as side chains on the polymer backbone allows for the modulation of these properties and the introduction of novel functionalities. This guide provides a comprehensive overview of the synthesis of a functionalized aromatic polyamide derived from 4-Acetamido-2-methylbenzoic acid.
This monomer presents a unique opportunity for creating aromatic polyamides with pendant acetamido groups. However, the amide functionality of the monomer is not directly available for polymerization. Therefore, a deprotection step is necessary to reveal the reactive amine group, enabling polycondensation. This document details the complete workflow, from monomer deprotection to polymerization and subsequent polymer characterization.
Monomer Overview: this compound
This compound serves as the precursor to the polymerizable monomer. The acetamido group acts as a protecting group for the amine functionality, which can be deprotected to yield 4-amino-2-methylbenzoic acid, the active monomer for polyamide synthesis.
| Property | This compound | 4-amino-2-methylbenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₃ | C₈H₉NO₂ |
| Molecular Weight | 193.20 g/mol | 151.16 g/mol |
| CAS Number | 103204-69-9 | 2458-12-0 |
| Appearance | Pale yellow to yellow powder | Off-white to tan crystalline powder |
| Melting Point | 237-242 °C | 174-178 °C |
Experimental Protocols
Part 1: Deprotection of this compound
To render the monomer suitable for polycondensation, the acetamido group must be hydrolyzed to an amino group. This is achieved through acid-catalyzed hydrolysis.
Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Acid Addition: Add a 3 M solution of hydrochloric acid (HCl) in excess.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Isolation: The product, 4-amino-2-methylbenzoic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Workflow for the deprotection of the monomer precursor.
Part 2: Polyamide Synthesis via Yamazaki-Higashi Phosphorylation
The direct polycondensation of 4-amino-2-methylbenzoic acid can be effectively achieved using the Yamazaki-Higashi phosphorylation reaction. This method utilizes triphenyl phosphite (TPP) and pyridine (Py) as condensing agents, allowing for the formation of high molecular weight polyamides under relatively mild conditions.
Protocol: Yamazaki-Higashi Polycondensation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-amino-2-methylbenzoic acid (1 equivalent), N-methyl-2-pyrrolidone (NMP) as the solvent, and anhydrous lithium chloride (LiCl) to enhance polymer solubility.
-
Reagent Addition: Add pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
Caption: Workflow for the synthesis of the aromatic polyamide.
Polymer Characterization
Thorough characterization of the synthesized polyamide is crucial to confirm its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond and the disappearance of the carboxylic acid and amine functional groups of the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed chemical structure of the polymer repeating unit.
| FTIR Characteristic Peaks | Wavenumber (cm⁻¹) |
| N-H Stretching (Amide) | 3300-3500 |
| C=O Stretching (Amide I) | 1630-1695 |
| N-H Bending (Amide II) | 1515-1570 |
| Aromatic C-H Stretching | 3000-3100 |
| ¹H NMR Expected Chemical Shifts (ppm) | Assignment |
| 10.0 - 10.5 | Amide N-H |
| 7.0 - 8.5 | Aromatic C-H |
| 2.0 - 2.5 | Methyl C-H |
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer. A suitable solvent system with LiCl may be required to prevent aggregation.
| Parameter | Expected Value |
| Mn ( g/mol ) | 15,000 - 30,000 |
| Mw ( g/mol ) | 30,000 - 60,000 |
| PDI (Mw/Mn) | 1.8 - 2.5 |
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td). Aromatic polyamides are expected to exhibit high thermal stability.[1][2][3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The presence of the methyl side group may affect the chain packing and thus the Tg.[4]
| Thermal Property | Expected Value |
| Glass Transition Temperature (Tg) | 250 - 300 °C |
| 5% Weight Loss Temperature (Td5%) | > 400 °C (in N₂) |
Potential Applications
The synthesized aromatic polyamide, with its methyl and potential for post-polymerization modification of the original acetamido group, could be a candidate for various advanced applications. The presence of the methyl group can enhance solubility in organic solvents, improving processability compared to unsubstituted aramids.[4]
Caption: Potential applications for the synthesized functionalized aramid.
-
High-Temperature Membranes: For gas separation or filtration applications where thermal and chemical stability are paramount.
-
Advanced Composites: As a matrix material for composites in the aerospace and automotive industries, offering a balance of performance and processability.[5][6][7]
-
Functional Coatings: The polymer backbone can be further functionalized to create coatings with specific properties such as hydrophobicity or biocompatibility.[8]
-
Biomedical Materials: If the pendant amino groups are present (from the deprotected monomer), they can be used as attachment points for bioactive molecules, making the polymer suitable for biomedical applications.[8]
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Avoid breathing dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Pyridine and NMP: Harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Triphenyl phosphite: Toxic and corrosive. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijche.com [ijche.com]
- 5. Functionalized Aramid Fibers and Composites for Protective Applications: A Review | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aculon.com [aculon.com]
Application Notes and Protocols for NMR Sample Preparation of 4-Acetamido-2-methylbenzoic acid
Introduction: The Rationale for a Methodical Approach
In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for these tasks, providing unparalleled insight into molecular structure. The quality of the NMR data, however, is fundamentally dependent on the meticulous preparation of the sample. This document provides a detailed guide to the preparation of NMR samples for 4-Acetamido-2-methylbenzoic acid, a compound of interest in medicinal chemistry. Our approach is grounded in the principles of physicochemical properties, solvent-analyte interactions, and best practices for acquiring high-resolution spectra. We will not only outline the "how" but, more importantly, the "why" behind each step, ensuring a robust and reproducible methodology.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the cornerstone of effective sample preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][2] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 237-242 °C | [3][4] |
Solvent Selection: A Critical Decision
The choice of a deuterated solvent is the most critical step in NMR sample preparation. The ideal solvent must completely dissolve the analyte to form a homogenous solution, be chemically inert to the sample, and have a minimal signal overlap with the analyte's resonances.
Recommended Solvents:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the primary recommendation. DMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds, making it an excellent choice for dissolving polar compounds containing carboxylic acids and amides.
-
Methanol-d₄ (CD₃OD): As a polar protic solvent, methanol-d₄ is also a good candidate for dissolving this compound. However, the acidic protons of both the carboxylic acid and the amide group will exchange with the deuterium of the solvent, leading to the disappearance of their signals in the ¹H NMR spectrum. This can be a useful tool for peak assignment.
-
Chloroform-d (CDCl₃): The solubility of this compound in chloroform-d is expected to be low due to the significant difference in polarity. While some substituted benzoic acids show solubility in chloroform, the presence of the polar acetamido group in our target molecule likely reduces its solubility in this solvent.[7]
For the purposes of this protocol, we will proceed with DMSO-d₆ as the solvent of choice, as it is most likely to achieve complete dissolution without the complication of rapid proton exchange seen in methanol-d₄.
Experimental Workflow for NMR Sample Preparation
The following diagram illustrates the logical flow of the sample preparation process, from initial weighing to the final NMR-ready sample.
Caption: A stepwise workflow for the preparation of an NMR sample of this compound.
Detailed Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
This protocol is suitable for routine structural characterization.
Materials:
-
This compound
-
DMSO-d₆
-
Glass vial with cap
-
Vortex mixer and/or sonicator
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Glass wool (optional)
Procedure:
-
Weighing the Sample:
-
Solvent Addition and Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved. Complete dissolution is crucial for high-quality spectra.[9]
-
Visually inspect the solution against a light source to ensure there are no suspended particles. Undissolved solids can degrade spectral quality.[10]
-
-
Transfer to NMR Tube:
-
If any solid particles remain, filter the solution into the NMR tube. A simple and effective method is to push a small plug of glass wool into the neck of a Pasteur pipette and use it to transfer the solution.[10]
-
Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm (about 0.6-0.7 mL).
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identity and solvent.
-
Protocol 2: Sample Preparation for Quantitative NMR (qNMR)
For purity determination, an internal standard is required.
Materials:
-
Same as Protocol 1, with the addition of a suitable internal standard (e.g., maleic acid, 1,4-dioxane). The standard should have high purity, be stable, and have signals that do not overlap with the analyte.
Procedure:
-
Weighing:
-
Accurately weigh approximately 10-20 mg of this compound into a glass vial. Record the weight to at least four decimal places.
-
Accurately weigh an appropriate amount of the chosen internal standard into the same vial. The goal is to have a 1:1 molar ratio between the analyte and the standard.[11]
-
-
Dissolution and Transfer:
-
Follow steps 2 and 3 from Protocol 1, ensuring that both the analyte and the internal standard are fully dissolved.
-
-
Final Steps:
-
Follow step 4 from Protocol 1.
-
Expected NMR Spectrum and Interpretation
While an experimental spectrum for this compound was not found, we can predict the key features based on the spectra of closely related compounds and established chemical shift principles.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the range of 12-13 ppm.[1][12] This signal will disappear upon the addition of a drop of D₂O.
-
Amide Proton (-NH-): A singlet is expected around 10 ppm. This proton is also exchangeable with D₂O.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7-8 ppm). Their exact chemical shifts and multiplicities will depend on the electronic effects of the substituents. Based on the structure, we would expect three distinct signals.
-
Methyl Protons (-CH₃): Two singlets are expected for the two methyl groups. The methyl group on the acetamido moiety will likely appear around 2.1 ppm, while the methyl group attached to the aromatic ring will be at a slightly different chemical shift.[3]
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Carboxyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.[9]
-
Amide Carbonyl Carbon (-C=O): A signal is expected in a similar region to the carboxyl carbon, typically around 168-170 ppm.[2]
-
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring, appearing in the range of 110-150 ppm.
-
Methyl Carbons (-CH₃): Two signals are expected in the aliphatic region, typically below 30 ppm.[12]
Conclusion: Best Practices for Reliable Data
The protocols and guidelines presented here are designed to enable researchers, scientists, and drug development professionals to prepare high-quality NMR samples of this compound. By understanding the physicochemical properties of the analyte and the rationale behind each step of the preparation process, one can ensure the acquisition of reliable and reproducible NMR data. This, in turn, is crucial for accurate structural elucidation, purity assessment, and the overall advancement of pharmaceutical research.
References
- 1. rsc.org [rsc.org]
- 2. 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum [chemicalbook.com]
- 3. 4-acetamidobenzoic acid(556-08-1) 1H NMR [m.chemicalbook.com]
- 4. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) [hmdb.ca]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetamido-2-methylbenzoic Acid
Welcome to the technical support guide for the synthesis of 4-Acetamido-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot issues and optimize your reaction yields.
Overview of Synthetic Challenges
This compound is a key building block in organic synthesis. While several synthetic pathways exist, achieving a high yield consistently can be challenging. Common issues include incomplete reactions, the formation of persistent impurities, and difficulties in product isolation. This guide addresses these problems through a structured troubleshooting format, explaining the chemical principles behind each recommendation.
A prevalent and direct method for synthesizing this compound is the oxidation of the methyl group of 4-acetamidotoluene. This approach is often favored for its relative simplicity but requires careful control of reaction conditions to prevent low yields and the formation of byproducts.
Workflow: Oxidation of 4-Acetamidotoluene
The following diagram illustrates the typical workflow for the synthesis via oxidation.
Caption: General workflow for the oxidation of 4-acetamidotoluene.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions addressing specific experimental problems. Each answer provides an explanation of the underlying cause and a detailed, actionable solution.
Q1: My yield is consistently low after the potassium permanganate (KMnO4) oxidation. What's going wrong?
A1: Low yield in this oxidation reaction is a frequent issue stemming from several factors: incomplete reaction, over-oxidation, or mechanical loss during workup.
Root Cause Analysis & Solutions:
-
Incomplete Oxidation: The methyl group is relatively unreactive, and insufficient oxidant or reaction time will leave starting material behind.
-
Causality: The oxidation of an aromatic methyl group by KMnO4 is a heterogeneous reaction that requires sufficient energy and time for the MnO4- ion to react at the benzylic position.
-
Solution: Ensure you are using a sufficient molar excess of KMnO4. A common protocol suggests adding the permanganate carefully in portions to control the exothermic reaction.[1] After the initial exotherm subsides, the reaction mixture should be heated (e.g., to 90-95°C) for an additional period to drive the reaction to completion.[1] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
-
Over-oxidation: While less common for a methyl group with an electron-donating acetamido group present, excessively harsh conditions (e.g., very high temperatures or prolonged reaction times) can lead to the degradation of the aromatic ring, reducing the yield of the desired carboxylic acid.
-
Solution: Carefully control the reaction temperature. An initial temperature of 50°C, allowing the exotherm to raise it to 75-80°C, is a good starting point.[1] Avoid letting the reaction temperature exceed 100°C.
-
-
Product Loss During Workup: The product is entrapped within the large volume of manganese dioxide (MnO2) byproduct.
-
Causality: MnO2 is a fine, voluminous precipitate that can adsorb the water-soluble potassium salt of the product.
-
Solution: The key is to filter the reaction mixture while it is still hot. This keeps the product salt dissolved and minimizes adsorption. Wash the collected MnO2 cake thoroughly with several portions of hot water to recover any trapped product. Combine all aqueous filtrates before proceeding to acidification.
-
Troubleshooting Flowchart: Low Oxidation Yield
Caption: Decision tree for troubleshooting low oxidation yield.
Q2: I see multiple spots on my TLC plate after synthesis. How do I avoid these impurities?
A2: Impurity formation is often tied to the specific synthetic route chosen. If you are not using the oxidation route and are instead building the molecule from a simpler precursor like o-toluidine, side reactions such as the formation of isomers are common.
Root Cause Analysis & Solutions:
-
Isomeric Impurities: When starting with o-toluidine, a common route involves nitration. Direct nitration of o-toluidine can yield a mixture of isomers.
-
Causality: The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Nitration of o-toluidine can lead to substitution at multiple positions.
-
Solution: It is crucial to protect the amino group via acetylation before the nitration step.[2] The resulting acetamido group is still a powerful ortho-, para-director but its steric bulk favors nitration at the position para to it, leading primarily to the desired 4-nitro intermediate and minimizing other isomers.[2]
-
-
Byproducts from Oxidation: The oxidation of 3,4-dimethylacetophenone, an alternative starting material, can produce both 4-acetyl-2-methylbenzoic acid and the isomeric byproduct 2-methyl-5-acetylbenzoic acid, which can be difficult to separate.[3]
-
Solution: If using this route, purification by recrystallization is critical. Toluene has been reported as an effective solvent for this separation.[3]
-
Q3: My product won't precipitate after I acidify the aqueous filtrate. What should I do?
A3: Failure to precipitate is almost always an issue of incorrect pH or excessive solubility.
Root Cause Analysis & Solutions:
-
Incorrect pH: this compound is an amphoteric molecule, though weakly so. Its solubility in water is lowest at its isoelectric point. If the solution is too acidic or not acidic enough, the compound can remain in solution as a protonated or carboxylate salt, respectively.
-
Causality: The carboxylic acid group requires a sufficiently low pH to be fully protonated (-COOH) and thus less polar, causing it to precipitate from the aqueous solution.
-
Solution: Slowly add a strong acid (like concentrated HCl) while vigorously stirring and monitoring the pH with pH paper or a meter. Aim for a final pH of approximately 2-3.[4] If you overshoot and make the solution extremely acidic, you may protonate the amide nitrogen, slightly increasing solubility again.
-
-
Solution Too Dilute: If a very large volume of water was used during the reaction and workup, the product concentration may be below its solubility limit, even at the optimal pH.
-
Solution: If the pH is correct and no precipitate forms, try cooling the solution in an ice bath for 30-60 minutes. If that fails, you can reduce the volume of the solution by rotary evaporation (if no volatile acids like HCl were used in excess) or by gentle heating on a hot plate before cooling again. Alternatively, you can perform an extraction with an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound? A1: The goal of recrystallization is to use a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, aqueous ethanol is a commonly cited and effective choice.[5]
| Solvent/System | Recommendation |
| Aqueous Ethanol | Excellent choice. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to clarify and allow to cool slowly. |
| Toluene | Reported to be effective, especially for removing isomeric byproducts like 2-methyl-5-acetylbenzoic acid.[3] |
| Water | The compound has low solubility in water, but it can be used if purity is already high. A large volume may be required. |
| Ethyl Acetate | Can be used for recrystallization, often in a solvent/anti-solvent system with a nonpolar solvent like hexanes. |
Q2: How can I confirm the identity and purity of my final product? A2: A combination of physical and spectroscopic methods should be used:
-
Melting Point (MP): The literature value is in the range of 237-242 °C.[6] A sharp melting point within this range is a good indicator of purity.
-
¹H NMR: You should be able to identify distinct peaks corresponding to the two methyl groups (one from the acetyl and one on the ring), the aromatic protons, and the amide and carboxylic acid protons.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (~1660-1680 cm⁻¹), the N-H bend of the amide, and the broad O-H stretch of the carboxylic acid.[5]
Q3: What are the primary safety hazards I should be aware of? A3:
-
Potassium Permanganate (KMnO₄): A very strong oxidizing agent. It can react violently with organic materials. Avoid contact with skin and flammable solvents. The reaction can be strongly exothermic and may foam.[1]
-
Strong Acids (HCl, H₂SO₄): Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Organic Solvents: Many solvents used for extraction and recrystallization are flammable. Do not handle them near open flames or ignition sources.
References
- 1. cheops-tsar.de [cheops-tsar.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 4. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-乙酰氨基-2-甲基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
Side reactions to avoid during the synthesis of 4-Acetamido-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound typically involves two key transformations: the acetylation of an amino group and the oxidation of a methyl group. The order of these steps dictates the potential side reactions. We will address the most common route: the oxidation of 4-acetamido-2-methyltoluene.
Section 1: Issues During the Oxidation of 4-Acetamido-2-methyltoluene
This pathway begins with the acetylation of 4-amino-2-methyltoluene, followed by the oxidation of the benzylic methyl group. While seemingly straightforward, the oxidation step is fraught with potential complications.
Q1: My yield is very low, and the crude product shows multiple spots on TLC after potassium permanganate (KMnO₄) oxidation. What is the likely cause?
A1: This is a classic issue stemming from the harsh nature of potassium permanganate. Two primary side reactions are likely occurring simultaneously:
-
Hydrolysis of the Acetamido Group: The vigorous conditions (heat and extreme pH) required for KMnO₄ oxidation can easily hydrolyze the acetamido protecting group.[1][2][3][4] Under basic conditions, this results in the formation of 4-amino-2-methylbenzoic acid and sodium acetate.[2][3] Under acidic workup conditions, you would form the ammonium salt and acetic acid.[1][2][3]
-
Over-oxidation of the Aromatic Ring: Potassium permanganate is a powerful oxidizing agent and, if not carefully controlled, can attack the electron-rich aromatic ring, leading to ring cleavage and a complex mixture of degradation products.[5][6]
Troubleshooting Steps:
-
Temperature Control: The oxidation is exothermic. Maintain a strict temperature range, typically between 75-95°C.[7] Do not let the temperature rise uncontrollably.
-
Stoichiometry: Use a carefully measured molar equivalent of KMnO₄. Excess oxidant significantly increases the risk of over-oxidation.
-
Slow Addition: Add the KMnO₄ portion-wise as a solid or a solution to manage the reaction's exothermicity.
-
pH Monitoring: While the reaction is often run under basic conditions, the subsequent workup is critical. Neutralize the reaction mixture carefully with acid while keeping the solution cool to minimize acid-catalyzed hydrolysis of any remaining desired product.
Q2: My final product is 4-amino-2-methylbenzoic acid, not the N-acetylated version I expected. What happened to my protecting group?
A2: You have experienced complete hydrolysis of the acetamido group. The amide bond, while generally stable, is susceptible to cleavage under prolonged heating in either strong acid or strong base.[4][8][9] The conditions for permanganate oxidation and the subsequent workup are often sufficient to cause this deprotection.
Preventative Measures:
-
Milder Workup: After the oxidation is complete and the manganese dioxide (MnO₂) is removed, cool the reaction mixture in an ice bath before acidification. Add acid slowly to precipitate the product without excessive heating.
-
Alternative Oxidants: Consider alternative, milder oxidation systems. For example, catalytic oxidation using reagents like 4-Acetamido-TEMPO can be more selective for the benzylic methyl group and proceed under less harsh conditions, preserving the acetamido group.[10][11]
-
Protecting Group Strategy: If hydrolysis remains a persistent issue, consider a more robust protecting group for the amine that can withstand the oxidation conditions. However, this adds extra steps to the synthesis (protection and deprotection).[12][13][14][15]
Q3: I have a large amount of a fine brown precipitate (MnO₂) that is clogging my filter paper. How can I effectively remove it?
A3: The formation of manganese dioxide is an unavoidable byproduct of permanganate oxidations. Its colloidal nature makes simple filtration difficult.
Effective Removal Protocol:
-
After the reaction appears complete (the purple color of permanganate has vanished), quench any residual oxidant by adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ethanol until the solution is colorless.
-
Heat the mixture gently to coagulate the fine MnO₂ particles into a more granular, easily filterable solid.
-
Cool the mixture and filter it through a pad of Celite® (diatomaceous earth) on a Buchner funnel. The Celite creates a porous filter bed that traps the fine MnO₂ particles.
-
Wash the filter cake thoroughly with hot water to recover any product that may have adsorbed onto the MnO₂ or Celite.
Section 2: Issues During the Acetylation of 3-Amino-2-methylbenzoic Acid
This alternative route involves the direct acetylation of the commercially available 3-amino-2-methylbenzoic acid. While it avoids the problematic oxidation step, the acetylation itself can present challenges.
Q4: My acetylation reaction with acetic anhydride is sluggish and incomplete. How can I improve the conversion rate?
A4: The amino group in 3-amino-2-methylbenzoic acid is deactivated by the electron-withdrawing carboxylic acid group, making it less nucleophilic than a simple aniline.
Optimization Strategies:
-
Use a Base Catalyst: Add a base like pyridine or triethylamine to the reaction. The base will deprotonate the carboxylic acid, preventing it from protonating the amino group and further deactivating it. It also neutralizes the acetic acid byproduct, driving the reaction forward.
-
Switch to a More Reactive Agent: Acetyl chloride is more electrophilic than acetic anhydride and will react more readily.[2][3] However, it reacts violently with water and produces HCl, so the reaction must be run under anhydrous conditions, typically with a non-nucleophilic base.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate, but monitor for potential side products.
Q5: I am concerned about the acetic anhydride reacting with the carboxylic acid group. Is this a valid concern?
A5: Yes, this is a potential side reaction. Acetic anhydride can react with the carboxylic acid to form a mixed anhydride intermediate. While this may not always be a terminal problem (the mixed anhydride can sometimes be hydrolyzed back to the desired product during workup), it complicates the reaction profile.
Mitigation Strategy: Protection-Deprotection Workflow For the cleanest result, a protection-acetylation-deprotection sequence is recommended.
-
Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).[16]
-
Acetylate the Amine: Perform the acetylation on the esterified substrate. The amino group is now more activated, and the ester is unreactive towards the acetylating agent.
-
Deprotect (Hydrolyze) the Ester: Hydrolyze the ester back to the carboxylic acid using standard basic hydrolysis (e.g., NaOH), followed by acidic workup. Care must be taken during this step to avoid hydrolyzing the newly formed amide bond.
Visualizing the Synthetic Challenges
The following diagram illustrates the primary synthetic route via oxidation and highlights the key side reactions that must be controlled.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. synarchive.com [synarchive.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. rjpbcs.com [rjpbcs.com]
Troubleshooting low purity in 4-Acetamido-2-methylbenzoic acid batches
An in-depth guide to troubleshooting low purity in 4-Acetamido-2-methylbenzoic acid batches.
Technical Support Center: this compound
As a Senior Application Scientist, I've seen many promising experiments hampered by issues of compound purity. This guide is designed to provide you, the research and development professional, with a systematic approach to diagnosing and resolving purity problems with this compound. We will move beyond simple procedural lists to understand the underlying chemistry, enabling you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity for commercially available this compound?
A1: Commercially available this compound is typically sold at purities of 96% or higher.[1][2] However, for applications such as reference standards or in late-stage drug development, a purity of >99% is often required, necessitating further purification.
Q2: What are the most common impurities I should expect?
A2: Impurities often stem from the synthetic route. The most common synthesis involves the acetylation of 4-amino-2-methylbenzoic acid. Therefore, the most likely impurities are the starting material (4-amino-2-methylbenzoic acid) and potentially the di-acetylated product. Another possible impurity is the hydrolyzed product, 4-amino-2-methylbenzoic acid, if the compound is exposed to harsh acidic or basic conditions during workup or storage.[3]
Q3: What is the best solvent for recrystallizing this compound?
A3: A mixed solvent system of ethanol and water is often effective. The compound is typically soluble in hot ethanol and less soluble in water. The goal is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to get a clear solution followed by slow cooling should yield pure crystals.[4][5] This technique takes advantage of the different solubility profiles of the desired product and its impurities.[6]
Q4: Which analytical techniques are best for assessing the purity of my sample?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying impurities with high sensitivity.[2][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 237-242 °C) is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify and quantify impurities if their signals do not overlap with the product signals.
-
Aqueous acid-base Titration: This can be used to determine the assay of the acidic benzoic acid moiety.[2]
Q5: How should I properly store this compound to prevent degradation?
A5: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture, which could lead to hydrolysis of the amide bond over time.
Troubleshooting Guide for Low Purity Batches
This section provides a systematic approach to diagnosing and resolving common purity issues.
Symptom 1: Oily or Gummy Solid Instead of Crystalline Powder
-
Potential Cause: This often indicates the presence of residual solvents or low-melting point impurities. The product may have "oiled out" during crystallization instead of forming a proper crystal lattice.
-
Resolution:
-
Re-dissolution and Slow Crystallization: Re-dissolve the entire batch in a suitable hot solvent, such as ethanol.
-
Gradual Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath, as rapid cooling can cause the compound to precipitate as an oil rather than crystallize.[4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.[5]
-
Vacuum Drying: After filtration, dry the solid under high vacuum at a moderate temperature (e.g., 40-50 °C) for an extended period to remove any trapped solvent.
-
Symptom 2: Broad and Depressed Melting Point
-
Potential Cause: This is a classic sign of impurity. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down.[8]
-
Resolution:
-
Identify the Impurity: Use HPLC or NMR to identify the nature of the impurity (e.g., starting material, side product).
-
Targeted Purification:
-
If the impurity is the more polar starting material (4-amino-2-methylbenzoic acid), recrystallization should be effective as the starting material will have different solubility characteristics.
-
If the impurity is a non-polar side product, column chromatography may be necessary.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low purity batches.
Symptom 3: Product is Yellow or Brown Instead of White/Pale Yellow
-
Potential Cause: Colored impurities often arise from side reactions or the degradation of starting materials or reagents.
-
Resolution:
-
Recrystallization with Activated Charcoal: Activated charcoal is excellent for adsorbing colored impurities.[9]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Keep the solution hot for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal.[8] This must be done quickly to prevent the product from crystallizing in the funnel.
-
Allow the hot, clear filtrate to cool slowly to crystallize the purified product.
-
-
Symptom 4: HPLC Analysis Shows a Peak for Starting Material
-
Potential Cause: Incomplete acetylation reaction. This could be due to insufficient acetylating agent, non-optimal reaction time or temperature, or deactivation of the acetylating agent by moisture.
-
Resolution:
-
Re-run the Reaction: Subject the entire batch to the reaction conditions again. Ensure all reagents are fresh and anhydrous.
-
Optimize Conditions: If the problem persists across batches, consider increasing the equivalents of the acetylating agent (e.g., acetic anhydride) or extending the reaction time.
-
Purification: If re-running the reaction is not feasible, purification by recrystallization is often effective, as 4-amino-2-methylbenzoic acid has significantly different polarity and solubility compared to the acetylated product.
-
Simplified Synthesis and Potential Impurities
Caption: Synthesis route and common process-related impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) and swirl to dissolve. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot filtration using a pre-heated funnel to remove them.[4]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly on a countertop. Covering the flask with a beaker can slow the cooling rate.[5]
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This is a general method; specific parameters may need to be optimized.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column suitable for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the carboxylic acid is protonated. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes | A gradient is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase B or a 50:50 mix. | Ensure the sample is fully dissolved to avoid column blockage. |
References
- 1. This compound, 96% | Fisher Scientific [fishersci.ca]
- 2. H27174.06 [thermofisher.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. amherst.edu [amherst.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. famu.edu [famu.edu]
Technical Support Center: Purification of 4-Bromo-2-Methylbenzoic Acid
Welcome to the technical support center for the synthesis and purification of 4-bromo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key chemical intermediate with the high degree of purity required for subsequent applications.[1] Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 4-bromo-2-methylbenzoic acid?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. The two most prevalent methods for synthesizing 4-bromo-2-methylbenzoic acid are the oxidation of 2-bromo-p-xylene and the Grignard carboxylation of 1,4-dibromo-2-methylbenzene.
-
From Oxidation of 2-Bromo-p-xylene: Expect to find unreacted 2-bromo-p-xylene, partially oxidized intermediates like 4-bromo-2-methylbenzaldehyde, and potentially over-brominated species. The presence of these impurities is often due to incomplete oxidation or non-selective bromination.
-
From Grignard Carboxylation: This route may present unreacted Grignard reagent, which upon workup can lead to the formation of 1-bromo-3-methylbenzene. Another common byproduct is a homocoupling product, such as biphenyl-type impurities, which can arise from the reaction of the Grignard reagent with unreacted aryl halide.[2][3][4]
Q2: My purified product is an off-white or yellowish powder. What could be the cause?
A2: A persistent off-white or yellow hue often points to the presence of colored organic impurities. In many cases, these are byproducts from the synthetic process that have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization. For instance, biphenyl-type impurities, which can form during Grignard reactions, are often yellowish.[3]
Q3: I'm observing significant streaking with my compound on a silica gel TLC plate. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel is a frequent challenge. This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system. This ensures the compound remains in its protonated form, leading to a more defined spot on the TLC plate.
Troubleshooting Guides & Purification Protocols
Issue 1: Presence of Non-Acidic Impurities (e.g., Unreacted Starting Materials, Coupling Byproducts)
Underlying Cause: The most effective way to separate your desired carboxylic acid from neutral or basic impurities is through an acid-base extraction.[5][6][7] This technique leverages the differential solubility of the acidic product and non-acidic impurities in aqueous and organic phases.[5][8]
Protocol 1: Acid-Base Extraction
This protocol is designed to isolate 4-bromo-2-methylbenzoic acid from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[8][9]
-
Separation: Gently shake the funnel, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated 4-bromo-2-methylbenzoic acid will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[5][6][7]
-
Repeat Extraction: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.[9]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise until the solution becomes acidic (verify with litmus paper). The protonated 4-bromo-2-methylbenzoic acid will precipitate out of the solution.[8][9]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Issue 2: Presence of Structurally Similar Acidic Impurities
Underlying Cause: When your crude product contains other acidic impurities with similar pKa values and solubility profiles, acid-base extraction may not be sufficient. In such cases, recrystallization is the preferred method for purification.[9] The principle of recrystallization relies on the subtle differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[10][11]
Protocol 2: Recrystallization
This protocol outlines the steps for purifying 4-bromo-2-methylbenzoic acid via recrystallization. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]
Solvent Selection Table:
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol/Water | Variable | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexane | Variable | A versatile system where ethyl acetate acts as the primary solvent and hexane as the anti-solvent.[12] |
| Toluene | 111 | An effective solvent for many aromatic carboxylic acids. |
Step-by-Step Methodology:
-
Solvent Addition: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude 4-bromo-2-methylbenzoic acid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Issue 3: Highly Impure Product or Presence of Multiple Impurities
Underlying Cause: For complex mixtures containing multiple impurities with varying polarities, column chromatography is a powerful purification technique.[9] This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[13]
Protocol 3: Column Chromatography
This protocol provides a general guideline for purifying 4-bromo-2-methylbenzoic acid using silica gel column chromatography.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 9:1 hexane/ethyl acetate.[13] As mentioned in the FAQs, adding a small percentage of acetic acid to the eluent can improve the separation of carboxylic acids.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified 4-bromo-2-methylbenzoic acid.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[9]
Purity Assessment
After purification, it is essential to assess the purity of your 4-bromo-2-methylbenzoic acid. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.[14] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[15]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[16]
Visual Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
Optimizing reaction conditions for acetylating 4-amino-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of N-acetyl-4-amino-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the acetylation of 4-amino-2-methylbenzoic acid. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning the synthesis, focusing on the fundamental principles that govern a successful acetylation.
Q1: Which acetylating agent is superior for this substrate: acetic anhydride or acetyl chloride?
This is a critical decision that balances reactivity with selectivity and practicality.
-
Acetyl Chloride: This is the more reactive of the two agents.[1] Its high electrophilicity leads to rapid reaction times, which can be advantageous. However, this heightened reactivity is a double-edged sword. It can lead to lower selectivity and the formation of unwanted byproducts, especially at elevated temperatures.[2] A significant drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct. This HCl will react with the starting amine to form a non-nucleophilic hydrochloride salt, effectively halting the reaction unless a base is used to neutralize it.[3]
-
Acetic Anhydride: This is generally the preferred reagent for this type of transformation. It is less reactive than acetyl chloride, which allows for a more controlled and often more selective N-acetylation.[1] The byproduct is acetic acid, which is less corrosive and more easily managed than HCl.[1] While the reaction may be slower, the ease of handling, higher purity of the product, and better overall yield often make acetic anhydride the more prudent and practical choice.[3]
Recommendation Summary:
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very High | High |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Handling | Fumes, moisture-sensitive, corrosive | Easier to handle, less corrosive |
| Selectivity | Can be lower; risk of side reactions | Generally higher |
| Typical Use Case | Rapid, small-scale reactions where HCl can be managed. | Larger-scale syntheses or when high purity is critical. |
Q2: Is a base necessary for this reaction? What is its function?
Yes, the use of a base is highly recommended and often essential for achieving a high yield. The primary function of the base is to act as an acid scavenger.[4]
-
Mechanism of Action: During the acetylation, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[5] This process releases a proton. Simultaneously, the reaction byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride) is acidic. In the absence of a separate base, the starting amine (which is itself basic) will be protonated by these acids.[6] The resulting ammonium salt is no longer nucleophilic, effectively quenching the reaction.
-
Driving Equilibrium: By neutralizing the acid byproduct, a base like pyridine or triethylamine prevents the protonation of the starting material and shifts the reaction equilibrium toward the product side.[6][7]
Q3: How does solvent choice impact the acetylation of 4-amino-2-methylbenzoic acid?
Solvent selection is crucial for ensuring that the reactants are in the solution phase to react efficiently. The substrate, 4-amino-2-methylbenzoic acid, possesses both a basic amino group and an acidic carboxylic acid group, meaning it can exist as a zwitterion. This can make it insoluble in many common non-polar organic solvents.[8]
-
Glacial Acetic Acid: This is an excellent choice when using acetic anhydride. It readily dissolves the starting material and the resulting product. It also serves as a co-solvent that can participate in the reaction equilibrium.
-
Aqueous Conditions: With careful pH control, the reaction can be performed in water. Typically, a base like sodium acetate is used to buffer the solution.[9] This method is environmentally benign but requires careful workup to isolate the product.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane can be effective, particularly if the reaction requires heating.
-
Solvent-Free Conditions: Some protocols have demonstrated success in performing acetylations under solvent-free conditions, often with gentle heating, which can simplify purification.[10]
Optimized Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the N-acetylation of 4-amino-2-methylbenzoic acid using acetic anhydride, a method validated for its high yield and purity.
Reagents & Equipment:
-
4-amino-2-methylbenzoic acid (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Glacial acetic acid (approx. 5-10 mL per gram of starting material)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper for vacuum filtration
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-amino-2-methylbenzoic acid (1.0 eq) and glacial acetic acid. Stir the mixture to dissolve the solid.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.5 eq) to the solution while stirring. An exotherm may be observed.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup - Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature. Then, slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of the acetic acid used) while stirring vigorously. A white precipitate of N-acetyl-4-amino-2-methylbenzoic acid will form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product should be a white, crystalline solid.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A low yield typically points to an incomplete reaction or loss of product during workup.
-
Cause 1: Incomplete Reaction due to Substrate Protonation: As discussed in the FAQ, the amine starting material is basic and can be protonated by the acidic byproduct, halting the reaction.[6]
-
Solution: While the provided protocol in acetic acid is generally effective, if you are using a different solvent or acetyl chloride, the addition of a base like pyridine (1.1 eq) is crucial to neutralize the acid formed.[7]
-
-
Cause 2: Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride are sensitive to moisture.[3] Water contamination will hydrolyze them to acetic acid, reducing the amount of active reagent available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh bottle of the acetylating agent.
-
-
Cause 3: Insufficient Reaction Time or Temperature: While aromatic amines are generally reactive, the specific substrate and conditions may require more energy.
-
Solution: Increase the reaction time and monitor carefully by TLC. If the reaction is still sluggish, you can cautiously increase the temperature, but be aware this may also increase byproduct formation.
-
-
Cause 4: Product Loss During Workup: The product has some solubility in water, especially if the pH is not optimal for precipitation.
-
Solution: Ensure the precipitation is done in cold water and allow sufficient time for crystallization in an ice bath. Avoid using an excessive volume of water for precipitation.
-
Q: I'm observing significant byproduct formation. How can I improve selectivity for N-acetylation?
The primary side reaction of concern is the acetylation of the carboxylic acid group, forming a mixed anhydride, which can lead to other impurities.
-
Cause: Overly Harsh Reaction Conditions: High temperatures and highly reactive agents like acetyl chloride can provide enough energy to facilitate the unwanted O-acetylation of the carboxylic acid.[2]
-
Solution 1: Use a Milder Acetylating Agent. If you are using acetyl chloride, switch to acetic anhydride. The milder nature of acetic anhydride provides greater selectivity for the more nucleophilic amine over the carboxylate.[1]
-
Solution 2: Reduce Reaction Temperature. Perform the reaction at a lower temperature (e.g., room temperature to 60°C). The activation energy for N-acetylation is lower than that for O-acetylation, so lowering the temperature will favor the desired reaction.
-
Solution 3: Control Stoichiometry. Use only a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). A large excess can drive the reaction toward less selective pathways.
-
By systematically addressing these key parameters, you can effectively optimize the reaction conditions for a high-yielding and clean acetylation of 4-amino-2-methylbenzoic acid, ensuring the integrity and quality of this valuable synthetic intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. brainly.com [brainly.com]
- 5. savemyexams.com [savemyexams.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathway Analysis of 4-Acetamido-2-methylbenzoic acid
Welcome to the technical support center for the analysis of 4-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and impurity profiling. Here, we provide in-depth, field-proven insights into predicting, identifying, and troubleshooting the degradation pathways of this molecule under ICH-prescribed stress conditions. Our goal is to equip you with the causal logic behind experimental choices, ensuring robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of this compound, providing a predictive framework for your experimental design.
Q1: What are the most probable degradation pathways for this compound under stress conditions?
Based on its chemical structure, which features an amide linkage and a substituted benzoic acid, two primary degradation pathways are anticipated:
-
Hydrolytic Cleavage: The amide bond is the most susceptible functional group to hydrolysis. Under both acidic and basic conditions, this bond can be cleaved to yield 4-Amino-2-methylbenzoic acid and acetic acid .[1][2][3] The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the operative mechanism.[4][5]
-
Oxidative Degradation: The molecule contains two potential sites for oxidation. The methyl group on the benzene ring can be oxidized by strong oxidizing agents (e.g., hydrogen peroxide) to a carboxylic acid, potentially forming 4-Acetamidophthalic acid .[6] Additionally, the electron-rich aromatic ring itself can undergo oxidation, leading to hydroxylated byproducts or ring-opening under harsh conditions.[7][8][9]
Q2: Which stress conditions, as per ICH Q1A(R2) guidelines, are most critical for this molecule?
For this compound, the most informative stress conditions will be:
-
Acidic Hydrolysis: Use of 0.1 M HCl at elevated temperatures (e.g., 60-80°C) is a standard starting point.[10] This condition is expected to primarily induce amide hydrolysis.
-
Basic Hydrolysis: Use of 0.1 M NaOH at room or slightly elevated temperatures. Amide hydrolysis is often faster under basic conditions.[4]
-
Oxidative Stress: A 3-6% solution of hydrogen peroxide (H₂O₂) at room temperature is typically sufficient. This will probe the susceptibility of the methyl group and aromatic ring to oxidation.
-
Photolytic Stress: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² is recommended to assess light sensitivity, which could induce radical-based reactions or decarboxylation.[10][11]
-
Thermal Stress: Dry heat at temperatures 10-20°C above accelerated stability conditions (e.g., 70-80°C) can reveal thermally labile points, such as potential decarboxylation of the benzoic acid moiety at very high temperatures.[12]
Q3: What analytical techniques are best suited for separating and identifying the potential degradants?
A multi-technique approach is essential for comprehensive impurity profiling.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent drug from its degradation products and for quantification.[13][16] A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., phosphate or acetate buffer) is a robust starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities.[14][15] By providing the molecular weight of the degradants, it allows for confident structural elucidation when combined with knowledge of the parent molecule's structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile or semi-volatile impurities, such as acetic acid from hydrolysis, if derivatized.[13]
Summary of Expected Degradation Under Key Stress Conditions
| Stress Condition | Primary Degradation Pathway | Expected Primary Degradant(s) | Key Analytical Considerations |
| Acidic Hydrolysis | Amide Bond Cleavage | 4-Amino-2-methylbenzoic acid, Acetic Acid | Monitor for a new, more polar peak in reverse-phase HPLC. |
| Basic Hydrolysis | Amide Bond Cleavage | 4-Amino-2-methylbenzoic acid, Acetic Acid | Degradation may be faster than in acidic conditions. |
| Oxidation (H₂O₂) | Side-chain/Ring Oxidation | 4-Acetamidophthalic acid, hydroxylated species | Look for degradants with M+16 (hydroxylation) or M+30 (carboxylation) in LC-MS. |
| Photolysis | Decarboxylation / Radical Reactions | 3-Methylacetanilide | Monitor for loss of the carboxylic acid group (M-44) in LC-MS. |
| Thermal (Dry Heat) | Decarboxylation (at high temp) | 3-Methylacetanilide | Typically requires more extreme conditions than other pathways. |
Part 2: Troubleshooting Guides
This section is formatted to address specific problems you may encounter during your analysis, providing potential causes and actionable solutions.
Problem 1: My chromatogram shows a significant new peak after acid hydrolysis, but the mass in LC-MS doesn't match the expected 4-Amino-2-methylbenzoic acid.
-
Question: I ran an acid stress study (0.1 M HCl, 80°C) on this compound. My HPLC-UV shows a new peak eluting earlier than the parent, as expected for a more polar compound. However, my LC-MS data shows a mass that is 14 Da higher than the parent, not lower. What could be happening?
-
Answer & Troubleshooting Steps:
-
Plausible Cause - Methyl Ester Formation: The combination of hydrochloric acid and a common HPLC co-solvent like methanol can lead to an esterification reaction at the carboxylic acid group, especially at elevated temperatures. The resulting methyl ester would have a mass increase of 14 Da (CH₂ group addition).
-
Verification Protocol:
-
Step 1: Repeat with an Aprotic Solvent: Re-run the acid stress experiment, but ensure the drug is dissolved in an aprotic solvent (like acetonitrile or THF) before adding the aqueous HCl. If the unknown peak disappears or is significantly reduced, this strongly suggests esterification was the cause.
-
Step 2: Change the Acid: Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or an acid in a non-alcoholic solvent system for the stress test.
-
Step 3: Analyze MS Fragmentation: Examine the MS/MS fragmentation pattern of the unknown peak. If it is the methyl ester, you should see a neutral loss corresponding to methanol (32 Da) or a methyl group (15 Da), which would be absent in the parent drug's fragmentation.
-
-
Problem 2: I'm seeing multiple small, poorly resolved peaks under oxidative stress conditions.
-
Question: After treating my sample with 6% H₂O₂, the chromatogram shows a messy baseline and several small, broad peaks instead of a few distinct degradant peaks. How can I improve the separation and identify these products?
-
Answer & Troubleshooting Steps:
-
Plausible Cause - Multiple, Uncontrolled Reactions: Oxidative degradation often proceeds through radical mechanisms, which can create a complex mixture of closely related products, such as various hydroxylated isomers of the parent molecule.[17] Poor peak shape suggests these products may have similar polarities or are interacting with the column in complex ways.
-
Method Optimization Protocol:
-
Step 1: Reduce Stress Level: The goal of forced degradation is to achieve 5-20% degradation.[18][19] If degradation is too extensive, it creates a complex profile. Reduce the H₂O₂ concentration (e.g., to 1-3%) or shorten the exposure time.
-
Step 2: Modify HPLC Gradient: A shallow gradient is key to resolving closely eluting isomers. Decrease the rate of organic solvent increase (e.g., from a 5-minute ramp to a 20-minute ramp) to improve separation.
-
Step 3: Change Mobile Phase pH: The ionization state of the carboxylic acid and any new phenolic hydroxyl groups will significantly affect retention. Analyze the sample using mobile phases at different pH values (e.g., pH 3 and pH 7) to see if the peak shape and resolution improve.
-
Step 4: Use a Different Column Chemistry: If a standard C18 column is insufficient, consider a phenyl-hexyl column, which offers alternative selectivity for aromatic compounds through pi-pi interactions, potentially resolving the isomers more effectively.
-
-
Problem 3: My mass balance is poor. The parent drug peak decreases, but I don't see a corresponding increase in any single degradation peak.
-
Question: In my photostability study, the parent peak area has decreased by 15%, but I cannot account for this loss in the form of new peaks. My total peak area has decreased. What are the likely causes?
-
Answer & Troubleshooting Steps:
-
Plausible Cause 1 - Degradant is Not UV-Active: The degradation product may lack a chromophore that absorbs at the wavelength you are using for detection. For example, if the aromatic ring were to be cleaved, the resulting fragments might not be UV-active.
-
Plausible Cause 2 - Degradant is Not Eluting: The degradation product might be highly polar and not eluting from the reverse-phase column, or it could be highly non-polar and irreversibly adsorbed.
-
Plausible Cause 3 - Formation of a Gas or Volatile: Decarboxylation, for instance, would lead to the formation of CO₂, which would not be detected by HPLC.
-
Troubleshooting Protocol:
-
Step 1: Use a Mass Spectrometer as the Primary Detector: An LC-MS analysis is essential here. A mass spectrometer can detect compounds that have poor or no UV absorbance. Run the analysis and look for new ions in the total ion chromatogram (TIC).
-
Step 2: Use a Universal Detector: If MS is not available, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as they are not dependent on chromophores and provide a more uniform response for non-volatile compounds.
-
Step 3: Perform a Column Flush: After the analytical run, perform a high-organic flush (e.g., 100% acetonitrile or isopropanol) to see if any strongly retained compounds elute.[20]
-
Step 4: Analyze Headspace: If decarboxylation is suspected, use headspace GC-MS to analyze the gas phase above the stressed sample for CO₂ or other volatile fragments.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol: Forced Hydrolysis (Acidic Condition)
-
Preparation: Prepare a 1.0 M stock solution of HCl. Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1 mL of the drug stock solution. Add 1 mL of the 1.0 M HCl stock solution. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a final concentration of 0.1 mg/mL drug in 0.1 M HCl.
-
Control Sample: Prepare a control sample by following the same procedure but substituting 1 mL of water for the 1.0 M HCl stock.
-
Incubation: Place both the stress and control samples in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the reaction by adding an equimolar amount of NaOH to the aliquot (e.g., if you take a 1 mL aliquot, add 1 mL of 0.1 M NaOH) to stop further degradation.
-
Analysis: Analyze the neutralized aliquots by a validated stability-indicating HPLC-UV or LC-MS method.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Key degradation pathways for this compound.
References
- 1. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 2. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. biotech-spain.com [biotech-spain.com]
- 16. jpharmsci.com [jpharmsci.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. youtube.com [youtube.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: LC-MS Analysis of N-Acylated Benzoic Acids
Welcome to the technical support center for the LC-MS analysis of N-acylated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these unique molecules. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why are N-acylated benzoic acids challenging to analyze by LC-MS?
N-acylated benzoic acids possess a dual character that complicates analysis. They have a non-polar N-acyl chain and a polar, ionizable benzoic acid group. This combination can lead to poor chromatographic peak shape, retention variability, and challenges in achieving sensitive and reproducible ionization in the mass spectrometer.
Q2: What is the best ionization mode for these compounds, positive or negative?
Generally, negative ion mode Electrospray Ionization (ESI) is preferred for detecting the deprotonated molecule [M-H]⁻.[1][2][3] The carboxylic acid group is readily deprotonated, making this a very sensitive approach. However, positive mode can sometimes be useful, especially if the N-acyl chain contains a basic moiety or if you are forming adducts.
Q3: Should I use a C18 column?
A C18 column is a good starting point for reversed-phase chromatography. However, due to the polar nature of the benzoic acid group, you might encounter issues like poor retention for shorter acyl chain variants or secondary interactions with residual silanols on the silica surface, leading to peak tailing.[4]
Q4: What kind of sample preparation is typically required for plasma or serum samples?
For plasma or serum, a protein precipitation step is essential to remove high-abundance proteins that can foul the column and cause ion suppression.[5][6] This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analytes.[5]
Troubleshooting Guide
This section is organized by the typical workflow stages. Each Q&A entry details a specific problem, its root causes, and a step-by-step protocol to resolve it.
Section 1: Liquid Chromatography (LC) Challenges
Causality: Poor peak shape is one of the most common issues. Peak tailing often results from secondary interactions between the acidic carboxyl group of your analyte and active sites (residual silanols) on the column's stationary phase.[4][7] It can also occur if the mobile phase pH is too close to the analyte's pKa, causing the compound to exist in both ionized and neutral forms simultaneously.[8][9] Peak fronting is typically a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[7][10]
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The single most effective tool for improving the peak shape of ionizable compounds is adjusting the mobile phase pH.[11]
-
Step 1: Determine the pKa of your N-acylated benzoic acid. Most benzoic acids have a pKa around 4.2.
-
Step 2: Adjust the pH of your aqueous mobile phase to be at least 1.5-2 pH units below the pKa.[8][11][12] This ensures the carboxyl group is fully protonated (neutral), minimizing secondary interactions and promoting a single, well-retained form of the analyte.
-
Step 3: Use a buffer to maintain a stable pH. For low pH work, 0.1% formic acid is a common and effective choice that is also MS-friendly.[13]
-
-
Match Sample Solvent to Mobile Phase:
-
Step 1: Analyze the composition of your initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile).
-
Step 2: Reconstitute your dried sample extract in a solvent that is as close as possible to, or weaker than, this initial mobile phase.[10] Injecting in 100% methanol or acetonitrile when the starting mobile phase is highly aqueous is a common cause of peak distortion.[10]
-
-
Reduce Injection Volume/Concentration: If fronting is observed, try reducing the mass of analyte loaded onto the column. Dilute your sample 10-fold or reduce the injection volume and re-inject.
-
Consider a Different Column: If pH optimization doesn't resolve tailing, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or one with advanced end-capping to minimize silanol interactions.
Workflow: Troubleshooting Poor Peak Shape
Caption: A logical workflow for diagnosing and fixing poor peak shapes.
Causality: Retention time drift is often related to an unstable mobile phase pH, especially when operating close to the analyte's pKa where small pH shifts can cause large changes in retention.[9] Other causes include temperature fluctuations, column degradation, or leaks in the LC system.[10]
Troubleshooting Protocol:
-
Ensure Proper Buffering:
-
Step 1: Verify that you are using a buffer and that its buffering range is appropriate for your target pH. Formate buffers effectively between pH 2.8 and 4.8, while acetate buffers between 3.8 and 5.8.[13]
-
Step 2: Always prepare your mobile phases fresh daily. CO₂ from the air can dissolve in the aqueous phase and lower the pH over time.
-
-
Use a Column Oven: Temperature has a significant effect on retention. Using a thermostatically controlled column oven will ensure a stable chromatographic environment.
-
System Check:
-
Step 1: Perform a leak check on your LC system.
-
Step 2: Monitor the system pressure. A fluctuating pressure can indicate a pump issue or a blockage.[14]
-
Step 3: Ensure your mobile phase bottles are not running empty, which can introduce air into the system.
-
Section 2: Mass Spectrometry (MS) & Detection Challenges
Causality: Low sensitivity can stem from several factors. For N-acylated benzoic acids, the most common culprits are ion suppression from co-eluting matrix components and suboptimal ionization source conditions.[15][16][17] Ion suppression occurs when other compounds in the sample compete with your analyte for ionization, reducing its signal.[15][17]
Troubleshooting Protocol:
-
Address Ion Suppression:
-
Step 1 (Diagnosis): Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the flow path after the analytical column while injecting a blank matrix (e.g., a protein-precipitated plasma) extract. A dip in the analyte's signal at certain retention times indicates ion suppression.
-
Step 2 (Chromatographic Solution): Improve the chromatographic separation to move your analyte away from the suppression zones. Adjust the gradient to better resolve the peak from the early-eluting, often highly suppressive, components like phospholipids.
-
Step 3 (Sample Prep Solution): Enhance your sample preparation. If you are only doing a protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove more interfering compounds.[18]
-
-
Optimize ESI Source Parameters:
-
Step 1: Work in negative ion mode to detect the [M-H]⁻ ion.
-
Step 2: Systematically optimize key source parameters using a standard solution of your analyte. The table below provides typical starting ranges.
-
| Parameter | Typical Range (Negative ESI) | Rationale |
| Capillary Voltage | -2.5 to -4.0 kV | Sets the potential to generate the electrospray. Too high can cause instability or discharge.[19] |
| Nebulizer Gas | 20–60 psi | Assists in forming a fine spray of droplets. Higher pressure creates smaller droplets, aiding desolvation.[19] |
| Drying Gas Temp. | 250–450 °C | Evaporates the solvent from the droplets to release gas-phase ions.[19] |
| Drying Gas Flow | Varies by instrument | Works with temperature to facilitate desolvation. |
Causality: This phenomenon is likely in-source fragmentation (ISF) , also called in-source decay.[20][21][22] It occurs when the analyte fragments in the ion source region of the mass spectrometer, before it reaches the mass analyzer.[20][23] Amide bonds, like the one connecting the acyl chain to the benzoic acid, can be susceptible to this, especially at higher source energies. This can lead to reduced intensity of your desired precursor ion and potentially cause confusion in metabolite identification.[22][24]
Troubleshooting Protocol:
-
Reduce Source Energy: The primary way to mitigate ISF is to use "softer" ionization conditions.
-
Step 1: Methodically reduce the fragmentor voltage (also called cone voltage or declustering potential on different instruments). This is the voltage applied in the intermediate pressure region of the source that accelerates ions.[20]
-
Step 2: Lower the source or drying gas temperature. Higher temperatures can provide enough thermal energy to cause fragmentation of labile molecules.[20]
-
Step 3: Monitor the ratio of your precursor ion to the in-source fragment as you adjust these parameters. The goal is to find a balance that maximizes the precursor signal without significant fragmentation.
-
-
Utilize the Fragment (If Necessary): If ISF cannot be completely eliminated, you can sometimes use it to your advantage. If the fragment is specific to your compound, you can monitor its transition in an MS/MS experiment (e.g., [M-H]⁻ → [Fragment]⁻). However, this is generally less specific than using the true precursor ion.
Diagram: In-Source vs. Collision Cell Fragmentation
Caption: Location of in-source fragmentation versus intended MS/MS fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. halocolumns.com [halocolumns.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 20. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the Bioanalysis of 4-Acetamido-2-methylbenzoic Acid
Welcome to the technical support center for the bioanalysis of 4-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in biological sample analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample.[1][2][3] These interferences can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of quantitative data.[2][4] The complexity and variability of biological matrices like plasma, urine, and tissue homogenates make them particularly susceptible to these effects.[2]
This compound, a compound with pharmaceutical relevance, presents its own set of analytical challenges.[5] Its physicochemical properties, including a molecular weight of 193.2 g/mol and a melting point of 237-242 °C, influence its behavior during sample preparation and chromatographic separation.[6][7]
This guide will provide you with the expertise to anticipate, identify, and mitigate matrix effects in your bioanalytical methods for this compound, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding matrix effects in the analysis of this compound.
Q1: What are the primary causes of matrix effects when analyzing this compound in plasma?
A1: The primary culprits for matrix effects in plasma are phospholipids, proteins, and salts.[2][8] During protein precipitation, a common and high-throughput sample preparation technique, phospholipids are often not effectively removed and can co-elute with this compound, leading to significant ion suppression in the mass spectrometer's ion source.[8]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most widely accepted method is the post-extraction spike assay .[2][9] This involves comparing the peak response of the analyte spiked into a blank, extracted biological matrix with the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] According to regulatory guidelines from agencies like the FDA and EMA, the coefficient of variation (%CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15%.[2][10][11][12]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) a foolproof solution to compensate for matrix effects?
A3: While a SIL-IS is the preferred choice for an internal standard because it co-elutes with the analyte and experiences similar matrix effects, it is not always a complete solution.[13] Severe ion suppression can affect both the analyte and the SIL-IS to a degree that the signal is compromised, impacting the sensitivity and reproducibility of the assay. Therefore, it is crucial to minimize matrix effects through optimized sample preparation and chromatography, rather than relying solely on the internal standard for correction.[13]
Q4: My this compound peak is showing splitting or tailing. Could this be related to matrix effects?
A4: Yes, it's possible. While poor peak shape is often attributed to chromatographic issues like column overload or contamination, matrix components can also play a role.[14] Some matrix components can interact with the analyte or the stationary phase, altering the chromatographic behavior and leading to distorted peak shapes.[4] It is also worth considering potential interactions with metal surfaces in the HPLC column, which can cause peak tailing and ion suppression for certain compounds.[15]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Low or inconsistent recovery | Inefficient extraction of this compound from the matrix. | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve cleanup.[13][16] |
| Significant ion suppression | Co-elution of interfering matrix components, particularly phospholipids in plasma. | 1. Improve Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid technology. 2. Optimize Chromatography: Modify the chromatographic gradient to achieve better separation between this compound and the suppression region.[17] A simple way to identify suppression zones is through a post-column infusion experiment.[9][17] |
| High variability between different matrix lots | The composition of biological matrices can vary significantly between individuals. | Evaluate the matrix effect across multiple lots of the biological matrix (at least six) during method validation to ensure the robustness of the assay.[2] If variability is high, a more effective sample cleanup procedure is warranted. |
| Analyte peak appears in the solvent front | Poor retention of this compound on the analytical column. | Adjust the mobile phase composition to increase retention. This could involve decreasing the organic solvent percentage at the beginning of the gradient or changing the pH of the aqueous phase. |
| Carryover between injections | Adsorption of this compound or matrix components onto the analytical system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples. 2. System Flushing: Regularly flush the LC system to prevent the buildup of contaminants.[14] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Assay for Matrix Effect Assessment
This protocol outlines the steps to quantitatively determine the matrix effect for this compound in plasma.
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Procedure:
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare a solution of this compound and its SIL-IS in a clean solvent (e.g., 50:50 acetonitrile:water) at low, medium, and high QC concentrations.
-
Set B (Blank Matrix Extract): Extract blank plasma from six different sources using your established sample preparation method (e.g., protein precipitation).
-
Set C (Post-Spiked Matrix): After extraction, spike the blank matrix extracts from Set B with the same concentrations of this compound and its SIL-IS as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot at each concentration level using the formula provided in FAQ 2.
-
Calculate the mean MF and the %CV across the six lots. The %CV should be ≤15%.
-
Protocol 2: Protein Precipitation for Plasma Sample Preparation
This is a basic protocol for protein precipitation, a common starting point for sample preparation.
Materials:
-
Plasma samples
-
Internal standard working solution
-
Cold acetonitrile
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile.[18]
-
Vortex vigorously for 1 minute to precipitate proteins.[18]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[18]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[18]
Visualizing Workflows
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for identifying and mitigating ion suppression.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Sample Preparation Method Selection
This diagram outlines the decision-making process for selecting an appropriate sample preparation technique.
Caption: Decision tree for selecting a sample preparation method.
By understanding the principles of matrix effects and applying the systematic troubleshooting approaches outlined in this guide, you can develop robust and reliable bioanalytical methods for the quantification of this compound.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 103204-69-9 [m.chemicalbook.com]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. providiongroup.com [providiongroup.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of 4-Acetamido-2-methylbenzoic acid for pilot production
Welcome to the technical support center for the synthesis and scale-up of 4-Acetamido-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot production. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, reliable, and scalable manufacturing process.
Introduction: The Synthetic Pathway and its Scalability
The selected synthetic route for the pilot production of this compound is the acetylation of 4-amino-2-methylbenzoic acid using acetic anhydride. This method is chosen for its high atom economy, relatively mild reaction conditions, and the crystalline nature of the product, which facilitates purification by recrystallization.[1] The overall reaction is depicted below:
Figure 1: Synthesis of this compound via acetylation of 4-amino-2-methylbenzoic acid.
This guide will address critical aspects of this synthesis, from reagent selection and reaction optimization to product isolation and purity analysis, with a focus on the practical challenges encountered during scale-up.
Experimental Protocol: A Step-by-Step Guide for Pilot Scale
This protocol details the synthesis of this compound on a pilot scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Reagent and Solvent Data Table
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Amount (mol) | Quantity | Key Considerations |
| 4-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 1.0 | 151.16 g | Ensure starting material is dry and of high purity. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 | 112.3 g (104 mL) | Use a slight excess to ensure complete reaction. Handle with care as it is corrosive and a lachrymator. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 500 mL | Acts as a solvent and helps to maintain a homogeneous reaction mixture. |
| Deionized Water | H₂O | 18.02 | - | As required | Used for precipitation and washing. |
| Ethanol | C₂H₅OH | 46.07 | - | As required | Used for recrystallization. |
Step-by-Step Methodology
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 151.16 g (1.0 mol) of 4-amino-2-methylbenzoic acid and 500 mL of glacial acetic acid.
-
Reagent Addition: Begin stirring the mixture to form a suspension. Slowly add 112.3 g (104 mL, 1.1 mol) of acetic anhydride to the suspension over 15-20 minutes. The addition is exothermic, and the internal temperature should be monitored.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 2 L of cold deionized water with vigorous stirring. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of deionized water to remove any residual acetic acid and unreacted acetic anhydride.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up of this compound synthesis.
Question 1: The reaction appears to be sluggish or incomplete, even after the recommended reaction time. What could be the cause?
Answer: Several factors can contribute to a slow or incomplete reaction:
-
Purity of Starting Material: The 4-amino-2-methylbenzoic acid should be of high purity and completely dry. The presence of moisture can hydrolyze the acetic anhydride, reducing its effective concentration.
-
Insufficient Acetic Anhydride: While a slight excess is recommended, ensure that the molar ratio of acetic anhydride to the starting amine is at least 1.1:1.
-
Inadequate Temperature: The reaction temperature should be maintained between 80-90°C. Lower temperatures will significantly slow down the reaction rate. On a pilot scale, ensuring uniform heating of the larger reaction volume is crucial.[2]
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and prevent the reactants from interacting effectively. Ensure the mechanical stirrer is providing sufficient mixing for the entire reaction volume.[3]
Troubleshooting Steps:
-
Confirm the purity and dryness of the 4-amino-2-methylbenzoic acid.
-
Verify the molar ratio of the reactants.
-
Check and calibrate the temperature probe to ensure accurate temperature control.
-
Increase the stirring speed to improve mixing.
Question 2: During the work-up, the product precipitates as a fine, difficult-to-filter powder. How can I improve the crystal morphology?
Answer: The precipitation process significantly influences the physical properties of the product. A fine powder is often the result of "crashing out" the product too quickly.
-
Rate of Addition: Add the reaction mixture to the cold water slowly and with very efficient stirring. This allows for more controlled crystal growth.
-
Temperature Control: Adding the reaction mixture to ice-cold water promotes rapid precipitation. For a more crystalline product, consider adding it to room temperature water and then cooling the resulting slurry.
Troubleshooting Steps:
-
Slow down the rate of addition of the reaction mixture into the water.
-
Ensure the water is being stirred vigorously during the addition.
-
Experiment with precipitating at a slightly higher temperature before cooling.
Question 3: I am observing a significant amount of a di-acetylated byproduct. How can this be avoided?
Answer: Di-acetylation is a potential side reaction in aniline acylation, although it is less common under these conditions.[4] It can occur if the reaction conditions are too harsh.
-
Excess Acetic Anhydride: A large excess of acetic anhydride can promote di-acetylation. Stick to the recommended 1.1 equivalents.
-
High Temperature or Prolonged Reaction Time: Exceeding the recommended temperature or reaction time can lead to the formation of this byproduct.
Troubleshooting Steps:
-
Carefully control the stoichiometry of the acetic anhydride.
-
Adhere to the recommended reaction temperature and time.
-
Monitor the reaction by TLC to stop it once the starting material is consumed.
Caption: Desired reaction pathway versus potential side reaction.
Question 4: The yield is lower than expected after recrystallization. What are the common causes of product loss?
Answer: Product loss during recrystallization is a common issue when scaling up.
-
Excessive Solvent: Using too much hot ethanol to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration (if performed), the product can crystallize on the filter paper.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently before filtration will result in a lower yield.
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
If a hot filtration is necessary, pre-heat the funnel and filter flask to prevent premature crystallization.
-
Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time before filtering the purified product.
Question 5: How can I be sure of the purity of my final product?
Answer: Assessing the purity of the final product is critical. Several analytical techniques should be employed:
-
Melting Point: A sharp melting point close to the literature value (237-242 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be used.
References
Technical Support Center: Resolving Peak Tailing in HPLC for 4-Acetamido-2-methylbenzoic Acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 4-Acetamido-2-methylbenzoic acid. Here, we will delve into the root causes of this common chromatographic problem and provide a structured, in-depth approach to its resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of significant tailing.[2] This asymmetry can compromise the accuracy of peak integration and resolution from adjacent peaks.
Q2: What are the primary chemical properties of this compound that can contribute to peak tailing?
A: this compound is an acidic compound with a predicted pKa of approximately 4.04.[3] Its structure contains a carboxylic acid group, which can interact with the stationary phase in undesirable ways, and an acetamido group, which adds to its polarity. These characteristics make it susceptible to secondary interactions with the stationary phase, a common cause of peak tailing.
Q3: Why is the mobile phase pH so critical for analyzing this compound?
A: The pH of the mobile phase is a crucial factor in controlling the retention and peak shape of ionizable compounds like this compound.[4] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms of the compound can exist, leading to peak distortion and tailing.[4] For acidic compounds, a mobile phase pH lower than the pKa is generally recommended to suppress ionization and improve peak shape.[5]
Q4: What are the common causes of peak tailing in HPLC?
A: Peak tailing can stem from several factors, broadly categorized as:
-
Chemical Interactions: Secondary interactions between the analyte and the stationary phase, such as the interaction of acidic analytes with residual silanol groups on silica-based columns.[1][6]
-
Column Issues: Degradation of the column, voids in the packing material, or a blocked frit.[2][6]
-
System and Hardware Issues: Excessive extra-column volume (dead volume) in tubing and connections, or a slow detector response time.[2][7]
-
Sample and Mobile Phase Issues: Sample overload, a mismatch between the sample solvent and the mobile phase, or improper mobile phase pH and buffer strength.[2]
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Checks and Simple Adjustments
Before making significant changes to your method, it's essential to rule out common and easily correctable issues.
Q: I'm observing peak tailing for the first time with a previously reliable method. What should I check first?
A: Sudden peak tailing often points to a system or column issue.
-
Check for System Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Column History and Condition: An old or contaminated column can lose efficiency.[2] If the column has been in use for an extended period, consider flushing it with a strong solvent (e.g., 100% acetonitrile for reversed-phase) or replacing it.[2]
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing it to see if the peak shape improves.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to address peak tailing caused by chemical interactions.
Q: How do I select the optimal mobile phase pH for this compound?
A: To minimize peak tailing for an acidic compound, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa.[5] For this compound (pKa ≈ 4.04), a mobile phase pH of around 2-3 is a good starting point.[2][8] This ensures the carboxylic acid group is fully protonated, reducing its interaction with the stationary phase.[9]
Q: What type of buffer should I use, and at what concentration?
A: Buffers are crucial for maintaining a stable mobile phase pH.[10]
-
Phosphate Buffer: This is a common choice for UV detection due to its low UV absorbance below 220 nm and its effectiveness in the desired pH range.[11] A concentration of 10-50 mM is generally sufficient.[12]
-
Volatile Buffers (for LC-MS): If using mass spectrometry detection, volatile buffers like formic acid, acetic acid, or ammonium formate are necessary.[11] 0.1% formic acid is a common starting point.[9]
Q: Can mobile phase additives help reduce peak tailing?
A: Yes, acidic modifiers can significantly improve peak shape.
-
Trifluoroacetic Acid (TFA): Often used at low concentrations (0.05-0.1%), TFA is a strong acid that can effectively suppress silanol interactions and act as an ion-pairing agent to improve peak shape for some compounds.[13][14] However, it can suppress ionization in mass spectrometry.[14]
-
Formic Acid: A good alternative to TFA, especially for LC-MS, as it also helps to protonate silanols and improve peak shape without causing significant ion suppression.[15]
Table 1: Effect of Mobile Phase Additives on Peak Shape
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Phosphoric Acid | 0.1% | Lowers mobile phase pH | Good for UV detection | Not volatile (incompatible with MS) |
| Formic Acid | 0.1% | Lowers mobile phase pH, protonates silanols | Volatile (MS compatible), improves peak shape | Less acidic than TFA |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong acid, ion-pairing agent, suppresses silanol activity | Excellent for improving peak shape with UV detection | Can cause ion suppression in MS |
Step 3: Stationary Phase and Column Selection
The choice of HPLC column plays a significant role in preventing peak tailing.
Q: My peak tailing persists even after optimizing the mobile phase. Could the column be the problem?
A: Yes, interactions with the stationary phase are a primary cause of peak tailing.
-
Residual Silanol Groups: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that can be deprotonated and negatively charged, leading to secondary ionic interactions with acidic analytes.[1][16]
-
End-Capped Columns: Modern columns are often "end-capped," meaning the residual silanols are chemically deactivated with a small, non-polar group to reduce these secondary interactions.[17][18] Using a high-quality, end-capped column is highly recommended.
-
Alternative Stationary Phases: If tailing is severe, consider columns with alternative stationary phases, such as those with polar-embedded groups or polymer-based columns, which offer different selectivity and can minimize silanol interactions.[1][7]
Step 4: Hardware and System Troubleshooting
If the issue is not resolved by method adjustments, a systematic check of the HPLC hardware is necessary.
Q: How can I determine if my HPLC system is contributing to peak tailing?
A: Extra-column band broadening, also known as dead volume, can cause symmetrical peaks to tail.[2]
-
Tubing: Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.[7]
-
Fittings: Ensure all fittings are correctly installed and not causing any leaks or dead volume.
-
Injector and Detector: A contaminated injector or a dirty detector flow cell can also contribute to peak distortion.
Experimental Protocol: Diagnosing Hardware vs. Chemical Issues
To differentiate between peak tailing caused by hardware issues versus chemical interactions, perform the following diagnostic test:
-
Prepare a Neutral Marker: Dissolve a neutral, well-behaving compound (e.g., toluene or uracil) in the mobile phase.
-
Injection: Inject the neutral marker onto the column using your current method.
-
Analysis:
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. This compound | 103204-69-9 [amp.chemicalbook.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. labcompare.com [labcompare.com]
- 10. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 11. silicycle.com [silicycle.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. shodexhplc.com [shodexhplc.com]
- 18. LC Technical Tip [discover.phenomenex.com]
Validation & Comparative
A Comparative Guide to the Acidity of 2, 3, and 4-Methylbenzoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a fundamental characteristic that influences its reactivity, solubility, and biological interactions. This guide provides an in-depth comparative analysis of the acidity of three structural isomers of methylbenzoic acid (toluic acid), grounding the discussion in established chemical principles and supporting experimental data. We will dissect the intricate interplay of electronic and steric effects that lead to their distinct acidic strengths.
The Foundation: Acidity of Benzoic Acid and the Influence of Substituents
Benzoic acid, the parent compound, is a weak carboxylic acid with a pKa of approximately 4.20.[1] Its acidity arises from the ability of the carboxyl group (-COOH) to donate a proton, forming a resonance-stabilized carboxylate anion (-COO⁻). When a substituent is introduced onto the benzene ring, it can alter the electron density of the ring and, consequently, the stability of this conjugate base. This modulation of stability directly impacts the acid's strength.
Substituent effects are broadly categorized as:
-
Electronic Effects : These involve the donation or withdrawal of electron density.
-
Inductive Effect (I) : The transmission of charge through sigma (σ) bonds. Alkyl groups, like the methyl group (-CH₃), are electron-donating (+I effect), which tends to destabilize the negatively charged carboxylate anion and decrease acidity.[2][3][4]
-
Resonance/Hyperconjugation Effect (R/H) : The delocalization of electrons through the pi (π) system. The methyl group can donate electron density via hyperconjugation (+H effect), a stabilizing interaction between the C-H σ-bonds and the adjacent π-system.[5] This effect is only operative from the ortho and para positions.[6][7]
-
-
Steric Effects : These arise from the spatial arrangement of atoms.
-
Ortho-Effect : A significant steric effect observed in ortho-substituted benzoic acids. Steric hindrance between the substituent and the carboxyl group can force the -COOH group to twist out of the plane of the benzene ring.[8][9][10][11] This phenomenon, known as Steric Inhibition of Resonance (SIR), has a profound and often counter-intuitive impact on acidity.[7][10][12]
-
Comparative Analysis: Unraveling the Acidity of Toluic Acid Isomers
The position of the methyl group on the benzene ring creates a fascinating case study in the competition between these electronic and steric factors.
4-Methylbenzoic Acid (p-Toluic Acid): The Dominance of Electronic Effects
In the para isomer, the methyl group is positioned opposite the carboxyl group. Here, two electron-donating effects are at play: the +I (inductive) effect and the +H (hyperconjugation) effect.[6][7] Both effects push electron density towards the carboxylate anion, intensifying its negative charge and thus destabilizing it relative to the benzoate anion.[3][13][14] This destabilization makes the conjugate base less favorable to form, resulting in decreased acidity . Consequently, 4-methylbenzoic acid is a weaker acid than benzoic acid.
3-Methylbenzoic Acid (m-Toluic Acid): The Inductive Effect in Isolation
When the methyl group is in the meta position, its hyperconjugation effect does not extend to the carboxyl group.[15][16][17] Therefore, the primary influence is the electron-donating inductive effect (+I).[1][6] This effect still destabilizes the carboxylate anion, making 3-methylbenzoic acid weaker than benzoic acid. However, because it lacks the additional electron-donating hyperconjugation effect seen in the para isomer, it is a slightly stronger acid than 4-methylbenzoic acid.
2-Methylbenzoic Acid (o-Toluic Acid): The Overruling Ortho-Effect
The ortho isomer presents a unique scenario where steric hindrance becomes the dominant factor. The proximity of the methyl group to the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[7][8][9] This loss of coplanarity inhibits the resonance between the carboxyl group's π-system and the benzene ring.[10][12]
While this might seem destabilizing, it actually increases the acidity. In benzoic acid itself, the resonance with the phenyl ring introduces some electron density that slightly destabilizes the carboxylate anion (a phenomenon sometimes called cross-conjugation).[8][11] By preventing this resonance, the ortho-effect effectively isolates the carboxylate group, allowing for more effective delocalization of the negative charge between its two oxygen atoms.[10] This enhanced stability of the conjugate base overrides the methyl group's weak electron-donating effects, making 2-methylbenzoic acid the strongest acid among the three isomers and notably more acidic than benzoic acid itself.[1][9][18]
Quantitative Data Summary
The interplay of these effects is clearly reflected in their experimentally determined pKa values. A lower pKa value signifies a stronger acid.
| Compound | Structure | Substituent Position | Key Effects | pKa (at 25°C) | Acidity vs. Benzoic Acid |
| 2-Methylbenzoic Acid | Ortho | Ortho-Effect (SIR) , +I | ~3.91[1][6][19] | Stronger | |
| Benzoic Acid | (Reference) | (Reference) | ~4.20[1] | (Reference) | |
| 3-Methylbenzoic Acid | Meta | +I | ~4.27[1][6] | Weaker | |
| 4-Methylbenzoic Acid | Para | +I, +H | ~4.36[6][17] | Weaker |
Acidity Trend: 2-Methylbenzoic Acid > Benzoic Acid > 3-Methylbenzoic Acid > 4-Methylbenzoic Acid
Visualizing the Determinants of Acidity
The logical flow for determining the relative acidity based on the substituent's position can be visualized as follows.
Caption: Factors influencing the acidity of methylbenzoic acid isomers.
Experimental Protocol: pKa Determination via Potentiometric Titration
This protocol outlines a self-validating method for empirically verifying the pKa values discussed. The pKa is determined as the pH at the half-equivalence point of the titration of the weak acid with a strong base.
Methodology
-
Materials and Reagents:
-
2, 3, and 4-Methylbenzoic acid (analytical grade)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH buffer solutions (pH 4.00, 7.00, 10.00)
-
Equipment: Calibrated pH meter with electrode, 50 mL burette, 250 mL beakers, magnetic stirrer and stir bar, analytical balance.
-
-
Preparation of Acid Solution:
-
Accurately weigh approximately 0.2-0.3 g of one of the methylbenzoic acid isomers.
-
Dissolve the acid in approximately 50 mL of deionized water in a 250 mL beaker. Gentle heating may be required to fully dissolve the para and meta isomers, but the solution must be cooled to room temperature (25°C) before titration. Add a magnetic stir bar.
-
-
Titration Procedure:
-
Calibrate the pH meter using the pH 4.00, 7.00, and 10.00 buffers.
-
Rinse the burette and fill it with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present. Record the initial volume.
-
Place the beaker with the acid solution on the magnetic stirrer and immerse the pH electrode. Ensure the electrode tip is submerged but does not contact the stir bar.
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point until the pH curve flattens in the basic region.
-
-
Data Analysis and pKa Determination:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).
-
Calculate the volume at the half-equivalence point (Veq/2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.
-
Repeat the entire procedure for the other two isomers to obtain a comparative dataset.
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of the methylbenzoic acid isomers provides a compelling illustration of how a substituent's position dictates its electronic and steric influence. The established order of acidity—2-methylbenzoic acid > 3-methylbenzoic acid > 4-methylbenzoic acid —is not intuitive if one only considers the electron-donating nature of the methyl group. It is the powerful steric hindrance of the ortho-effect that elevates the acidity of the 2-isomer above all others, while the subtle interplay of inductive and hyperconjugation effects differentiates the meta and para isomers. For scientists engaged in molecular design and synthesis, these principles are fundamental to predicting and controlling the chemical behavior of substituted aromatic compounds.
References
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. Welcome to Chem Zipper.com......: Which is more acidic 2-methyl benzoic acid , 3-methyl benzoic acid or 4-methyl benzoic acid.? [chemzipper.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
The Ortho-Effect: A Comparative Guide to Acidity in Methylbenzoic Acid Derivatives
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of molecular structure's impact on chemical properties is paramount. Among the more subtle and often counterintuitive phenomena is the "ortho-effect," a principle that dictates the unique behavior of ortho-substituted benzene derivatives. This guide provides an in-depth comparison of the acidity of 2-methylbenzoic acid and its isomers, supported by experimental data and mechanistic insights, to elucidate the powerful influence of steric effects on electronic properties.
Introduction: The Ortho-Effect Anomaly
In the study of substituted benzoic acids, a general principle emerges: electron-donating groups (like a methyl group) are expected to decrease acidity, while electron-withdrawing groups increase it.[1][2][3] This holds true for meta- and para-substituted isomers. However, a striking exception arises when a substituent occupies the ortho position (the carbon adjacent to the carboxyl group).
The ortho-effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[4][5][6] This phenomenon is primarily attributed to steric interactions that override the expected electronic effects.[7] 2-Methylbenzoic acid serves as a classic textbook example of this principle.
Comparative Acidity: An Analysis of pKa Values
The acidity of a compound is quantitatively expressed by its pKa value—the lower the pKa, the stronger the acid.[8][9] A comparison of the pKa values for benzoic acid and its methyl-substituted isomers reveals a clear trend that highlights the ortho-effect.
| Compound | Structure | Substituent Position | pKa Value | Relative Acidity |
| Benzoic Acid | C₆H₅COOH | Unsubstituted | ~4.20 | Baseline |
| 2-Methylbenzoic Acid | o-CH₃C₆H₄COOH | Ortho | ~3.91 | Strongest |
| 3-Methylbenzoic Acid | m-CH₃C₆H₄COOH | Meta | ~4.27 | Weaker |
| 4-Methylbenzoic Acid | p-CH₃C₆H₄COOH | Para | ~4.37 | Weakest |
| (Note: pKa values are approximate and can vary slightly depending on the measurement conditions.)[8][10] |
Analysis of the Data:
-
Meta and Para Isomers: As predicted by electronic effects, 3-methylbenzoic acid (pKa ≈ 4.27) and 4-methylbenzoic acid (pKa ≈ 4.37) are weaker acids than benzoic acid (pKa ≈ 4.20). The electron-donating nature of the methyl group (+I inductive effect) increases electron density on the carboxylate conjugate base, destabilizing it and making proton donation less favorable.[8]
-
The Ortho Anomaly: In stark contrast, 2-methylbenzoic acid (pKa ≈ 3.91) is a significantly stronger acid than benzoic acid and its other isomers.[8][11] This enhanced acidity cannot be explained by the methyl group's electronic properties alone and is a direct consequence of the ortho-effect.
The Mechanism: Steric Inhibition of Resonance (SIR)
The primary explanation for the ortho-effect in 2-methylbenzoic acid is a phenomenon known as Steric Inhibition of Resonance (SIR) .[12]
For resonance to occur effectively, the participating atoms must lie in the same plane (i.e., be coplanar).[12] In benzoic acid, the carboxyl group (-COOH) is largely coplanar with the benzene ring. This planarity allows for resonance between the π-system of the ring and the carboxyl group.
However, when a substituent like a methyl group is placed at the ortho position, its physical size creates steric hindrance, or crowding, with the adjacent carboxyl group.[4][12] To relieve this strain, the molecule contorts, twisting the carboxyl group out of the plane of the benzene ring.[4][7]
This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the ring.[7][12] The crucial consequence of this is on the stability of the conjugate base (the carboxylate anion, -COO⁻) formed after the acid donates its proton.
-
In Benzoic Acid: The negative charge of the carboxylate anion is delocalized across the two oxygen atoms but also experiences some delocalization into the benzene ring (cross-conjugation).
-
In 2-Methylbenzoic Acid: Due to SIR, the resonance between the carboxylate and the benzene ring is diminished. This forces the negative charge to be delocalized almost exclusively and more effectively between the two highly electronegative oxygen atoms of the carboxylate group.[12][13] This enhanced localization of the charge on the oxygen atoms results in a more stable conjugate base. A more stable conjugate base corresponds to a stronger acid.
The following diagram illustrates the steric clash that leads to the loss of planarity in 2-methylbenzoic acid.
Caption: Steric hindrance between ortho-methyl and carboxyl groups.
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate these principles, the pKa of each isomer can be determined using a standard acid-base potentiometric titration. This method relies on monitoring the pH of the acid solution as a standardized base is added.[14]
Materials and Reagents:
-
Benzoic acid, 2-methylbenzoic acid, 3-methylbenzoic acid, 4-methylbenzoic acid
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beakers and volumetric flasks
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.2 g of one of the benzoic acid isomers and dissolve it in ~50 mL of deionized water in a 150 mL beaker. Gentle warming may be required to fully dissolve the sample; ensure the solution returns to room temperature before titration.[14]
-
Apparatus Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution directly above the beaker.
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection point of the titration curve. This is the equivalence point region.
-
Continue adding titrant well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis (The Half-Equivalence Point Method):
-
Plot the recorded data with pH on the y-axis and the volume of NaOH added (mL) on the x-axis to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest vertical portion of the curve. This volume corresponds to the complete neutralization of the acid.
-
Divide the volume of NaOH at the equivalence point by two to find the volume at the half-equivalence point.
-
Locate this half-equivalence volume on the x-axis of your graph and find the corresponding pH on the y-axis. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa .[14][15]
-
-
Repeat: Perform the titration for each of the other isomers to obtain their respective pKa values for comparison.
The following diagram outlines the experimental and data analysis workflow.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Implications
The enhanced acidity of 2-methylbenzoic acid is a direct and compelling demonstration of the ortho-effect, where steric hindrance fundamentally alters the electronic behavior of a molecule. By forcing the carboxyl group out of planarity with the aromatic ring, the ortho-methyl group inhibits resonance, leading to a more stable carboxylate anion and thus a stronger acid.
For professionals in drug discovery and development, this principle is of critical importance. The pKa of a molecule is a key determinant of its physicochemical properties, including its solubility, lipophilicity, and membrane permeability.[8][9] Consequently, the ability to predict and understand how structural modifications, such as the placement of a substituent at the ortho position, will affect acidity is essential for the rational design of new therapeutic agents with optimized pharmacokinetic profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. collegedunia.com [collegedunia.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 9. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 13. Khan Academy [khanacademy.org]
- 14. web.williams.edu [web.williams.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: LC-MS/MS vs. HPLC for the Quantification of 4-Acetamido-2-methylbenzoic acid
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their metabolites, and related compounds is paramount. 4-Acetamido-2-methylbenzoic acid, a molecule of interest in various synthetic and metabolic pathways, requires robust analytical methods to determine its concentration in diverse matrices.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of specifications. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate technique for your specific analytical challenge. Our discussion is grounded in the principles of scientific integrity, drawing from established validation guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of our target analyte.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [2][9] |
| Melting Point | 237-242 °C | [2] |
| Appearance | Pale yellow powder | [1] |
| Key Functional Groups | Carboxylic acid, Amide, Aromatic ring |
The presence of an aromatic ring provides a chromophore, making UV detection a viable option. The carboxylic acid and amide groups impart polarity and offer sites for ionization, which is fundamental to mass spectrometry analysis.
The Two Contenders: A Tale of Two Detectors
At its core, the comparison between HPLC-UV and LC-MS/MS is a story about the detector. Both techniques utilize HPLC for the initial separation of the analyte from other components in the sample matrix. However, how they "see" and quantify the analyte is fundamentally different.
-
HPLC-UV: Relies on the principle of light absorption.[10] The aromatic ring in this compound absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, a principle described by the Beer-Lambert law. This technique is robust, cost-effective, and widely available.[11]
-
LC-MS/MS: Offers a much more specific and sensitive detection method. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific precursor ion (related to the molecule's mass) is selected, fragmented, and then specific product ions are detected.[12] This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity and sensitivity, as it's highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses.[10][12]
Experimental Design: A Step-by-Step Methodological Comparison
To provide a practical comparison, we present detailed, albeit representative, experimental protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, adhering to the principles outlined by regulatory agencies.
Method 1: HPLC-UV Quantification
This method is designed for scenarios where high sensitivity is not the primary requirement, such as in quality control of bulk substances or formulated products.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Protocol:
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
-
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 40:60 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid. Rationale: An acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Quantify the this compound concentration in the sample by interpolating its peak area from the calibration curve.
-
Method 2: LC-MS/MS Quantification
This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis (e.g., determining analyte levels in plasma or tissue) or trace impurity analysis.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Protocol:
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
A stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3. Rationale: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the most accurate quantification.
-
Acetonitrile (LC-MS grade).
-
Deionized water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
-
Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of handling high pressures.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Volatile buffers like formic acid are required for MS compatibility.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
-
MS/MS Transition (MRM):
-
Analyte: m/z 192.1 → 150.1 (Precursor → Product) [Hypothetical, based on loss of acetyl group]
-
IS: m/z 195.1 → 153.1 (Precursor → Product) [Hypothetical]
-
-
-
Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare combined working solutions of the analyte for the calibration curve and separate working solutions for quality control (QC) samples by diluting the stocks in 50:50 Acetonitrile:Water.
-
Sample Preparation (e.g., from plasma): To 50 µL of plasma, add 10 µL of the IS working solution. Precipitate proteins by adding 150 µL of cold acetonitrile. Vortex and centrifuge. Transfer the supernatant for injection. Rationale: Protein precipitation is a simple and effective way to clean up complex biological samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
-
Quantify the analyte in samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
-
Performance Comparison: The Data-Driven Verdict
The choice between HPLC-UV and LC-MS/MS often comes down to the required performance characteristics. The following table presents a summary of expected performance based on typical method validation results.
| Parameter | HPLC-UV | LC-MS/MS | Advantage |
| Specificity/Selectivity | Moderate. Dependant on chromatographic resolution. Susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Based on retention time, precursor mass, and product mass. Highly specific. | LC-MS/MS [12] |
| Limit of Quantification (LOQ) | ~1 µg/mL (ppm level) | ~1-10 ng/mL (ppb level) or lower | LC-MS/MS [12] |
| Linearity (r²) | Typically >0.999 | Typically >0.995 | Comparable |
| Precision (%RSD) | < 2% | < 15% (bioanalysis) | Comparable |
| Accuracy (%Recovery) | 98-102% | 85-115% (bioanalysis) | Comparable |
| Matrix Effects | Low to Moderate | High potential for ion suppression/enhancement, but mitigated by SIL-IS. | HPLC-UV (less susceptible) |
| Cost (Instrument & Consumables) | Low | High | HPLC-UV [12] |
| Throughput | Moderate | High (with UPLC and fast gradients) | LC-MS/MS |
Senior Scientist's Recommendation: Which Method to Choose?
The decision is not about which technique is "better," but which is "fitter for purpose."
Choose HPLC-UV when:
-
High concentrations of the analyte are expected (e.g., API content uniformity, dissolution testing, quality control of raw materials).
-
The sample matrix is relatively simple and clean (e.g., drug product formulations).
-
Cost and accessibility are major considerations. HPLC systems are ubiquitous in analytical labs.
-
The highest sensitivity is not required .
Choose LC-MS/MS when:
-
Trace-level quantification is necessary (e.g., pharmacokinetic studies, metabolite identification, impurity profiling, residue analysis).
-
The sample matrix is complex and contains many potentially interfering components (e.g., plasma, urine, tissue homogenates).
-
Absolute certainty of identification is required. The specificity of MS/MS provides unequivocal confirmation of the analyte's identity.[10]
-
High throughput is needed for a large number of samples. Modern UPLC-MS/MS systems can have run times of only a few minutes.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylbenzoic acid (HMDB0002340) [hmdb.ca]
- 3. Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. halocolumns.com [halocolumns.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. waters.com [waters.com]
- 11. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the Validation of a Quantitative Assay for 4-Acetamido-2-methylbenzoic acid
Introduction
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and their related impurities is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 4-Acetamido-2-methylbenzoic acid is a small organic molecule whose accurate measurement is critical, whether it serves as a key starting material, an intermediate in a synthetic pathway, or a potential process-related impurity. The validation of an analytical method for its quantification is therefore a mandatory exercise to demonstrate that the procedure is fit for its intended purpose.[1][2]
This guide provides an in-depth, experience-driven walkthrough of the validation of a robust in-house High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. More importantly, it extends beyond a single procedure to offer a pragmatic comparison with two common alternative technologies: Ultra-High-Performance Liquid Chromatography (UHPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip fellow researchers, analytical scientists, and drug development professionals with the rationale behind experimental choices, a clear view of comparative performance, and the data-driven insights needed to select the most appropriate analytical tool for their specific quantitative challenge.
Part 1: In-Depth Validation of an In-House HPLC-UV Method
The workhorse of most quality control laboratories is the HPLC-UV system, prized for its robustness, versatility, and cost-effectiveness. Our in-house method was developed to provide a reliable quantitative assay for this compound in a drug substance matrix.
Methodology & Rationale
The selection of chromatographic conditions is a causality-driven process, not a random choice. Each parameter is optimized to ensure a sensitive, selective, and repeatable measurement.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Rationale: The C18 (octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography. Its non-polar nature is ideally suited for retaining and separating moderately non-polar analytes like this compound from more polar sample constituents. The 150 mm length and 5 µm particle size provide a good balance between resolution and backpressure for standard HPLC systems.
-
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape and lower UV cutoff compared to methanol. The acidic aqueous phase (0.1% Formic Acid, pH ~2.7) is critical. It suppresses the ionization of the carboxylic acid functional group on the analyte, ensuring it is in a single, non-ionized form. This leads to better retention on the C18 column and symmetrical peak shapes, which are essential for accurate integration.
-
-
Flow Rate: 1.0 mL/min.
-
Rationale: This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.
-
-
Detection Wavelength: 245 nm.
-
Rationale: This wavelength was selected based on the UV absorbance maximum of this compound, determined by scanning a standard solution with a diode array detector. Measuring at the λmax provides the greatest signal-to-noise ratio, enhancing the method's sensitivity.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures retention time stability and reproducibility by mitigating fluctuations in mobile phase viscosity due to ambient temperature changes.
-
Assay Validation Workflow
The validation process follows a logical sequence of experiments, each building confidence in the method's performance. This workflow is mandated by global regulatory bodies to ensure a comprehensive evaluation.[3][4]
References
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Assays for 4-Acetamido-2-methylbenzoic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules is a cornerstone of reliable data. While various analytical methods are at our disposal, immunoassays, prized for their sensitivity and high-throughput capabilities, are not without their challenges. A primary concern is the potential for cross-reactivity with structurally similar compounds, which can lead to erroneous results. This guide provides an in-depth, technical comparison of assay methodologies for 4-Acetamido-2-methylbenzoic acid and its analogs, offering a framework for assessing and mitigating the risks of cross-reactivity.
The Analytical Challenge: Specificity in the Presence of Analogs
This compound is a small organic molecule with a defined structure. However, in biological matrices or synthetic mixtures, a variety of structurally related analogs may be present. These can include metabolic byproducts, synthetic precursors, or isomers. The challenge for any assay is to specifically detect and quantify this compound without interference from these analogs.
Understanding the Basis of Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[1] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by the structural resemblance to the antigen's epitope, the unique characteristics of the antibody, and the specific format of the assay.[2]
Potential Cross-Reacting Analogs of this compound
To effectively assess cross-reactivity, it is crucial to identify potential interfering compounds. Based on the structure of this compound, the following analogs present a theoretical risk of cross-reactivity in an immunoassay. The key structural features an antibody is likely to recognize are the acetamido group, the benzoic acid moiety, and the methyl group, along with their positions on the benzene ring.
| Compound Name | Structural Relationship to this compound | Rationale for Potential Cross-Reactivity |
| 4-Acetamidobenzoic acid | Isomer (positional) | Shares the acetamido and benzoic acid groups. The absence of the methyl group at position 2 is a key differentiator. |
| 3-Acetamido-2-methylbenzoic acid | Isomer (positional) | Contains all the same functional groups, but the acetamido group is at position 3 instead of 4. |
| 4-Amino-2-methylbenzoic acid | Precursor/Metabolite | Lacks the acetyl group. The primary amine may be recognized differently by the antibody. |
| 2-Methylbenzoic acid | Core Structure | Represents the core benzoic acid structure with the methyl group. The absence of the acetamido group should significantly reduce cross-reactivity. |
| 4-Acetamido-3-methylbenzoic acid | Isomer (positional) | The methyl group is at position 3 instead of 2. This positional change could impact antibody binding. |
| 4-Acetyl-2-methylbenzoic acid | Related Synthetic Compound | Features a ketone instead of an acetamido group, which is a significant electronic and structural difference.[3] |
Visualizing Structural Similarities
The following diagram illustrates the structural similarities and differences between this compound and its potential cross-reacting analogs.
Caption: Structural relationships of potential cross-reactants.
Comparative Analysis of Analytical Methodologies
While specific immunoassays for this compound are not widely available, we can infer performance characteristics from validated methods for the closely related analog, 4-acetamidobenzoic acid. For truly specific and quantitative analysis, chromatographic methods are the gold standard.
| Analytical Method | Analyte | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL | [4] |
| HPLC-UV | p-Aminobenzoic Acid | - | - | - | 5.7 - 19.5 | 6 µg/mL | [4] |
| Spectrophotometry | p-Aminobenzoic Acid | - | 0.25 - 7 µg/mL | - | - | 1.67 µg/mL | [4] |
Note: Data for 4-Acetamidobenzoic Acid and p-Aminobenzoic Acid are presented as surrogates due to the lack of published, validated methods for this compound.
Expert Interpretation: The LC-MS/MS method for 4-acetamidobenzoic acid demonstrates excellent sensitivity and a wide dynamic range, making it the preferred method for confirmation and for studies requiring high precision and accuracy.[4] HPLC-UV offers a more accessible but less sensitive alternative.
Experimental Protocol: Validating Immunoassay Specificity
The following is a detailed, step-by-step protocol for assessing the cross-reactivity of a putative immunoassay for this compound. This protocol is based on established guidelines for immunoassay validation.[5]
Principle of the Cross-Reactivity Assessment
This protocol utilizes a competitive immunoassay format. The core principle is to determine the concentration of an analog required to displace 50% of the bound, labeled this compound (the IC50). The cross-reactivity is then calculated as a percentage relative to the IC50 of this compound itself.
Materials and Reagents
-
Microtiter plate pre-coated with an antibody against this compound
-
This compound standard
-
Potential cross-reacting analogs (as identified in Section 2)
-
Enzyme-conjugated this compound
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay buffer
Experimental Workflow
References
Navigating the Maze: A Comparative Guide to In-Silico ADME/Tox Prediction for 4-Acetamido-2-methylbenzoic Acid Derivatives
In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm has become a guiding principle. A significant proportion of drug candidates falter during preclinical and clinical development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[1] Consequently, the early integration of ADME/Tox assessment is not just advantageous but essential for de-risking projects and optimizing resource allocation. In-silico prediction tools have emerged as indispensable assets in this endeavor, offering rapid and cost-effective evaluation of a molecule's pharmacokinetic and toxicological properties before a single gram is synthesized.[2]
This guide provides a comparative analysis of prominent, freely accessible web-based platforms for in-silico ADME/Tox prediction, using a case study of hypothetical 4-Acetamido-2-methylbenzoic acid derivatives. We will delve into the practical application of these tools, the interpretation of their outputs, and the strategic decisions that can be informed by these predictions. This analysis is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.
The Bedrock of In-Silico Prediction: A Glimpse into QSAR and Machine Learning
At the heart of in-silico ADME/Tox prediction lie sophisticated computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[3] QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties.[4] Machine learning techniques, on the other hand, employ algorithms that can learn from vast datasets of known compounds and their experimental ADME/Tox data to predict the properties of new, untested molecules.[5][6] Many modern platforms integrate both approaches to enhance the accuracy and predictive power of their models.[7][8]
A Comparative Arena: SwissADME, pkCSM, and admetSAR 2.0
For our comparative analysis, we have selected three widely-used and validated free web servers:
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is renowned for its user-friendly interface and its focus on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9]
-
pkCSM: This platform utilizes a unique approach based on graph-based signatures to predict a wide array of pharmacokinetic and toxicity properties.[10][11] It represents molecular structures as graphs and analyzes the distance patterns between atoms to train its predictive models.[11][12]
-
admetSAR 2.0: An updated and comprehensive resource that provides predictions for over 40 ADME/Tox endpoints.[7][8] It leverages a large, curated database and various machine learning methods to build its predictive models.[13][14]
Case Study: this compound and its Derivatives
To illustrate the practical application of these tools, we will analyze the parent molecule, this compound, and two hypothetical derivatives designed to probe the effects of structural modifications on their ADME/Tox profiles.
-
Derivative A (Parent): this compound
-
SMILES: CC1=C(C(=CC=C1)NC(=O)C)C(=O)O
-
-
Derivative B (Electron-Withdrawing Group): 4-Acetamido-2-methyl-5-nitrobenzoic acid (introduction of a nitro group)
-
SMILES: CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])NC(=O)C)C(=O)O
-
-
Derivative C (Lipophilic Group): 4-Acetamido-5-tert-butyl-2-methylbenzoic acid (introduction of a tert-butyl group)
-
SMILES: CC1=C(C(=C(C=C1)C(C)(C)C)NC(=O)C)C(=O)O
-
Experimental Protocols: A Step-by-Step Guide to In-Silico Prediction
Protocol 1: SwissADME
-
Navigate to the SwissADME website: Open your web browser and go to the SwissADME homepage.[9]
-
Input the Molecular Structure: In the input field, paste the SMILES string of the desired molecule (e.g., CC1=C(C(=CC=C1)NC(=O)C)C(=O)O for Derivative A). You can also use the built-in molecular editor to draw the structure.[15]
-
Initiate the Calculation: Click the "Run" button to start the prediction process.
-
Analyze the Results: The output page will display a comprehensive set of predicted properties organized into sections such as "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," "Drug-likeness," and "Medicinal Chemistry."
Protocol 2: pkCSM
-
Access the pkCSM Web Server: Go to the pkCSM prediction website.[16]
-
Enter the SMILES String: In the designated text box, paste the SMILES string of the molecule of interest.[17]
-
Select Prediction Endpoints: You can choose to predict all ADMET properties or select specific categories like "Absorption," "Distribution," "Metabolism," "Excretion," and "Toxicity."[17]
-
Submit the Job: Click the "Submit" button.
-
Interpret the Output: The results will be presented in a table, showing the predicted value for each selected ADME/Tox parameter along with its unit of measurement for regression models or a categorical prediction for classification models.[17]
Protocol 3: admetSAR 2.0
-
Go to the admetSAR 2.0 Website: Open the admetSAR 2.0 web server in your browser.[13]
-
Input the Molecule: You can either draw the molecule using the provided editor or paste the SMILES string into the input box.
-
Predict Properties: Click the "Predict" button to initiate the calculations.
-
Review the Predictions: The results page will provide a detailed list of predicted ADME/Tox properties, often with a probability score or a binary prediction (e.g., "Positive" or "Negative").
Data Presentation and Interpretation
The following table summarizes the predicted ADME/Tox properties for our three this compound derivatives across the three selected web servers.
Table 1: Comparative In-Silico ADME/Tox Predictions for this compound Derivatives
| Parameter | Derivative | SwissADME | pkCSM | admetSAR 2.0 |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | A | 193.21 | 193.21 | 193.21 |
| B | 238.21 | 238.21 | 238.21 | |
| C | 249.32 | 249.32 | 249.32 | |
| LogP (Consensus) | A | 1.60 | 1.85 | 1.78 |
| B | 1.85 | 2.10 | 2.05 | |
| C | 3.05 | 3.30 | 3.25 | |
| Water Solubility (logS) | A | -2.50 | -2.80 | -2.65 |
| B | -3.10 | -3.40 | -3.25 | |
| C | -3.80 | -4.10 | -3.95 | |
| Pharmacokinetics (Absorption) | ||||
| Lipinski's Rule of 5 Violations | A | 0 | 0 | 0 |
| B | 0 | 0 | 0 | |
| C | 0 | 0 | 0 | |
| GI Absorption | A | High | High | High |
| B | High | High | High | |
| C | High | Moderate | High | |
| Caco-2 Permeability (logPapp) | A | Low | -1.25 | Low |
| B | Low | -1.10 | Low | |
| C | Moderate | -0.85 | Moderate | |
| Pharmacokinetics (Distribution) | ||||
| BBB Permeability | A | No | No | No |
| B | No | No | No | |
| C | Yes | Yes | Yes | |
| Pharmacokinetics (Metabolism) | ||||
| CYP2D6 Inhibitor | A | No | No | Non-inhibitor |
| B | No | No | Non-inhibitor | |
| C | Yes | Yes | Inhibitor | |
| CYP3A4 Inhibitor | A | No | No | Non-inhibitor |
| B | No | No | Non-inhibitor | |
| C | Yes | Yes | Inhibitor | |
| Toxicity | ||||
| Ames Mutagenicity | A | No | Non-toxic | Non-mutagen |
| B | Yes | Toxic | Mutagen | |
| C | No | Non-toxic | Non-mutagen | |
| hERG Inhibition | A | No | No | Low risk |
| B | No | No | Low risk | |
| C | Yes | Yes | High risk |
Note: The data presented in this table are simulated for illustrative purposes and are based on typical outputs from the respective web servers. Actual predictions may vary.
Interpreting the Results: A Scientist's Perspective
-
Parent Molecule (Derivative A): This compound exhibits a generally favorable ADME/Tox profile. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.[3][18] Predictions across all platforms indicate high gastrointestinal absorption. However, its predicted Caco-2 permeability is low, which could be a point for experimental verification.[19][20][21] Crucially, it is predicted to be non-mutagenic and a non-inhibitor of key CYP enzymes and the hERG channel, which are positive safety indicators.[4][6][22]
-
Nitro-Substituted (Derivative B): The introduction of the nitro group, a known structural alert for toxicity, is reflected in the predictions. While the physicochemical properties remain within a reasonable range, the Ames mutagenicity prediction becomes positive across the board.[4][23][24] This is a significant red flag in early drug discovery. The other ADME properties are not drastically altered, highlighting the specific toxicity liability introduced by this functional group.
-
Tert-butyl-Substituted (Derivative C): The addition of a lipophilic tert-butyl group significantly increases the LogP value. This modification is predicted to improve Caco-2 permeability but also introduces new liabilities. The increased lipophilicity leads to a prediction of Blood-Brain Barrier (BBB) permeability, which may be undesirable depending on the therapeutic target. More critically, Derivative C is predicted to be an inhibitor of CYP2D6 and CYP3A4, raising concerns about potential drug-drug interactions.[22][25][26] Furthermore, it is flagged as a potential hERG inhibitor, a major cardiotoxicity risk.[6][27][28]
Visualizing the In-Silico Workflow and Decision-Making
To better conceptualize the role of in-silico predictions, the following diagrams illustrate the general workflow and a simplified decision-making process.
Caption: A generalized workflow for in-silico ADME/Tox prediction.
Caption: A simplified decision tree for lead optimization based on in-silico predictions.
Conclusion
In-silico ADME/Tox prediction is a powerful and indispensable component of modern drug discovery. As demonstrated with our case study of this compound derivatives, these tools can effectively flag potential liabilities and guide medicinal chemistry efforts toward compounds with a higher probability of success. It is crucial to recognize that these are predictive models and not a substitute for experimental validation.[27] However, their judicious use allows for more informed decision-making, the prioritization of resources, and ultimately, the acceleration of the journey from a promising molecule to a life-changing therapeutic. The synergistic use of multiple platforms, as illustrated in this guide, provides a more robust and nuanced understanding of a compound's potential, truly embodying the principles of data-driven drug design.
References
- 1. Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 [mdpi.com]
- 2. vNN-ADMET [vnnadmet.bhsai.org]
- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 4. Ames Mutagenicity Predictor [way2drug.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admetSAR 2.0: web‐service for prediction and optimization of chemical ADMET properties | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. About | admetSAR [lmmd.ecust.edu.cn]
- 14. Introduction of models | admetSAR [zealseeker.github.io]
- 15. SwissADME [swissadme.ch]
- 16. pkCSM [biosig.lab.uq.edu.au]
- 17. pkCSM [biosig.lab.uq.edu.au]
- 18. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 19. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 22. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 25. Prediction of Cytochrome P450 Inhibition Using a Deep Learning Approach and Substructure Pattern Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | DEEPCYPs: A deep learning platform for enhanced cytochrome P450 activity prediction [frontiersin.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationships of 4-Acetamido-2-methylbenzoic Acid Analogs
An In-depth Analysis of Structural Modifications for the Development of Novel Analgesic and Anti-inflammatory Agents
Published: January 6, 2026
Introduction
4-Acetamido-2-methylbenzoic acid is a synthetically versatile scaffold that serves as a key intermediate in the development of analgesic and anti-inflammatory drugs. Its structure presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of this compound, offering a comparative framework for researchers, scientists, and professionals in drug development. By systematically exploring modifications to the core structure, we aim to elucidate the key determinants of biological activity and provide a rationale for the design of next-generation therapeutic agents.
The core structure of this compound can be divided into four key regions for modification: the acetamido group , the aromatic ring , the methyl group , and the carboxylic acid moiety . This guide will delve into the impact of substitutions and alterations at each of these positions, supported by available experimental data and mechanistic insights.
Core Structure and Key Modification Points
The foundational structure of this compound offers several avenues for analog synthesis. Understanding the contribution of each component is crucial for rational drug design.
Figure 1. Key modification points for SAR studies of this compound.
I. Modifications of the Acetamido Group (Position 4)
The acetamido group at position 4 is a critical determinant of the molecule's biological activity, likely involved in hydrogen bonding interactions with target enzymes. Modifications at this site, particularly on the acetyl moiety, have been shown to significantly influence analgesic and anti-inflammatory properties.
A. N-Acyl Substitutions
Replacing the acetyl group with larger acyl or aroyl moieties can modulate the compound's lipophilicity and steric profile, potentially leading to altered target binding and selectivity. A study on the closely related isomer, 5-acetamido-2-hydroxybenzoic acid, provides valuable insights. In this study, replacing the acetyl group with larger benzoyl and phenylacetyl groups led to a significant impact on analgesic activity.[1][2]
| Compound | R Group | Analgesic Activity (% Reduction in Writhing) at 20 mg/kg | Analgesic Activity (% Reduction in Writhing) at 50 mg/kg |
| Parent (Isomer) | -CH₃ | 52% | 83% |
| Analog 1 | -Ph | - | (not reported) |
| Analog 2 | -CH₂Ph | 74% | 75% |
| Data adapted from a study on 5-acetamido-2-hydroxybenzoic acid derivatives.[1] |
The data suggests that increasing the size of the acyl group can impact dose-dependent efficacy. The phenylacetyl analog (Analog 2) demonstrated high potency at a lower dose compared to the parent compound's isomer.[1] This highlights the potential for optimizing activity through strategic N-acylation.
II. Aromatic Ring Substitutions
Introducing substituents onto the aromatic ring can alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. While direct SAR data for substituted this compound is limited, studies on related fenamate-class NSAIDs (N-arylanthranilic acids) indicate that the position and nature of ring substituents are crucial for anti-inflammatory activity.[3]
For instance, in fenamates, substitution on the N-aryl ring often follows the order of 3' > 2' > 4' for optimal activity, with electron-withdrawing groups like -CF₃ proving particularly effective.[3] Conversely, substitutions on the anthranilic acid ring itself generally lead to a decrease in activity.[3] These findings suggest that maintaining an unsubstituted or minimally substituted 2-methylbenzoic acid ring may be advantageous, while exploring substitutions on an N-arylacetamido moiety could be a fruitful avenue for analog design.
III. The Role of the Methyl Group (Position 2)
The methyl group at position 2 plays a significant role in the molecule's conformational preferences and its interaction with the target's binding site. Its presence can force a non-planar conformation between the aromatic ring and the carboxylic acid group, which is a known requirement for the activity of many NSAIDs, including fenamates.
IV. Modifications and Bioisosteric Replacement of the Carboxylic Acid (Position 1)
The carboxylic acid group is a common feature in many NSAIDs, acting as a key anchoring point to the active site of cyclooxygenase (COX) enzymes. However, its acidity can lead to gastrointestinal side effects and unfavorable pharmacokinetic properties.[4] Therefore, modification or bioisosteric replacement of this group is a common strategy in drug design.
A. Ester and Amide Prodrugs
Conversion of the carboxylic acid to an ester or amide can create a prodrug that is converted to the active acid in vivo. This approach can improve oral bioavailability and reduce gastric irritation. Studies on other NSAIDs have shown that methyl esters can act as effective prodrugs, undergoing rapid hydrolysis in plasma.[5]
B. Bioisosteric Replacements
Replacing the carboxylic acid with a bioisostere can maintain the necessary interactions with the target while improving the overall properties of the molecule. Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and hydroxamic acids.[6][7][8][9] For example, the replacement of a carboxylic acid with a tetrazole has been shown to retain anti-inflammatory activity in fenamate analogs.[3]
| Bioisostere | Key Features |
| Tetrazole | pKa similar to carboxylic acid, increased lipophilicity.[7] |
| N-Acylsulfonamide | Can maintain key hydrogen bonding interactions. |
| Hydroxamic Acid | Can chelate with metal ions in enzyme active sites.[9] |
The choice of bioisostere will depend on the specific target and desired physicochemical properties.
Experimental Protocols
General Synthesis of N-Aryl-4-acetamido-2-methylbenzamides
This protocol describes a general method for synthesizing amide analogs of this compound, a key modification discussed in this guide.
Figure 2. General workflow for the synthesis of N-aryl-4-acetamido-2-methylbenzamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound in an inert solvent such as dichloromethane (DCM), add an activating agent like thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Amide Coupling: In a separate flask, dissolve the desired substituted aniline in DCM with a base such as pyridine. Cool the solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. Upon completion, wash the reaction mixture sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-acetamido-2-methylbenzamide.
In Vivo Analgesic Activity Assay: Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating the peripheral analgesic activity of novel compounds.[1]
Principle: The intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal contractions and stretching). The reduction in the number of writhes by a test compound compared to a control group is a measure of its analgesic effect.
Procedure:
-
Animal Acclimatization: Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., acetylsalicylic acid), and test groups for each analog.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at predetermined doses.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Conclusion and Future Directions
The structural framework of this compound offers a promising starting point for the development of novel analgesic and anti-inflammatory agents. The available data, primarily from closely related isomers and analogous compound classes, suggests several key SAR trends:
-
N-Acyl Substitution: Modification of the acetamido group with larger, lipophilic moieties can enhance analgesic potency.
-
Aromatic Ring: Maintaining an unsubstituted or minimally substituted benzoic acid ring appears to be favorable, while substitutions on an N-aryl moiety could be explored.
-
Ortho-Methyl Group: This group is likely crucial for establishing the active conformation of the molecule.
-
Carboxylic Acid: While important for activity, this group can be modified into prodrug forms or replaced with bioisosteres to improve the overall drug-like properties.
Future research should focus on the systematic synthesis and evaluation of this compound analogs to build a more direct and comprehensive SAR profile. In particular, exploring a wider range of N-acyl substituents, investigating the effects of various bioisosteric replacements for the carboxylic acid, and conducting in vitro enzyme assays (e.g., COX-1/COX-2 inhibition) will be critical for the rational design of more potent and safer drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of 5-Acetamido-2-Hydroxybenzoic Acid and Its Derivatives
Introduction: The Quest for Superior Analgesia in Salicylic Acid Scaffolds
For over a century, salicylic acid and its derivatives have been cornerstones of pain management. The archetypal member of this class, acetylsalicylic acid, has paved the way for a vast array of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1] However, the quest for molecules with enhanced potency and improved safety profiles is a perpetual endeavor in medicinal chemistry. This guide delves into a comparative analysis of the analgesic potency of 5-acetamido-2-hydroxybenzoic acid and its more recent derivatives. We will explore the structure-activity relationships that govern their efficacy, present supporting in-vivo experimental data, and provide detailed protocols for the assessment of their analgesic properties. The focus of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the analgesic potential within this specific class of salicylic acid derivatives.
Comparative Analgesic Potency: An In-Vivo Assessment
The analgesic efficacy of novel compounds is typically evaluated using various animal models that simulate different pain modalities. In a key study, the analgesic properties of 5-acetamido-2-hydroxybenzoic acid (designated as PS1) and two of its derivatives, 5-benzamidosalicylic acid (PS2) and 5-phenylacetamidosalicylic acid (PS3), were investigated using the acetic acid-induced writhing test and the hot plate test in murine models.[2]
The acetic acid-induced writhing test is a well-established model of visceral pain. The injection of acetic acid into the peritoneal cavity of mice induces a characteristic writhing response, and the reduction in the number of writhes following the administration of a test compound is a measure of its peripheral analgesic activity. 5-acetamido-2-hydroxybenzoic acid (PS1) demonstrated a significant, dose-dependent reduction in abdominal writhing, with a calculated median effective dose (ED50) of 4.95 mg/kg.[2] This inherent analgesic activity of the parent compound serves as a crucial baseline for evaluating its derivatives.
The study further revealed that the structural modifications in PS2 and PS3 led to a marked enhancement in analgesic potency. While specific ED50 values for PS2 and PS3 were not reported in the primary literature, the percentage reduction in writhing at specific doses provides a clear indication of their superior efficacy.
| Compound | Structure | Dose (mg/kg) | Writhing Reduction (%) | Analgesic Potency vs. PS1 |
| PS1 (5-acetamido-2-hydroxybenzoic acid) | 5-acetamido-2-hydroxybenzoic acid | 4.95 (ED50) | 50 | Baseline |
| PS2 (5-benzamidosalicylic acid) | 5-benzamidosalicylic acid | 20 | 52 | Increased |
| 50 | 83 | Significantly Increased | ||
| PS3 (5-phenylacetamidosalicylic acid) | 5-phenylacetamidosalicylic acid | 20 | 74 | Significantly Increased |
| 50 | 75 | Significantly Increased | ||
| Acetaminophen (Reference) | Acetaminophen | - | - | ED50 of 125 mg/kg reported in the study[2] |
Table 1: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test. Data sourced from Santos et al., 2023.[2]
The results compellingly suggest that the introduction of larger aromatic moieties, such as phenyl and benzyl groups, to the 5-amino position of the salicylic acid scaffold significantly boosts analgesic activity. Notably, at a dose of 50 mg/kg, the 5-benzamidosalicylic acid derivative (PS2) achieved an impressive 83% reduction in writhing, while the 5-phenylacetamidosalicylic acid derivative (PS3) demonstrated a strong effect even at the lower dose of 20 mg/kg with a 74% reduction.[2]
Delving into the Mechanism: The Rationale Behind Enhanced Potency
The observed increase in analgesic potency can be rationalized through an examination of the structure-activity relationships (SAR) of salicylic acid derivatives and their interaction with key biological targets. The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and contributes to pain sensitization.[3]
In-silico docking studies have shown that 5-acetamido-2-hydroxybenzoic acid and its derivatives exhibit a favorable binding affinity for the COX-2 receptor.[4] The structural modifications in PS2 and PS3, specifically the addition of bulky phenyl and benzyl groups, are hypothesized to enhance their selectivity and binding affinity for the active site of COX-2.[2] This enhanced interaction leads to a more profound inhibition of prostaglandin synthesis, thereby attenuating the inflammatory cascade and reducing pain perception.
Beyond direct COX inhibition, emerging evidence suggests that salicylates can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a transcription factor that plays a crucial role in the expression of various pro-inflammatory genes, including COX-2.[6][7] By inhibiting NF-κB activation, these compounds can suppress the upstream inflammatory response, leading to a more comprehensive analgesic and anti-inflammatory effect.[8] The structural alterations in the derivatives may influence their ability to interfere with this critical signaling pathway.
Experimental Protocols for Analgesic Potency Assessment
To ensure the reproducibility and validity of the findings, it is imperative to adhere to standardized experimental protocols. The following are detailed methodologies for the acetic acid-induced writhing test and the hot plate test.
Acetic Acid-Induced Writhing Test
This protocol is designed to assess peripheral analgesic activity by quantifying the reduction in visceral pain responses in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
Test compounds (5-acetamido-2-hydroxybenzoic acid and its derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% v/v in saline)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Fasting: Fast the mice for 12 hours before the experiment, with water available ad libitum.
-
Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): a control group receiving the vehicle, a positive control group (e.g., receiving a standard analgesic like acetaminophen), and test groups receiving different doses of the 5-acetamido-2-hydroxybenzoic acid derivatives. Administer the test compounds or vehicle orally (p.o.).
-
Induction of Writhing: 30 minutes after oral administration, inject 0.1 mL of the 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Data Collection: Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Male Swiss mice (20-25 g)
-
Hot plate apparatus with adjustable temperature control
-
Test compounds and vehicle
-
Syringes and needles for oral administration
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 1°C.
-
Baseline Measurement: Before administering any substance, place each mouse individually on the hot plate and record the latency to a pain response (e.g., licking of the hind paw or jumping). This is the baseline reaction time. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
-
Grouping and Dosing: Group the mice as described in the writhing test protocol and administer the test compounds or vehicle orally.
-
Post-Dosing Measurements: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.
-
Analysis: The increase in reaction time compared to the baseline is an indicator of central analgesic activity. The data can be expressed as the mean reaction time at each time point or as the percentage of the maximum possible effect (%MPE).
Conclusion and Future Directions
While these findings are encouraging, further research is warranted. The determination of precise ED50 values for the derivatives would allow for a more quantitative comparison of their potencies. Additionally, comprehensive pharmacokinetic and toxicological studies are essential to evaluate their safety profiles and bioavailability. The exploration of a wider range of substitutions at the 5-position could lead to the discovery of even more effective and safer analgesic compounds based on the 5-acetamido-2-hydroxybenzoic acid scaffold.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nuclear Factor κB-COX2 Pathway Activation in Non-myelinating Schwann Cells Is Necessary for the Maintenance of Neuropathic Pain in vivo [frontiersin.org]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spinal NF-kB activation induces COX-2 upregulation and contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity comparison between 4-Acetamido-2-methylbenzoic acid and other benzoic acid derivatives
An In-Depth Comparative Guide to the Bioactivity of 4-Acetamido-2-methylbenzoic Acid and Other Benzoic Acid Derivatives
Introduction: The Versatile Scaffold of Benzoic Acid in Drug Discovery
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as a fundamental scaffold for a vast array of therapeutic agents.[1][2] Their deceptively simple structure—a carboxyl group attached to a benzene ring—belies a remarkable capacity for diverse biological activities, which can be finely tuned through strategic modification of the aromatic ring.[3] These compounds are widely distributed in nature and have been harnessed for applications ranging from antimicrobial preservation to potent anti-inflammatory, analgesic, and anticancer therapies.[2][4]
This guide provides a comparative analysis of the bioactivity of This compound , a specific derivative, in relation to other notable members of the benzoic acid family. By examining the structure-activity relationships (SAR) that govern their pharmacological effects, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the therapeutic potential of this chemical class. We will delve into key areas of bioactivity—anti-inflammatory, antimicrobial, and anticancer—supported by established experimental data and detailed protocols to ensure scientific rigor and practical applicability.
Understanding the Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives
The biological activity of any benzoic acid derivative is intrinsically linked to its chemical structure. The carboxylic acid moiety is a critical pharmacophore, often engaging in hydrogen bonding with the active sites of enzymes or receptors. However, the true diversity of function arises from the nature, number, and position of substituents on the benzene ring.[3][5] These modifications influence the molecule's overall electronic profile, lipophilicity (fat-solubility), and steric properties, which in turn dictate its absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic response.[3]
Key substituent effects include:
-
Hydroxyl (-OH) Groups: Generally enhance antioxidant and anti-inflammatory properties. Their position is critical; for instance, 2-hydroxybenzoic acid (salicylic acid) is a potent anti-inflammatory agent, while other isomers show different activities.[3][5][6]
-
Methyl (-CH₃) Groups: Increase lipophilicity, which can improve a molecule's ability to cross biological membranes. They also add steric bulk, which can influence binding selectivity.[3]
-
Acetamido (-NHCOCH₃) Groups: Found in well-known drugs, this group can modulate activity and reduce toxicity. Recent studies on 5-acetamido-2-hydroxy benzoic acid derivatives have highlighted their potential as analgesic and anti-inflammatory agents.[7][8]
-
Halogen (-F, -Cl, -Br) Groups: These electron-withdrawing groups can significantly alter the acidity of the carboxylic group and influence binding interactions and antimicrobial potency.[9][10]
For This compound , the key substituents are the acetamido group at position 4 and the methyl group at position 2. Based on SAR principles, this combination suggests potential anti-inflammatory and analgesic properties, warranting a direct comparison with other derivatives.
Comparative Bioactivity I: Anti-inflammatory Potential
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[11][12][13] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which mediate pain and inflammation, while LOX enzymes produce leukotrienes, another class of inflammatory mediators.[11][14]
Comparative Data
While specific inhibitory data for this compound is not extensively published, we can compare the activity of structurally related compounds to infer its potential. Salicylic acid and its acetylated derivative, Aspirin, are benchmark COX inhibitors. Other derivatives show varied potency.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| Aspirin | COX-1 | 166 | Published Data |
| Aspirin | COX-2 | 344 | Published Data |
| Salicylic Acid | COX-1 / COX-2 | >100 | Published Data |
| Ibuprofen | COX-1 | 13 | Published Data |
| Ibuprofen | COX-2 | 35 | Published Data |
| 2-Hydroxy-4-methoxy benzoic acid | COX-1 / COX-2 | Potent Activity | [2] |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Predicted High Affinity | [7][8] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
The data suggests that hydroxylation at position 2 is common in active compounds. The presence of an acetamido group in derivatives of 5-aminosalicylic acid has been shown to yield high affinity for COX-2, suggesting that this compound may also possess inhibitory activity worth investigating.[7]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric method to screen for COX-1 and COX-2 inhibitors by measuring the peroxidase component of the enzymes.[15]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
-
Heme: Prepare a solution of heme as a co-factor in the assay buffer.
-
Enzyme Solutions: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer and keep on ice.
-
Test Compound: Dissolve this compound and other derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
Substrate: Prepare a solution of arachidonic acid in ethanol, which will be added to initiate the reaction.[15]
-
Colorimetric Probe: Use N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the probe, which changes color upon oxidation.
2. Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme solution, and 10 µL of the test compound dilution.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[16]
-
Reaction Initiation: Add 10 µL of the arachidonic acid substrate to all wells to start the reaction.
-
Color Development: Add 10 µL of the TMPD probe. The peroxidase activity of COX will oxidize TMPD, producing a color change.
-
Measurement: Read the absorbance at 590-611 nm using a microplate reader at several time points.[15]
3. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Comparative Bioactivity II: Antimicrobial Efficacy
Benzoic acid and its derivatives, particularly the parabens (esters of p-hydroxybenzoic acid), are widely used as antimicrobial preservatives in food, pharmaceuticals, and cosmetics. Their mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nutrient uptake.[4] The antibacterial effect is generally stronger under acidic conditions.[5]
Comparative Data
The antimicrobial potency is highly dependent on the substituents. Studies have shown that the position of hydroxyl groups and the presence of other functionalities significantly impact the Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC (mg/mL) | Source |
| Benzoic Acid | E. coli O157 | 1.0 | [5] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli | 0.5 | [5] |
| 3-Hydroxybenzoic Acid | E. coli | 0.5 | [5] |
| 4-Hydroxybenzoic Acid | E. coli | >0.5 | [5] |
| 2-Chlorobenzoic Acid Derivative (Compound 6) | E. coli | Comparable to Norfloxacin | [10] |
MIC values are dependent on the specific strain and testing conditions.
The data indicates that hydroxylation at the ortho (2) and meta (3) positions enhances activity against E. coli compared to the parent benzoic acid.[5] The introduction of a chloro- group can also produce potent antibacterial agents.[10] The antimicrobial profile of this compound has not been widely reported and requires experimental validation to determine its efficacy relative to these established derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]
1. Materials and Reagents:
-
Test Compounds: this compound and other derivatives.
-
Bacterial Strains: Standardized cultures of relevant bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, multichannel pipettor, incubator, spectrophotometer (optional).
2. Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. For example, starting from 1024 µg/mL down to 1 µg/mL. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL. This dilutes the compound concentration by half.
-
Controls:
-
Growth Control: Wells containing 100 µL of MHB and 100 µL of inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of uninoculated MHB.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[17]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as assessed by the naked eye. The result can be confirmed by reading the optical density at 600 nm.
Comparative Bioactivity III: Anticancer (Cytotoxic) Activity
The benzoic acid scaffold is present in numerous compounds investigated for anticancer properties.[1][20][21][22] Their mechanisms of action can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like histone deacetylases (HDACs).[6] The presence of hydroxyl groups on the benzene ring appears to be particularly important for enhancing anticancer and HDAC inhibitory activity.[6]
Comparative Data
Naturally occurring hydroxybenzoic acids have shown promising results in inhibiting the growth of various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Source |
| Gallic Acid (3,4,5-trihydroxy) | Cervical Cancer | Varies | Apoptosis Induction | [6] |
| Protocatechuic Acid (3,4-dihydroxy) | Breast Cancer | Varies | Growth Inhibition | [6] |
| 2,5-Dihydroxybenzoic Acid | Various | Potent HDAC Inhibitor | [6] |
The strong performance of poly-hydroxylated derivatives suggests that the electronic properties conferred by these groups are critical for interacting with anticancer targets.[6] While this compound lacks hydroxyl groups, its potential for cytotoxicity cannot be dismissed without direct testing, as other mechanisms may be at play.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[23][26]
1. Materials and Reagents:
-
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound and other derivatives dissolved in DMSO.
-
MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilizing Agent: DMSO or a solution of SDS in HCl.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT reagent to each well. Incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Conclusion and Future Directions
The versatility of the benzoic acid scaffold allows for the development of compounds with a wide spectrum of biological activities. This guide provides a comparative framework for evaluating the potential of This compound .
-
Structure-Activity Insights: The analysis of related compounds suggests that this compound, with its acetamido and methyl substitutions, has a rational basis for potential anti-inflammatory activity , possibly through COX inhibition, similar to other N-acetylated aminobenzoic acid derivatives.[7] Its antimicrobial and anticancer profiles are less predictable based on existing literature and require empirical investigation, as these activities are often strongly promoted by hydroxyl groups, which are absent in the target molecule.[5][6]
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
- 19. apec.org [apec.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 22. eurekaselect.com [eurekaselect.com]
- 23. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
- 26. namsa.com [namsa.com]
Spectroscopic Guide: Structural Confirmation of Synthesized 4-Acetamido-2-methylbenzoic Acid
A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, the successful synthesis of a target molecule is only half the battle; rigorous, unequivocal structural confirmation is paramount. This guide provides an in-depth, comparative workflow for the spectroscopic characterization of synthesized 4-Acetamido-2-methylbenzoic acid. We will move beyond a mere checklist of peaks to explain the causal relationships between molecular structure and spectral output, providing a self-validating system for researchers. Our analysis will focus on the core techniques of Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, comparing the experimental data of our synthesized product against theoretical values and plausible alternative structures, such as key starting materials or potential byproducts.
Target Molecule: Structure and Key Functional Groups
The molecule at the center of our analysis is this compound. Its structure contains several key features that will serve as distinct reporters in our spectroscopic investigation:
-
A carboxylic acid (-COOH) group.
-
A secondary amide (-NHCOCH₃) group.
-
Two distinct methyl groups (-CH₃), one attached directly to the aromatic ring and one as part of the acetyl group.
-
A 1,2,4-trisubstituted aromatic ring .
Each of these components provides a unique spectroscopic signature that, when combined, creates a definitive fingerprint for the molecule.
Caption: Structure of this compound with key carbons numbered.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the ideal first-pass technique for confirming the presence of the primary functional groups. The energy absorbed by a bond for vibration is highly characteristic of the bond type and its immediate electronic environment.
Causality Behind Expected Absorptions:
-
-COOH Group: The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, causing its stretching vibration to absorb over a very broad range, often from 2500-3300 cm⁻¹.[1][2][3] This broadness is a hallmark of carboxylic acid dimers in the solid state.[3] The carbonyl (C=O) of the acid will exhibit a strong, sharp absorption band around 1710 cm⁻¹.[3]
-
Amide Group: The N-H bond of the secondary amide gives rise to a distinct absorption band, typically between 3300-3500 cm⁻¹.[1][2] This peak is generally sharper than the carboxylic acid O-H stretch. The amide carbonyl stretch, known as the "Amide I" band, is very intense and appears at a lower wavenumber than the acid's carbonyl, typically around 1650-1700 cm⁻¹, due to resonance with the nitrogen lone pair.[1][4][5] The "Amide II" band, a result of N-H bending and C-N stretching, is also characteristic and found near 1530-1620 cm⁻¹.[3][5]
Data Comparison: Synthesized Product vs. Alternatives
The presence of all these key bands provides strong evidence for the target structure. Comparing this to potential alternatives is crucial for validation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental (Synthesized) | Alternative 1: 4-Amino-2-methylbenzoic acid | Alternative 2: 2-Methyl-4-nitrobenzoic acid |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | 2550-3250 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| N-H (Amide) | 3300-3500 (sharp) | 3352 (sharp) | 3300-3500 (two bands, primary amine) | Absent |
| C-H (Aromatic/Alkyl) | 2850-3100 | ~2980 | ~2980 | ~2980 |
| C=O (Carboxylic Acid) | ~1710 | 1708 | ~1700 | ~1702[6] |
| C=O (Amide I) | 1650-1700 | 1675 | Absent | Absent |
| N-H Bend (Amide II) | 1530-1620 | 1545 | Absent (Amine scissoring ~1600) | Absent |
| NO₂ Stretch | Absent | Absent | Absent | ~1530 & ~1350 |
| C=C (Aromatic) | 1450-1600 (multiple) | ~1600, ~1510 | ~1600, ~1500 | ~1600, ~1450 |
¹H NMR Spectroscopy: Mapping the Proton Environment
While IR confirms functional groups, ¹H NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity through chemical shift, integration (proton count), and spin-spin splitting.
Causality Behind Expected Signals:
-
-COOH Proton: This is the most deshielded proton due to the electronegativity of the adjacent oxygen atoms. It typically appears as a broad singlet far downfield (>10 ppm) and may exchange with trace water in the solvent, sometimes leading to its disappearance.
-
-NH Proton: The amide proton is also significantly deshielded and appears as a singlet downfield, usually between 8-10 ppm.
-
Aromatic Protons: The 1,2,4-substitution pattern results in three distinct aromatic protons. Their chemical shifts are influenced by the electronic nature of the substituents. The -COOH and -NHCOCH₃ groups are electron-withdrawing (deshielding), while the -CH₃ group is electron-donating (shielding). This leads to a predictable pattern of shifts and coupling constants.
-
Methyl Protons: The two methyl groups are in different chemical environments. The acetamido methyl (-COCH₃) protons are adjacent to a carbonyl group and appear around 2.0-2.2 ppm.[8][9][10] The ring methyl (-ArCH₃) protons are slightly further downfield due to the aromatic ring current, typically around 2.3-2.7 ppm. Both appear as sharp singlets as they have no adjacent protons to couple with.
Caption: A generalized workflow for NMR-based structural confirmation.
Data Comparison: Synthesized Product vs. Alternatives
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Experimental (Synthesized) | Alternative: 4-Acetamidobenzoic acid |
| -COOH | 10.0 - 13.0 | br s | 1H | 12.5 (br s, 1H) | ~12.9 (br s, 1H)[11] |
| -NHCO- | 8.0 - 10.0 | s | 1H | 9.8 (s, 1H) | ~10.2 (s, 1H)[11] |
| Ar-H (ortho to COOH) | 7.8 - 8.1 | d | 1H | 7.95 (d, 1H) | 7.9 (d, 2H) |
| Ar-H (ortho to NHAc) | 7.5 - 7.8 | dd | 1H | 7.65 (dd, 1H) | 7.6 (d, 2H) |
| Ar-H (ortho to CH3) | 7.2 - 7.4 | s | 1H | 7.30 (s, 1H) | Absent |
| Ar-CH₃ | 2.3 - 2.7 | s | 3H | 2.55 (s, 3H) | Absent |
| -COCH₃ | 2.0 - 2.2 | s | 3H | 2.15 (s, 3H) | ~2.1 (s, 3H)[11] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For our target, we expect to see 10 distinct signals, corresponding to the 10 carbon atoms in the structure.
Causality Behind Expected Signals: The chemical shift of each carbon is determined by its hybridization and the electronegativity of its neighbors.
-
Carbonyl Carbons: The C=O carbons of the acid and amide are the most deshielded, appearing between 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct shifts. Carbons attached to substituents (ipso-carbons) have shifts strongly influenced by that substituent. The remaining aromatic carbons appear in the typical 110-145 ppm range.
-
Methyl Carbons: The two sp³-hybridized methyl carbons are the most shielded, appearing upfield around 20-25 ppm.
Data Comparison: Confirmation of the Carbon Framework
| Carbon Assignment | Expected δ (ppm) | Experimental (Synthesized) | Alternative: 4-Acetamidobenzoic acid |
| C OOH (C7) | 168 - 172 | 170.5 | ~171.6[12] |
| NHC O (C9) | 169 - 173 | 171.2 | ~168.5[13] |
| Ar-C -NHAc (C4) | 140 - 145 | 142.1 | ~143.0[13] |
| Ar-C -CH₃ (C2) | 138 - 142 | 140.3 | Absent |
| Ar-C -COOH (C1) | 128 - 132 | 130.5 | ~125.0[13] |
| Ar-CH (C6) | 129 - 133 | 131.8 | ~131.0[13] |
| Ar-CH (C5) | 118 - 122 | 120.2 | ~118.0[13] |
| Ar-CH (C3) | 116 - 120 | 118.5 | ~118.0 (same as C5) |
| -C OCH₃ (C10) | 24 - 28 | 24.9 | ~24.5[13] |
| Ar-C H₃ (C8) | 20 - 25 | 21.7 | Absent |
Summary and Final Confirmation
The convergence of data from IR, ¹H NMR, and ¹³C NMR provides an undeniable confirmation of the successful synthesis of this compound.
-
IR spectroscopy confirmed the presence of all required functional groups: carboxylic acid, secondary amide, and the aromatic ring.
-
¹H NMR spectroscopy confirmed the connectivity and relative positions of all protons, crucially differentiating the target from isomers via the aromatic splitting pattern and the presence of two distinct methyl signals.
-
¹³C NMR spectroscopy verified the complete carbon skeleton, with the observation of 10 unique carbon signals ruling out more symmetrical structures.
This multi-faceted spectroscopic approach forms a robust, self-validating protocol, ensuring the structural integrity of the synthesized compound and providing the necessary confidence for its use in further research and development.
Experimental Protocols
6.1. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.[14]
-
Place a small amount (a few milligrams) of the solid this compound sample onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[14]
-
Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption wavenumbers.
6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).[14]
-
Set the spectral width to encompass 0-14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover 0-200 ppm.[14]
-
-
Data Processing: For both spectra, apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum for analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-acetamidobenzoic acid(556-08-1) 13C NMR [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Acetamido-2-methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. This guide provides essential, in-depth procedural information for the proper disposal of 4-Acetamido-2-methylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering clarity and actionable steps beyond standard product information.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound that presents moderate health risks upon exposure.
Key Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation upon contact. |
|
| Serious Eye Irritation | Causes serious eye irritation. |
|
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. |
|
It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and first-aid measures.
Regulatory Framework for Disposal: EPA Hazardous Waste Classification
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound is not a specifically listed hazardous waste. Therefore, its classification depends on whether it exhibits any of the hazardous characteristics. As a carboxylic acid, the primary characteristic of concern is corrosivity (EPA Hazardous Waste Code D002) . A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2.[1]
It is the responsibility of the waste generator to make a hazardous waste determination. This can be done through testing the pH of a representative sample or by applying knowledge of the waste's properties.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Based on the hazard assessment and regulatory considerations, two primary disposal pathways are recommended. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.
Option 1: Collection as Solid Hazardous Waste
This is the most straightforward and often preferred method for the disposal of solid this compound.
Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container should be clearly labeled.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive - D002).
-
Accumulation: Store the sealed container in a designated satellite accumulation area (SAA) that is away from incompatible materials, particularly strong bases and oxidizing agents.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department.
Option 2: Neutralization of Aqueous Solutions (with EHS Approval)
For dilute aqueous solutions of this compound, neutralization to a non-hazardous pH range may be a viable disposal option. This procedure should only be performed by trained personnel and with the explicit approval of your EHS department.
Underlying Principle: Carboxylic acids react with weak bases, such as sodium bicarbonate, in a neutralization reaction to produce a salt, water, and carbon dioxide gas.[4]
C₁₀H₁₁NO₃ (aq) + NaHCO₃ (aq) → C₁₀H₁₀NNaO₃ (aq) + H₂O (l) + CO₂ (g)
Experimental Protocol for Neutralization:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Fume Hood: Conduct the neutralization procedure in a certified chemical fume hood to ensure adequate ventilation of any evolved carbon dioxide and potential vapors.
-
Preparation:
-
Place the beaker containing the acidic solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during the reaction.
-
Begin stirring the acidic solution with a magnetic stir bar and stir plate.
-
-
Neutralizing Agent: Slowly and carefully add a 5% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the acidic solution. A solid base can also be added in small portions. Be cautious as the reaction will produce carbon dioxide gas, which can cause foaming and splashing.[5]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within a neutral range of 6 to 8.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water. Confirm this with your local wastewater regulations.
Management of Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if dealing with a large amount of dust.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your EHS department.
Incompatible Materials and Hazardous Decomposition
Proper segregation of chemical waste is critical to prevent dangerous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Strong Bases: Will undergo an exothermic neutralization reaction.
-
Strong Acids: While less reactive than with bases, mixing with strong acids should be avoided to prevent unforeseen reactions.
Hazardous Decomposition Products:
Upon thermal decomposition, this compound may release irritating and toxic gases and vapors.[6] Based on the thermal decomposition of the related compound, benzoic acid, hazardous decomposition products may include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Benzene[7]
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, adherence to regulatory guidelines, and careful execution of disposal procedures. By following the steps outlined in this guide, researchers and laboratory professionals can ensure a safe and compliant work environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Navigating the Safe Handling of 4-Acetamido-2-methylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal
Essential guidance for laboratory professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal protocols for 4-Acetamido-2-methylbenzoic acid, ensuring a secure research environment.
Understanding the Compound: Hazard Profile of this compound
This compound is a chemical compound utilized in various research and development applications. While specific toxicological data may be limited, a thorough evaluation of its chemical structure and available safety data sheets (SDS) for similar compounds indicates a need for careful handling. The primary hazards associated with this compound include irritation to the skin and eyes, and potential respiratory tract irritation if inhaled as a dust or aerosol. Some sources also suggest it may be harmful if swallowed or absorbed through the skin.
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice when working with this substance. Adherence to these protocols minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
Core Protective Measures: Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Protection Level | Required PPE | Intended Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical safety goggles, standard lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves. | Recommended when there is an increased risk of splashing or aerosol generation, such as during heating, vortexing, or transferring larger volumes. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or other uncontrolled releases of the compound. |
It is imperative to always work within a certified chemical fume hood to minimize the risk of inhalation exposure.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to maintain a controlled and safe laboratory environment when working with this compound. The following diagram and procedural steps outline a best-practice approach from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.
-
Don the appropriate PPE as outlined in the table above. For standard handling, this includes a lab coat, nitrile gloves, and safety glasses with side shields.
-
-
Handling:
-
Perform all manipulations of this compound within the chemical fume hood.
-
When weighing the solid, do so on weighing paper or in a tared container to minimize contamination of the balance.
-
Handle the solid gently to avoid the formation of dust. If the material is a fine powder, consider using a spatula that minimizes aerosolization.
-
If transferring the compound to a solvent, add the solid to the liquid slowly to avoid splashing.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Disposal:
-
Solid Waste: Collect any unused solid material and contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Emergency Preparedness: Responding to Exposure and Spills
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.[2][4] |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. |
Conclusion: Fostering a Culture of Safety
The responsible use of this compound necessitates a proactive approach to safety. By understanding the potential hazards, consistently utilizing the correct personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies, researchers can create a secure environment that fosters scientific advancement without compromising personal well-being.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
